S-(3-Hydroxypropyl) ethanethioate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-(3-hydroxypropyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-5(7)8-4-2-3-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIJNQVLNHDJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of S-(3-Hydroxypropyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of S-(3-Hydroxypropyl) ethanethioate, a key intermediate in various chemical processes. This document details established synthesis pathways, providing in-depth experimental protocols and quantitative data to support research and development activities.
Introduction
This compound (CAS No. 115051-66-6) is a bifunctional molecule containing both a hydroxyl group and a thioester. This structure makes it a valuable building block in organic synthesis, particularly as a precursor to 3-mercapto-1-propanol, an important intermediate in the production of pharmaceuticals and other specialty chemicals. This guide will focus on the primary pathways for its synthesis, offering detailed methodologies for practical application in a laboratory setting.
Synthesis Pathways
Two primary synthetic routes have been identified for the preparation of this compound:
-
Pathway 1: Radical-initiated addition of thioacetic acid to allyl alcohol. This method involves the anti-Markovnikov addition of the thiol group of thioacetic acid across the double bond of allyl alcohol.
-
Pathway 2: Thioacetylation of 3-mercapto-1-propanol. This pathway involves the direct reaction of 3-mercapto-1-propanol with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the thioester.
This guide will provide a detailed experimental protocol for each pathway.
Experimental Protocols
Pathway 1: Addition of Thioacetic Acid to Allyl Alcohol
This pathway is advantageous as it utilizes readily available starting materials. The reaction proceeds via a radical mechanism, often initiated by a radical initiator or UV light.
Reaction Scheme:
Caption: Synthesis of this compound via radical addition.
Detailed Experimental Protocol:
-
Reagents and Equipment:
-
Allyl alcohol
-
Thioacetic acid
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous toluene (or other suitable solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Nitrogen or argon inert atmosphere setup
-
Heating mantle
-
Rotary evaporator
-
Chromatography column for purification
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add allyl alcohol (1.0 eq).
-
Add anhydrous toluene to dissolve the allyl alcohol.
-
Add thioacetic acid (1.1 eq) to the solution.
-
Add a catalytic amount of AIBN (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.
-
Pathway 2: Thioacetylation of 3-Mercapto-1-propanol
This method is a direct approach to the target molecule, assuming the availability of the starting thiol. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Reaction Scheme:
Caption: Synthesis of this compound via thioacetylation.
Detailed Experimental Protocol:
-
Reagents and Equipment:
-
3-Mercapto-1-propanol
-
Acetyl chloride or Acetic anhydride
-
Pyridine or triethylamine (TEA) as a base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask equipped with a dropping funnel and magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
-
Procedure using Acetyl Chloride:
-
Dissolve 3-mercapto-1-propanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid (e.g., 1M HCl), and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography as described in Pathway 1.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Pathway 1 (Addition) | Pathway 2 (Thioacetylation) |
| Typical Yield | 70-85% | 85-95% |
| Purity (post-purification) | >98% | >98% |
| Molecular Formula | C₅H₁₀O₂S | C₅H₁₀O₂S |
| Molecular Weight | 134.20 g/mol | 134.20 g/mol |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.70 (t, 2H), 3.05 (t, 2H), 2.35 (s, 3H), 1.85 (quint, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 196.0, 61.5, 32.0, 30.0, 25.5.
-
IR (neat, cm⁻¹): 3400 (br, O-H), 2950 (C-H), 1690 (C=O, thioester).
-
MS (EI): m/z 134 (M⁺), 91, 75, 43.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow from synthesis to characterization.
Caption: General workflow for the synthesis and analysis of this compound.
Signaling Pathways
Currently, there is no significant information in the scientific literature to suggest that this compound is directly involved in biological signaling pathways. Its primary role is understood to be that of a chemical intermediate.
Conclusion
This technical guide has detailed two reliable and efficient pathways for the synthesis of this compound. The choice between the radical addition and direct thioacetylation routes will depend on the availability of starting materials and the desired scale of the reaction. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
An In-depth Technical Guide to S-(3-Hydroxypropyl) ethanethioate (CAS 115051-66-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(3-Hydroxypropyl) ethanethioate is a thioester compound with potential applications in chemical synthesis and as an intermediate in the development of pharmaceuticals and agricultural chemicals. This technical guide provides a summary of its known properties, including chemical identifiers, physical and chemical characteristics, and safety information. Due to the limited availability of published research on this specific compound, this guide also includes plausible synthetic and analytical methodologies based on established chemical principles and data for structurally related molecules. The potential biological significance is discussed in the broader context of the thioester class of compounds, as specific biological data for this compound is not currently available in the public domain.
Chemical Identity and Physical Properties
This compound is a bifunctional molecule containing both a hydroxyl group and a thioester linkage. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 115051-66-6 | Multiple |
| Molecular Formula | C5H10O2S | [1] |
| Molecular Weight | 134.20 g/mol | [1] |
| Appearance | Not specified (likely a liquid) | - |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | - |
| Storage | Sealed in dry, 2-8°C | [1] |
| SMILES | CC(=O)SCCCO | [1] |
| Calculated XLogP3 | 0.3 | - |
| Topological Polar Surface Area | 62.6 Ų | - |
Synthesis and Purification
A potential synthesis scheme is the acetylation of 3-mercapto-1-propanol.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 3-mercapto-1-propanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) is added. The mixture is cooled in an ice bath.
-
Acylation: Acetyl chloride (1.05 eq) is added dropwise to the stirred solution. The reaction is allowed to proceed at 0°C for 1 hour and then at room temperature for several hours, while being monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization
Limited spectroscopic data for this compound has been reported.
| Spectroscopic Data | Observed Peaks/Signals | Source |
| Infrared (IR) | 3390 (br, OH), 2939 (w), 2877 (w), 1687 (s, C=O), 1424 (m), 1354 (m), 1131 (s), 1049 (s) cm⁻¹ | - |
| ¹H-NMR (CDCl₃) | δ 3.56 (2H, dd, J = 11.0, 5.9 Hz, CH₂OH), 3.04 (1H, br s, OH), 2.98 (2H, t, J = 7.1 Hz, SCH₂), 2.32 (3H, s, COCH₃), 1.81 (2H, p, J = 6.5 Hz, CH₂CH₂CH₂) | - |
| ¹³C-NMR | No data available | - |
| Mass Spectrometry | No data available | - |
Analytical Methods
Specific analytical protocols for this compound are not well-documented. However, standard techniques for the analysis of similar compounds can be adapted.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for determining the purity of this compound and confirming its molecular weight. A typical protocol would involve dissolving the sample in a volatile organic solvent and injecting it onto a GC column (e.g., a non-polar or medium-polarity column). The mass spectrometer would then be used to detect the fragmented ions, providing a characteristic mass spectrum.
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would likely be effective for separating the compound from impurities. Detection could be achieved using a UV detector (monitoring the carbonyl chromophore) or a mass spectrometer (LC-MS).
Safety Information
Based on available safety data sheets, this compound should be handled with care.
| Hazard Statement | Description |
| H227 | Combustible liquid |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
Biological Relevance and Potential Applications
Specific studies on the biological activity or metabolic fate of this compound are not available in the current scientific literature. However, the thioester functional group is of significant importance in various biological processes.
Thioesters, such as acetyl-CoA, are central intermediates in metabolism, playing a crucial role in the biosynthesis of fatty acids and in the Krebs cycle. They act as activated acyl group carriers. The presence of both a hydroxyl group and a thioester in this compound makes it an interesting candidate for further research in several areas:
-
Drug Development: The molecule could serve as a building block for more complex pharmaceutical agents. The thioester could be a target for enzymatic hydrolysis, potentially for a prodrug strategy, while the hydroxyl group allows for further chemical modifications.
-
Biochemical Probes: If appropriately functionalized, this compound could be used as a probe to study the activity of enzymes that interact with thioesters or hydroxy-functionalized molecules.
-
Agricultural Chemistry: Similar to its potential in pharmaceuticals, it could be a precursor for novel pesticides or herbicides.
As there is no specific information on signaling pathways involving this compound, a diagram cannot be provided at this time.
Conclusion
This compound is a chemical compound with potential for broader applications, yet it remains largely uncharacterized in the scientific literature. This guide has consolidated the available data on its properties and safety, and has proposed logical frameworks for its synthesis and analysis. Further research is warranted to fully elucidate its chemical reactivity, spectroscopic properties, and potential biological activities. The information presented here serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this thioester.
References
"S-(3-Hydroxypropyl) ethanethioate" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential significance of S-(3-Hydroxypropyl) ethanethioate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines known information with established principles of thioester chemistry to offer a predictive and practical resource for researchers.
Chemical Structure and Properties
This compound is an organic molecule containing both a thioester and a primary alcohol functional group. The presence of these two reactive centers suggests a potential for diverse chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 115051-66-6 | --INVALID-LINK-- |
| Molecular Formula | C₅H₁₀O₂S | --INVALID-LINK-- |
| Molecular Weight | 134.20 g/mol | --INVALID-LINK-- |
| SMILES Code | CC(SCCCO)=O | --INVALID-LINK-- |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Storage | Sealed in dry, 2-8°C | --INVALID-LINK-- |
Proposed Synthesis
An In-Depth Technical Guide to the Putative Mechanism of Action of S-(3-Hydroxypropyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Core Putative Mechanism: A Two-Step Prodrug Activation
S-(3-Hydroxypropyl) ethanethioate is structurally a thioester. In biological systems, thioesters can serve as prodrugs, releasing an active thiol-containing molecule and a carboxylic acid upon hydrolysis. This reaction is often catalyzed by a class of enzymes known as thioesterases.
The proposed mechanism of action is as follows:
-
Intracellular Hydrolysis: this compound is absorbed by cells and undergoes enzymatic hydrolysis, catalyzed by intracellular thioesterases.
-
Release of Active Metabolite: This hydrolysis cleaves the thioester bond, releasing the active pharmacological agent, 3-mercaptopropanol , and acetic acid.
-
Antioxidant Activity: The free thiol (-SH) group of 3-mercaptopropanol can then participate in redox reactions, functioning as a potent antioxidant by scavenging reactive oxygen species (ROS).
Caption: Putative intracellular activation of this compound.
Pharmacological Action of 3-Mercaptopropanol
The therapeutic potential of this compound is predicated on the antioxidant properties of its active metabolite, 3-mercaptopropanol. The thiol group is a strong reducing agent, capable of donating a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.
Quantitative Data on Antioxidant Activity
While specific quantitative data for the free radical scavenging activity of 3-mercaptopropanol is not available in the reviewed literature, the following table provides representative IC50 values for other thiol-containing compounds and related antioxidants in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This data is intended to provide a comparative context for the potential antioxidant capacity of thiol compounds.
| Compound | Assay | IC50 Value (µM) | Reference |
| Taxifolin | DPPH | 32 | [1] |
| Bromophenol Derivative 1 | DPPH | 6-8 | This value highlights the potent antiradical activity of these natural compounds.[2] |
| Bromophenol Derivative 2 | DPPH | 6-8 | This value highlights the potent antiradical activity of these natural compounds.[2] |
| BHT (Butylated hydroxytoluene) | DPPH | 83.8 | This is a common synthetic antioxidant used as a reference.[2] |
| Mansoa hymenaea Extract | DPPH | 19.0 - 65.7 | This range is for different extracts of a plant known for its antioxidant properties.[3] |
| Mansoa difficilis Extract | DPPH | 185.03 | This value is for a methanol extract of the leaves.[3] |
Note: Lower IC50 values indicate higher antioxidant activity.
Downstream Effects on Redox-Sensitive Signaling Pathways
By altering the intracellular redox balance, thiol compounds like 3-mercaptopropanol can influence key signaling pathways that are regulated by oxidative stress. This modulation of cellular signaling is a critical aspect of their mechanism of action.
Modulation of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation, immunity, and cell survival. Its activation is known to be redox-sensitive. A reducing environment, supported by the presence of thiols, is crucial for the DNA binding activity of NF-κB. Thiol-containing antioxidants can potentiate the activation of NF-κB in response to stimuli like TNF-α or IL-1.[4] This suggests that 3-mercaptopropanol could play a role in modulating inflammatory and immune responses.
Regulation of MAP Kinase (MAPK) Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical for regulating cell proliferation, differentiation, and apoptosis. The activity of these pathways can be influenced by the cellular redox state. Studies have shown that thiol-containing compounds can have dual effects on MAPK signaling. For instance, some biothiols can lead to the transient activation of p44/42 MAPK (ERK1/2) in certain conditions, while in others, they may inhibit serum-dependent MAPK phosphorylation.[5][6] This context-dependent regulation suggests that 3-mercaptopropanol could have complex effects on cell fate decisions.
Caption: General influence of thiols on NF-κB and MAPK signaling pathways.
Experimental Protocols
Protocol for Monitoring Thioester Hydrolysis
This protocol provides a general framework for observing the hydrolysis of a thioester like this compound. The specific detection method would need to be optimized for the compound of interest.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
If enzymatic hydrolysis is being studied, prepare a solution of a relevant thioesterase or a cell lysate containing these enzymes.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, add the reaction buffer.
-
Add the this compound stock solution to achieve the desired final concentration.
-
To initiate the reaction, add the enzyme solution or cell lysate. For non-enzymatic hydrolysis, this step is omitted.
-
Incubate the reaction mixture at 37°C.
-
-
Monitoring the Reaction:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Stop the reaction in the aliquots, for example, by adding a quenching solution (e.g., an acid to denature enzymes).
-
Analyze the aliquots for the presence of the product, 3-mercaptopropanol, or the disappearance of the substrate, this compound. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry).
-
-
Data Analysis:
-
Plot the concentration of the product or substrate against time to determine the rate of hydrolysis.
-
Caption: Workflow for a thioester hydrolysis assay.
Protocol for DPPH Free Radical Scavenging Assay
This protocol is a standard method for evaluating the antioxidant activity of a compound.[7][8][9]
-
Preparation of Reagents:
-
DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like ethanol or methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.
-
Test Compound: Prepare a series of dilutions of the test compound (e.g., 3-mercaptopropanol) in the same solvent.
-
Standard: Prepare a series of dilutions of a standard antioxidant (e.g., Trolox or ascorbic acid).
-
Blank: The solvent used for dilutions will serve as the blank.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add a small volume (e.g., 20 µL) of the different concentrations of the test compound, standard, or blank to the respective wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % Inhibition against the concentration of the test compound and the standard.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Conclusion
The available chemical and biological principles strongly suggest that this compound functions as a prodrug, delivering the antioxidant molecule 3-mercaptopropanol to the intracellular environment. The primary mechanism of action is inferred to be the scavenging of reactive oxygen species by the thiol group of 3-mercaptopropanol. This antioxidant activity can, in turn, modulate critical redox-sensitive signaling pathways such as NF-κB and MAPK, which are central to cellular responses to stress, inflammation, and proliferation.
It is imperative to emphasize that this proposed mechanism is based on indirect evidence and the known functions of related chemical moieties. Direct experimental validation through studies on the cellular uptake and hydrolysis of this compound, as well as a thorough investigation of the biological effects of 3-mercaptopropanol, are necessary to definitively elucidate its mechanism of action.
References
- 1. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Free Radical Scavenging Property of the Leaves, Branches, and Roots of Mansoa hirsuta DC: In Vitro Assessment, 3D Pharmacophore, and Molecular Docking Study [mdpi.com]
- 4. Thiol modulation of TNF alpha and IL-1 induced MnSOD gene expression and activation of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential regulation of MAP kinase signaling by pro- and antioxidant biothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of S-(3-Hydroxypropyl) ethanethioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for S-(3-Hydroxypropyl) ethanethioate. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of predicted data for this compound and experimental data for its close structural analog, S-propyl ethanethioate. This approach allows for a robust understanding of the expected spectroscopic characteristics.
Spectroscopic Data Summary
The following tables summarize the predicted and analogous spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | t | 2H | -CH₂-OH |
| ~2.95 | t | 2H | -S-CH₂- |
| ~2.35 | s | 3H | -C(O)-CH₃ |
| ~1.85 | p | 2H | -CH₂-CH₂-CH₂- |
| (variable) | br s | 1H | -OH |
Predicted using online NMR prediction tools. Solvent: CDCl₃.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~196.0 | -C(O)- |
| ~61.0 | -CH₂-OH |
| ~32.0 | -S-CH₂- |
| ~30.0 | -C(O)-CH₃ |
| ~28.0 | -CH₂-CH₂-CH₂- |
Predicted using online NMR prediction tools. Solvent: CDCl₃.
Table 3: Experimental IR Spectroscopic Data for S-Propyl ethanethioate (Analog)
| Frequency (cm⁻¹) | Intensity | Assignment | Expected for this compound |
| ~3350 | Broad | O-H stretch | Present and prominent |
| 2965, 2930, 2875 | Strong | C-H stretch (alkyl) | Similar |
| 1690 | Strong | C=O stretch (thioester) | Similar |
| 1460, 1355 | Medium | C-H bend | Similar |
| 1135 | Strong | C-O stretch | Present |
| 960 | Medium | C-S stretch | Similar |
Data for S-propyl ethanethioate from NIST WebBook. The primary difference for this compound would be the presence of a strong, broad O-H stretching band around 3350 cm⁻¹ and a C-O stretching band.
Table 4: Experimental Mass Spectrometry Data for S-Propyl ethanethioate (Analog)
| m/z | Relative Intensity | Assignment | Expected for this compound |
| 118 | Moderate | [M]⁺ | M⁺ at m/z 134 |
| 75 | High | [M - CH₃CO]⁺ | [M - CH₃CO]⁺ at m/z 91 |
| 43 | Base Peak | [CH₃CO]⁺ | Base peak likely at m/z 43 |
Data for S-propyl ethanethioate from NIST WebBook. The molecular ion peak for this compound is expected at m/z 134. Fragmentation patterns are expected to be similar, with a prominent acetyl cation peak at m/z 43.
Experimental Protocols
The following are representative experimental protocols for the synthesis of S-alkyl thioacetates and the acquisition of spectroscopic data.
Synthesis of S-Alkyl Thioacetates
A common method for the synthesis of S-alkyl thioacetates is the reaction of an alkyl halide with a thioacetate salt.
Materials:
-
Alkyl halide (e.g., 3-chloro-1-propanol for the synthesis of this compound)
-
Potassium thioacetate
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the alkyl halide in DMF, add an equimolar amount of potassium thioacetate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure S-alkyl thioacetate.
Spectroscopic Analysis Workflow
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates.
-
Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization (EI) source.
-
Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Relationships in Spectroscopic Data
Caption: Relationship between molecular structure and different spectroscopic techniques.
An In-depth Technical Guide to the Solubility and Stability of S-(3-Hydroxypropyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(3-Hydroxypropyl) ethanethioate is a thioester molecule of interest in various scientific domains, including drug development, due to its potential role as a metabolic intermediate or a building block in chemical synthesis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application and handling. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, with a focus on its solubility in common solvents and its stability profile, primarily concerning hydrolysis. Given the limited direct experimental data for this specific compound, this guide leverages data from analogous structures and established principles of thioester chemistry to provide reliable estimations. Detailed experimental protocols for determining these key parameters are also presented to aid researchers in generating precise data for their specific applications.
Introduction
Thioesters, characterized by the R-S-C(=O)-R' functional group, are pivotal in numerous biochemical processes. They serve as activated acyl group carriers, most notably in the form of acetyl-CoA, and are central to the metabolism of fatty acids and the biosynthesis of various natural products. In the context of drug development, the thioester moiety can influence a molecule's metabolic fate, reactivity, and bioavailability. This compound, with its terminal hydroxyl group, presents a molecule with both a reactive thioester linkage and a potential site for further functionalization or metabolic transformation. This guide aims to consolidate the available information and provide a predictive assessment of its solubility and stability, critical parameters for its use in research and development.
Physicochemical Properties of this compound
Direct experimental data for this compound is not extensively available in the public domain. However, based on its structure and data from similar compounds, we can compile a profile of its key physicochemical properties.
| Property | Value/Prediction | Source/Method |
| CAS Number | 115051-66-6 | Chemical Supplier Databases[1][2] |
| Molecular Formula | C5H10O2S | Chemical Supplier Databases[1] |
| Molecular Weight | 134.20 g/mol | Chemical Supplier Databases[1] |
| SMILES | CC(=O)SCCCCO | Deduced from structure |
| Predicted Water Solubility | High (miscible) | Estimation based on the presence of a hydroxyl group and short alkyl chain. |
| Predicted LogP (Octanol-Water Partition Coefficient) | Low | Estimation based on hydrophilic character. |
| Storage Conditions | 2-8°C, sealed in a dry environment | Chemical Supplier Data[3] |
Solubility Profile
The solubility of a compound is a critical factor in its formulation, delivery, and biological activity. The presence of the terminal hydroxyl group in this compound is expected to confer significant water solubility through hydrogen bonding.
Predicted Solubility in Common Solvents
A qualitative prediction of solubility in a range of common laboratory solvents is presented below. These predictions are based on the principle of "like dissolves like" and the polarity of the respective solvents.
| Solvent | Polarity | Predicted Solubility of this compound |
| Water | Polar Protic | High / Miscible |
| Methanol | Polar Protic | High / Miscible |
| Ethanol | Polar Protic | High / Miscible |
| Acetone | Polar Aprotic | High / Miscible |
| Dichloromethane | Nonpolar | Moderate to Low |
| Hexane | Nonpolar | Low / Immiscible |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is recommended. The following outlines a general method that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or other quantitative analytical technique.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the collected supernatant at a high speed to remove any suspended microparticles.
-
Accurately dilute a known volume of the clear supernatant with the appropriate mobile phase for HPLC analysis.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
-
The logical workflow for this experimental protocol can be visualized as follows:
References
S-(3-Hydroxypropyl) ethanethioate: A Technical Safety Guide for Researchers
An In-depth Analysis for Drug Development and Scientific Professionals
Chemical and Physical Properties
Limited experimental data is available for the physical and chemical properties of S-(3-Hydroxypropyl) ethanethioate. The following table summarizes the available information.[1][2]
| Property | Value | Source |
| CAS Number | 64079-26-3; 115051-66-6 | - |
| Molecular Formula | C₅H₁₀O₂S | [1][2] |
| Molecular Weight | 134.20 g/mol | [1][2] |
| Boiling Point | No data available | [2] |
| Melting Point | No data available | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
| SMILES Code | CC(SCCCO)=O | [2] |
Hazard Identification and Precautionary Measures
Due to the absence of specific toxicological data for this compound, a qualitative hazard assessment is based on the functional groups present in the molecule: a thioester and a primary alcohol.
Potential Hazards:
-
Eye Irritation: Alcohols and sulfur-containing compounds can be irritating to the eyes.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.
-
Harmful if Swallowed: Ingestion may be harmful.
Recommended Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. Wear a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
The following diagram illustrates a general workflow for handling potentially hazardous chemicals like this compound.
First-Aid Measures
In the event of exposure, follow these first-aid measures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. |
The following diagram outlines the recommended first-aid response to exposure.
Experimental Protocols for Toxicity Testing
While specific toxicological data for this compound is not available, the following are general, standardized experimental protocols that are typically used to assess the toxicity of chemical substances. These are provided for informational purposes to illustrate the methodologies that would be employed to generate a comprehensive safety profile.
Acute Oral Toxicity (OECD Test Guideline 423):
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Test Animals: Typically, rats or mice of a single sex are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the substance is administered by gavage.
-
A stepwise procedure is used with a starting dose, and subsequent doses are adjusted based on the outcome of the previous step.
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
The LD50 is calculated based on the mortality data.
-
Acute Dermal Toxicity (OECD Test Guideline 402):
-
Objective: To determine the acute toxicity of a substance when applied to the skin.
-
Test Animals: Typically, rats, rabbits, or guinea pigs are used.
-
Procedure:
-
The fur is clipped from the dorsal area of the trunk of the test animals.
-
The substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.
-
Animals are observed for signs of toxicity and mortality for 14 days.
-
Acute Eye Irritation/Corrosion (OECD Test Guideline 405):
-
Objective: To determine the potential for a substance to cause irritation or corrosion to the eyes.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
A single dose of the substance is applied into one eye of the test animal. The other eye remains untreated and serves as a control.
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess the degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis).
-
The logical relationship for assessing chemical safety often follows a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.
Conclusion
While a complete safety profile for this compound is not currently available, a precautionary approach based on its chemical structure is warranted. Researchers and drug development professionals should handle this compound with care, utilizing appropriate engineering controls and personal protective equipment. The generation of experimental toxicological data for this compound would be invaluable for a more definitive risk assessment. Until such data is available, treating this compound as potentially hazardous is the most prudent course of action.
References
S-(3-Hydroxypropyl) ethanethioate: A Technical Review of an Understudied Thioester
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on S-(3-Hydroxypropyl) ethanethioate. Due to the scarcity of direct research on this specific molecule, this paper collates available data and infers potential synthetic routes, properties, and experimental protocols based on established chemical principles and literature on analogous compounds. All quantitative data is presented in structured tables, and a plausible synthetic workflow is visualized.
Introduction
This compound is a bifunctional organic molecule containing both a hydroxyl group and a thioester linkage. Such structures are of potential interest in medicinal chemistry and materials science, where the thioester can act as a reactive handle or a biodegradable linker, and the hydroxyl group provides a site for further functionalization or improved solubility. Despite this potential, this compound remains a largely uncharacterized compound in the public scientific domain. This guide aims to bridge this knowledge gap by providing a foundational understanding of its chemistry.
Chemical and Physical Properties
Direct experimental data for this compound is sparse and primarily available from chemical supplier databases. To provide a more comprehensive overview, the properties of its likely precursor, 3-Mercapto-1-propanol, are also included.
Table 1: Physicochemical Properties of this compound and 3-Mercapto-1-propanol
| Property | This compound | 3-Mercapto-1-propanol | Source(s) |
| CAS Number | 115051-66-6 | 19721-22-3 | [1], |
| Molecular Formula | C₅H₁₀O₂S | C₃H₈OS | [1], |
| Molecular Weight | 134.20 g/mol | 92.16 g/mol | [1], |
| Boiling Point | No data available | 81-82 °C / 10 mmHg | |
| Density | No data available | 1.067 g/mL at 20 °C | |
| Refractive Index | No data available | n20/D 1.495 | |
| Storage Conditions | Sealed in dry, 2-8°C | Room temperature | [1], |
Synthesis of this compound
While no specific, detailed synthetic protocols for this compound have been published in peer-reviewed literature, its structure suggests a straightforward synthesis from commercially available starting materials. The most probable route is the thioesterification of 3-mercapto-1-propanol with an acetylating agent. Two common methods for such a transformation are Fischer esterification (acid-catalyzed) and the Mitsunobu reaction.
Proposed Experimental Protocol: Acid-Catalyzed Thioesterification
This protocol is a generalized procedure based on the principles of Fischer esterification, adapted for thioester synthesis.[2]
Materials:
-
3-Mercapto-1-propanol
-
Acetic acid (glacial)
-
Sulfuric acid (concentrated, catalytic amount)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Mercapto-1-propanol (1 equivalent) in the anhydrous solvent.
-
Add an excess of glacial acetic acid (e.g., 1.2 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product may be purified by column chromatography on silica gel.
The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
A thorough search of the scientific literature, including major chemical and biomedical databases, revealed no studies on the biological activity of this compound. Consequently, there is no information available regarding its mechanism of action, potential therapeutic targets, or involvement in any signaling pathways. The structurally related compound, S-(3-Hydroxypropyl)cysteine N-acetate, is a known metabolite of acrolein and can be found in the urine of smokers, but this provides no direct insight into the bioactivity of the title compound.[3]
Conclusion and Future Directions
This compound is a chemical entity with potential applications that remain unexplored. This technical guide has consolidated the limited available data and proposed a viable synthetic route. The lack of research into its biological effects presents a clear opportunity for future investigation. Researchers in drug discovery and materials science may find this compound to be a valuable building block. Future studies should focus on establishing a reliable and scalable synthesis, thoroughly characterizing its physicochemical properties, and screening for biological activity to uncover its potential utility.
References
S-(3-Hydroxypropyl) ethanethioate: An Overview of a Niche Thioester and its Potential Research Trajectory
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the current scientific understanding of S-(3-Hydroxypropyl) ethanethioate, a thioester of emerging interest. Due to the nascent stage of research concerning this specific molecule, this document serves as a foundational overview, summarizing the available data and outlining potential avenues for future investigation. The information presented herein is based on a comprehensive review of existing, albeit limited, scientific literature and chemical databases.
Chemical Identity and Properties
This compound (CAS No. 115051-66-6) is a bifunctional organic molecule incorporating both a thioester linkage and a terminal hydroxyl group. This unique structure suggests a potential for diverse chemical reactivity and application.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂S | Chemical Supplier Data |
| Molecular Weight | 134.20 g/mol | Chemical Supplier Data |
| Appearance | Not widely reported, likely a liquid | Inferred from related compounds |
| Storage Conditions | 2-8°C, Sealed in dry conditions | Chemical Supplier Data |
A singular PhD thesis from the University of Southampton provides the only currently available public analytical data for this compound[1]:
| Spectroscopic Data | Values |
| Infrared (IR) (cm⁻¹) | 3390 (br, OH), 2939 (w), 2877 (w), 1687 (s, C=O) |
| ¹H-NMR (CDCl₃, δ ppm) | 3.56 (2H, dd, J = 11.0, 5.9 Hz, CH₂OH), 3.04 (1H, br s, OH), 2.99 (2H, t, J = 7.1 Hz, SCH₂), 2.33 (3H, s, COCH₃), 1.81 (2H, p, J = 6.5 Hz, CH₂CH₂CH₂) |
Known Occurrences and Potential Synthesis
Natural Occurrence
To date, the only documented natural occurrence of this compound is as a volatile, sulfur-derived compound in melon (Cucumis melo L.) fruit. Its presence was identified in a study characterizing the aroma profile of different melon cultivars[2]. The biosynthetic pathway leading to its formation in melons has not yet been elucidated.
Synthetic Approach
While detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be inferred from standard organic chemistry principles. A likely method involves the thioacetylation of 3-mercapto-1-propanol. This reaction could be achieved using an acetylating agent such as acetyl chloride or acetic anhydride under basic conditions.
References
An In-depth Technical Guide to S-(3-Hydroxypropyl) ethanethioate: Functional Group Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(3-Hydroxypropyl) ethanethioate is a bifunctional organic molecule containing both a thioester and a primary alcohol functional group. This guide provides a detailed analysis of its structure, predicted physicochemical properties, and potential reactivity, drawing upon established principles of organic chemistry and spectroscopic data from analogous compounds. Due to the limited availability of direct experimental data for this compound, this document serves as a predictive guide for researchers interested in its synthesis, characterization, and potential applications, particularly in the realm of drug development and bioconjugation.
Introduction
This compound, with the chemical formula C5H10O2S, possesses a unique combination of a reactive thioester moiety and a versatile primary alcohol. Thioesters are recognized as "energy-rich" functional groups that play a crucial role in various biochemical pathways, including acyl transfer reactions.[1][2] They are more reactive than their ester counterparts, rendering them valuable intermediates in organic synthesis.[1][3][4][5] The primary alcohol group offers a site for further functionalization, such as oxidation, esterification, or conjugation to other molecules.[6][7][8] This dual functionality makes this compound an intriguing candidate for applications in drug delivery, prodrug design, and as a linker in bioconjugation chemistry.
Functional Group Analysis
The chemical behavior of this compound is dictated by its two primary functional groups: the thioester and the primary alcohol.
Thioester Group
The thioester group, specifically an S-alkyl thioacetate, is characterized by the -(C=O)S- linkage.
-
Structure and Reactivity: The thioester bond is more susceptible to nucleophilic attack than an oxygen ester bond due to the larger size of the sulfur atom and weaker C-S bond overlap compared to the C-O bond.[1][3][4][5] This inherent reactivity allows for facile acyl transfer to various nucleophiles, including amines, thiols, and water (hydrolysis).[1][2][9] Thioesters are key intermediates in native chemical ligation for peptide synthesis and are found in vital biological molecules like acetyl-CoA.[1][5][9]
Primary Alcohol Group
The terminal hydroxyl (-OH) group is attached to a primary carbon, classifying it as a primary alcohol.
-
Structure and Reactivity: The hydroxyl group is polar and capable of hydrogen bonding, which influences the molecule's solubility and physical properties.[10][11] It can act as a weak acid, and its oxygen atom is nucleophilic.[8][12] Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[6][7][13] They can also undergo esterification with carboxylic acids or their derivatives, and can be converted to alkyl halides.[7][8][13]
Predicted Physicochemical and Spectroscopic Data
In the absence of direct experimental data for this compound, the following properties are predicted based on the analysis of its functional groups and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C5H10O2S |
| Molecular Weight | 134.20 g/mol |
| Appearance | Likely a liquid at room temperature |
| Solubility | Expected to be soluble in water and polar organic solvents. |
| Boiling Point | Predicted to be higher than the corresponding thiol or ester due to hydrogen bonding from the alcohol group. |
Predicted Spectroscopic Data
3.2.1. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for both the thioester and alcohol functional groups.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H stretch (H-bonded) | 3500-3200 | Strong, Broad |
| Thioester | C=O stretch | ~1680-1715 | Strong |
| Alcohol | C-O stretch | 1260-1050 | Strong |
-
The broad O-H stretch is a hallmark of alcohols capable of hydrogen bonding.[10][14][15][16][17]
-
The C=O stretch of the thioester is typically at a lower wavenumber compared to oxygen esters.[18]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key information about the connectivity of the molecule.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ -C=O | 2.2 - 2.5 | Singlet | 3H |
| S-CH₂ -CH₂ | 2.8 - 3.2 | Triplet | 2H |
| S-CH₂-CH₂ -CH₂ | 1.8 - 2.2 | Quintet | 2H |
| CH₂-CH₂ -OH | 3.5 - 3.8 | Triplet | 2H |
| CH₂-OH | Variable (broad singlet) | Singlet | 1H |
-
The protons adjacent to the sulfur and oxygen atoms will be deshielded and appear at higher chemical shifts.[14][19][20][21] The hydroxyl proton's chemical shift is variable and may exchange with D₂O.[21]
-
¹³C NMR: The carbon NMR will show five distinct signals.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| CH₃ -C=O | 25 - 35 |
| S-CH₂ -CH₂ | 25 - 35 |
| S-CH₂-CH₂ -CH₂ | 30 - 40 |
| CH₂-CH₂ -OH | 58 - 65 |
| -C =O | 190 - 205 |
-
The carbonyl carbon of the thioester is significantly deshielded.[22] The carbon bearing the hydroxyl group will also be deshielded.[14][20][21]
3.2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 134. Key fragmentation patterns would likely involve:
-
Alpha-cleavage at the alcohol, leading to the loss of a CH₂OH radical (m/z = 103) or a C₄H₇OS radical (m/z = 31).[23][24][25][26]
-
Dehydration (loss of H₂O), resulting in a fragment at m/z = 116.[23][24][25][26][27]
-
Cleavage of the thioester bond , yielding an acylium ion [CH₃CO]⁺ at m/z = 43.[28][29][30]
Potential Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methods for the synthesis and characterization of similar compounds.
Synthesis of this compound
A plausible synthetic route would involve the reaction of 3-mercapto-1-propanol with an acetylating agent.
Methodology:
-
Reactants: 3-Mercapto-1-propanol, acetyl chloride (or acetic anhydride), and a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Solvent: A dry, aprotic solvent such as dichloromethane or diethyl ether.
-
Procedure: a. Dissolve 3-mercapto-1-propanol and the base in the solvent under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath. b. Add acetyl chloride dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for several hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water or a dilute aqueous acid solution. f. Extract the product with an organic solvent. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
General Spectroscopic Characterization
4.2.1. IR Spectroscopy
-
Sample Preparation: A thin film of the purified liquid product is prepared between two salt plates (e.g., NaCl or KBr).
-
Analysis: The spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
4.2.2. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For the ¹H NMR, a D₂O shake can be performed to confirm the hydroxyl proton peak.[21]
4.2.3. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analysis: Record the mass-to-charge ratio of the resulting ions.
Logical and Workflow Diagrams
Functional Group Reactivity
Caption: Predicted Reactivity Pathways.
Synthetic and Characterization Workflow
Caption: Synthetic and Analytical Workflow.
Conclusion
This compound is a molecule with significant potential in synthetic and medicinal chemistry due to its dual functionality. The reactive thioester group serves as a handle for acyl transfer and conjugation, while the primary alcohol provides a site for further modification or attachment to other molecular scaffolds. This guide provides a comprehensive, albeit predictive, analysis of its functional groups, expected properties, and potential experimental workflows. It is intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this and related bifunctional molecules. Further experimental validation of the predicted data is essential to fully elucidate the chemical and biological properties of this compound.
References
- 1. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 8. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]
- 9. Thioester - Wikipedia [en.wikipedia.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Alcohol Reactivity [www2.chemistry.msu.edu]
- 13. crab.rutgers.edu [crab.rutgers.edu]
- 14. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. Alcohols | OpenOChem Learn [learn.openochem.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. chem.libretexts.org [chem.libretexts.org]
The Central Role of Thioesters in Chemistry and Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thioesters, organosulfur compounds featuring a carbon-sulfur double bond, occupy a pivotal position at the crossroads of synthetic chemistry and biological systems. Their unique reactivity, characterized by a high-energy yet kinetically stable bond, makes them indispensable intermediates in a vast array of biochemical processes and powerful tools in the synthesis of complex molecules, including pharmaceuticals. This technical guide provides an in-depth exploration of the fundamental principles of thioester chemistry, encompassing their synthesis, reactivity, and critical role in metabolic pathways, with a focus on applications relevant to drug discovery and development.
Core Principles of Thioester Chemistry
Thioesters are structurally analogous to esters but with a sulfur atom replacing the oxygen in the ester linkage (R-C(=O)-S-R'). This substitution has profound implications for the molecule's reactivity. The larger atomic radius of sulfur compared to oxygen results in poorer orbital overlap with the carbonyl carbon, leading to a less stabilized resonance structure.[1] Consequently, the thioester bond is weaker and more "energy-rich" than its oxygen-containing counterpart.
The reactivity of thioesters is a key aspect of their utility. They are more susceptible to nucleophilic attack at the carbonyl carbon than esters, making them excellent acylating agents.[1] This heightened reactivity is central to their function in biological systems, where they facilitate the transfer of acyl groups in a variety of metabolic transformations.
Synthesis of Thioesters
A variety of synthetic routes are available for the preparation of thioesters, both in solution and on solid phase. Common methods include the coupling of carboxylic acids and thiols using dehydrating agents like dicyclohexylcarbodiimide (DCC), the reaction of acid chlorides with thiols, and specialized methods for the synthesis of peptide thioesters for applications such as native chemical ligation.[2][3]
Reactivity and Hydrolysis
Thioesters exhibit a balance of thermodynamic instability and kinetic stability. The hydrolysis of a thioester is a thermodynamically favorable process, releasing a significant amount of free energy. For instance, the standard Gibbs free energy of hydrolysis for acetyl-CoA is approximately -31.4 to -35.7 kJ/mol.[4][5][6] However, in the absence of a catalyst, this hydrolysis is kinetically slow, allowing thioesters to persist in aqueous environments long enough to participate in specific enzymatic reactions.
Quantitative Data on Thioester Chemistry
The following tables summarize key quantitative data related to the thermodynamics and kinetics of thioester reactions, providing a basis for comparison and for understanding their reactivity.
Table 1: Thermodynamic Data for Thioester Hydrolysis
| Thioester | Standard Gibbs Free Energy of Hydrolysis (ΔG°') | Reference(s) |
| Acetyl-CoA | -31.4 to -35.7 kJ/mol (-7.5 to -8.5 kcal/mol) | [1][4][5] |
| S-acetyl mercaptopropanol | ~ -32.1 kJ/mol (-7.67 kcal/mol) at pH 7 | [7] |
| Typical Ester | ~ -19.7 kJ/mol (-4.7 kcal/mol) | [8] |
Table 2: Kinetic Data for Thioester Reactions
| Reaction | Thioester Substrate | Nucleophile | Rate Constant (k) | Conditions | Reference(s) |
| Base-catalyzed Hydrolysis (kb) | S-methyl thioacetate | OH⁻ | 0.14 - 0.15 M⁻¹s⁻¹ | Aqueous solution | [9] |
| Base-catalyzed Hydrolysis (kb) | Phenyl thioester derivative (T2) | OH⁻ | 0.51 M⁻¹s⁻¹ | Aqueous solution | [9] |
| Thiol-thioester Exchange (kex) | S-methyl thioacetate | Cysteine | 1.1 M⁻¹s⁻¹ | pH 7-8 | [9] |
| Thiol-thioester Exchange (kex) | Phenyl thioester derivative (T2) | Cysteine | 31 M⁻¹s⁻¹ | pH 7-8 | [9] |
| Reaction with Imidazole | Phenyl thioester derivative (T2) | Imidazole | 0.12 M⁻¹s⁻¹ (imidazole-catalyzed hydrolysis) | pH 7 | [10] |
Experimental Protocols
Detailed methodologies for key experiments in thioester chemistry are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific substrates and experimental goals.
Synthesis of a Small Molecule Thioester using DCC Coupling
This protocol describes a general method for the synthesis of a thioester from a carboxylic acid and a thiol using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
Carboxylic acid
-
Thiol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and the thiol (1.0-1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.05-0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure thioester.
Solid-Phase Synthesis of a Peptide Thioester
This protocol outlines the synthesis of a peptide C-terminal thioester on a solid support, which is a key intermediate for native chemical ligation.[11]
Materials:
-
Fmoc-protected amino acids
-
Solid support resin (e.g., Wang resin pre-loaded with a thiol linker)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)
-
Diethyl ether, cold
Procedure:
-
Swell the resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate tube, pre-activate the next Fmoc-protected amino acid (3-5 eq) with the coupling reagent (e.g., HBTU, 3-5 eq) and DIPEA (6-10 eq) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Wash the resin thoroughly with DMF and DCM.
-
Repeat steps 2-7 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide thioester from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide thioester by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide thioester under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Spectrophotometric Assay for Thioesterase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of thioesterase enzymes by monitoring the release of free thiol using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[12]
Materials:
-
Thioester substrate (e.g., acetyl-CoA, palmitoyl-CoA)
-
Thioesterase enzyme preparation
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (in buffer)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a stock solution of the thioester substrate in the assay buffer.
-
Prepare a working solution of DTNB in the assay buffer (e.g., 1 mM).
-
Set up the reaction mixture in a cuvette by adding the assay buffer, DTNB solution, and the thioester substrate to a final volume of, for example, 1 mL.
-
Equilibrate the cuvette at the desired reaction temperature (e.g., 37 °C).
-
Initiate the reaction by adding a small volume of the thioesterase enzyme preparation to the cuvette and mix quickly.
-
Immediately start monitoring the increase in absorbance at 412 nm over time. The yellow product, 2-nitro-5-thiobenzoate (TNB²⁻), has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at this wavelength.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (Activity (mol/min) = (ΔA₄₁₂/min) / ε), where ε is the molar extinction coefficient of TNB²⁻.
-
Enzyme activity can be expressed in units (μmol of product formed per minute) per mg of protein.
Thioesters in Biological Signaling and Metabolism
Thioesters, most notably in the form of acetyl-coenzyme A (acetyl-CoA), are central players in cellular metabolism. They are involved in the citric acid cycle, fatty acid metabolism, and the biosynthesis of numerous essential molecules.
Role in the Citric Acid Cycle
The citric acid cycle (or Krebs cycle) is the final common pathway for the oxidation of fuel molecules. Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is the entry point into this cycle. The high-energy thioester bond of acetyl-CoA is cleaved in the first step of the cycle, driving the condensation reaction with oxaloacetate to form citrate.
Caption: The role of Acetyl-CoA in the Citric Acid Cycle.
Role in Fatty Acid β-Oxidation
Fatty acid β-oxidation is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing an acetyl-CoA molecule in each cycle.
Caption: The central role of thioesters in fatty acid β-oxidation.
Thioesters in Drug Development
The unique reactivity of thioesters makes them valuable in the field of drug development. Their ability to act as acylating agents is exploited in the design of enzyme inhibitors and probes. Furthermore, thioester chemistry, particularly native chemical ligation, is a cornerstone of synthetic protein chemistry, enabling the synthesis of therapeutic proteins and peptides with post-translational modifications that are difficult to produce using recombinant methods. The understanding of thioesterase enzymes and their role in various diseases also presents opportunities for the development of novel therapeutic agents that target these enzymes.
Conclusion
Thioester chemistry is a rich and diverse field with profound implications for both fundamental biochemistry and applied sciences. The principles outlined in this guide, from the synthesis and reactivity of these fascinating molecules to their central roles in metabolism and their application in drug discovery, highlight the enduring importance of thioesters in the molecular sciences. For researchers and professionals in drug development, a deep understanding of thioester chemistry is not just advantageous but essential for the design and synthesis of the next generation of therapeutics.
References
- 1. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. Change in Gibbs free energy in hydrolysis of - Unspecified - BNID 104430 [bionumbers.hms.harvard.edu]
- 5. brainly.com [brainly.com]
- 6. Solved The standard free energy change of the hydrolysis of | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of S-(3-Hydroxypropyl) ethanethioate in Solid-Phase Peptide Synthesis for the Generation of C-Terminal Peptide Thioesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed application of "S-(3-Hydroxypropyl) ethanethioate" as a novel linker in solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide thioesters. Peptide thioesters are crucial intermediates for native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins.[1][2][3][4][5][6]
The proposed methodology leverages the bifunctional nature of this compound, utilizing its terminal hydroxyl group for covalent attachment to a solid support and its thioester moiety for the subsequent generation of a peptide C-terminal thioester upon cleavage. This approach is designed to be compatible with standard Fmoc-based SPPS protocols.
Proposed Application: A Novel Linker for Peptide Thioester Synthesis
This compound can be employed as a linker, attached to a suitable solid support, to facilitate the synthesis of peptides with a C-terminal thioester. The hydroxyl group allows for its immobilization on a resin, while the thioester remains protected during peptide chain elongation. Upon completion of the synthesis, the peptide is cleaved from the resin, yielding a peptide with a C-terminal S-propyl thioester, ready for native chemical ligation.
Experimental Protocols
Preparation of this compound Functionalized Resin
This protocol describes the attachment of this compound to a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is chosen for its acid-labile properties, which allow for mild cleavage conditions that preserve the integrity of the final peptide thioester.
Materials:
-
2-chlorotrityl chloride (2-CTC) resin
-
This compound
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Shaker vessel
Procedure:
-
Swell the 2-CTC resin in DCM for 30 minutes in a shaker vessel.
-
Drain the DCM and add a solution of this compound (3 equivalents) and DIPEA (6 equivalents) in DCM to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin extensively with DCM (3 times), DIPEA/DCM (1:1, 3 times), and DCM (3 times).
-
To cap any remaining reactive trityl groups, treat the resin with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin thoroughly with DCM (5 times) and dry under vacuum.
-
The loading of the linker on the resin can be determined by a gravimetric method or by cleaving the linker and quantifying it via HPLC.
Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the standard steps for peptide chain elongation on the this compound functionalized resin using Fmoc chemistry.
Materials:
-
This compound functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Shaker vessel or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (5 equivalents) with HATU (4.9 equivalents) and DIPEA (10 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5 times).
-
-
Subsequent Amino Acid Couplings:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 3.
-
Washing: Wash the final peptide-resin with DMF (5 times) and DCM (5 times) and dry under vacuum.
Cleavage of the Peptide Thioester from the Resin
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
As this is a proposed application, the following table presents representative data based on established methods for peptide thioester synthesis. These values are for comparison purposes and would need to be experimentally verified.
| Parameter | Proposed Method (this compound Linker) | Conventional Thioester Resin Method | Safety-Catch Linker Method[7][8] |
| Peptide Length | Up to 50 amino acids | Up to 50 amino acids | Up to 60 amino acids |
| Overall Yield (Crude) | Expected 50-70% | 40-60% | 60-80% |
| Purity (Crude) | Expected >60% | >50% | >70% |
| Cleavage Conditions | Mild acidic (TFA-based) | Harsh acidic (HF) or specific reagents | Two-step (activation then cleavage) |
| Compatibility | Fmoc-SPPS | Primarily Boc-SPPS | Fmoc-SPPS |
Visualizations
Caption: Experimental workflow for SPPS using the proposed linker.
Caption: Structure of the proposed linker attached to the resin.
Caption: Mechanism of Native Chemical Ligation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijairjournal.in [ijairjournal.in]
- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 4. Chemical biology - Wikipedia [en.wikipedia.org]
- 5. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: S-(3-Hydroxypropyl) ethanethioate for Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in the development of nanomaterials for biomedical applications, including drug delivery, diagnostics, and bio-imaging. The functionalization of nanoparticle surfaces can enhance their stability, biocompatibility, and targeting specificity, while reducing cytotoxicity. S-(3-Hydroxypropyl) ethanethioate is a bifunctional ligand that offers a versatile platform for nanoparticle surface modification. The thioacetate group serves as a protected thiol, which can be deprotected to form a strong covalent bond with the surface of various nanoparticles, particularly noble metals like gold. The terminal hydroxyl group provides a hydrophilic surface, improving colloidal stability, and offers a reactive site for further conjugation with targeting moieties, drugs, or imaging agents.
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using this compound. While specific literature on this exact molecule for nanoparticle modification is limited, the following protocols are based on established methods for similar short-chain hydroxy-functionalized thioalkanes and thioacetates.
Physicochemical Properties of this compound
A clear understanding of the ligand's properties is essential for successful nanoparticle functionalization.
| Property | Value | Reference |
| CAS Number | 115051-66-6 | [1] |
| Molecular Formula | C₅H₁₀O₂S | [1] |
| Molecular Weight | 134.20 g/mol | [1] |
| Appearance | Liquid (predicted) | |
| Boiling Point | Not available | [1] |
| Solubility | Soluble in water and common organic solvents |
Applications in Nanoparticle Surface Modification
The unique structure of this compound makes it a valuable tool for:
-
Improving Colloidal Stability: The hydrophilic hydroxyl groups prevent nanoparticle aggregation in aqueous biological media.
-
Enhancing Biocompatibility: The hydrophilic surface can reduce non-specific protein adsorption, a common issue that can trigger an immune response.
-
Providing a Platform for Further Functionalization: The terminal hydroxyl groups can be readily used for the covalent attachment of a wide range of molecules, such as:
-
Targeting ligands (e.g., antibodies, peptides, aptamers) for site-specific drug delivery.
-
Therapeutic agents for controlled drug release.
-
Imaging agents (e.g., fluorescent dyes, MRI contrast agents) for diagnostics.
-
Experimental Protocols
The following are generalized protocols for the surface modification of gold nanoparticles (AuNPs) with this compound. These can be adapted for other types of nanoparticles with appropriate modifications.
Protocol 1: Synthesis of Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of citrate-stabilized gold nanoparticles with a diameter of approximately 15-20 nm.
Materials:
-
Tetrachloroauric acid (HAuCl₄)
-
Sodium citrate dihydrate
-
Deionized (DI) water
Procedure:
-
Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a clean 250 mL round-bottom flask.
-
Bring the solution to a rolling boil with vigorous stirring.
-
Rapidly add 2 mL of 1% (w/v) sodium citrate solution to the boiling HAuCl₄ solution.
-
The solution will change color from pale yellow to blue and finally to a brilliant red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy (for surface plasmon resonance peak) and Dynamic Light Scattering (DLS) (for size and polydispersity).
Protocol 2: Surface Modification of Gold Nanoparticles with this compound
This protocol details the ligand exchange reaction to replace the citrate capping agent with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (from Protocol 1)
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) or ammonia solution for deprotection (optional)
Procedure:
-
To 10 mL of the AuNP solution, add a 1 mM ethanolic solution of this compound. The final concentration of the ligand should be in large excess relative to the gold atoms on the nanoparticle surface.
-
Stir the solution at room temperature for 12-24 hours to allow for ligand exchange.
-
Deprotection of the Thioacetate: To facilitate the formation of a strong Au-S bond, the thioacetate group needs to be hydrolyzed to a thiol. This can be achieved by adjusting the pH of the solution to ~11 with a dilute NaOH or ammonia solution and stirring for an additional 2-4 hours.
-
Purification: Remove excess ligand and byproducts by centrifugation.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 30 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in DI water or a buffer of choice.
-
Repeat the centrifugation and resuspension steps two more times.
-
-
Resuspend the final pellet in the desired solvent for storage and further characterization.
Characterization of Modified Nanoparticles
Thorough characterization is crucial to confirm successful surface modification.
| Characterization Technique | Purpose | Expected Outcome |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | A slight increase in hydrodynamic diameter after ligand exchange. |
| Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A shift in zeta potential from negative (for citrate-capped AuNPs) to a less negative or near-neutral value. |
| UV-Vis Spectroscopy | To monitor changes in the surface plasmon resonance (SPR) peak. | A slight red-shift in the SPR peak upon successful ligand binding. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups on the nanoparticle surface. | Appearance of characteristic peaks for C-O stretching (from the hydroxyl group) and disappearance of citrate peaks. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states on the surface. | Presence of S 2p peaks confirming the Au-S bond formation. |
Visualization of Experimental Workflow and Concepts
Experimental Workflow for Nanoparticle Surface Modification
Caption: Workflow for synthesis and surface modification of AuNPs.
Logical Relationship of Surface Modification Benefits
Caption: Benefits of this compound modification.
Concluding Remarks
This compound provides a promising avenue for the surface engineering of nanoparticles for a variety of biomedical applications. The protocols and information provided herein offer a foundational guide for researchers to develop novel and effective nanoparticle-based platforms for drug delivery, diagnostics, and therapeutics. Further optimization of reaction conditions and thorough characterization will be essential for specific nanoparticle systems and intended applications.
References
Application Notes and Protocols: S-(3-Hydroxypropyl) ethanethioate in Self-Assembled Monolayer (SAM) Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of S-(3-Hydroxypropyl) ethanethioate in the formation of self-assembled monolayers (SAMs). SAMs terminated with hydroxyl groups are of significant interest in biomedical and drug development applications due to their ability to resist non-specific protein adsorption, improve biocompatibility, and serve as a platform for further surface functionalization.
Introduction
This compound is a thioacetate-containing organic molecule that can be used to form hydroxyl-terminated SAMs on noble metal surfaces, most commonly gold. The thioacetate group serves as a stable precursor to the corresponding thiol, which readily forms a strong, covalent-like bond with the gold surface. The terminal hydroxyl groups render the surface hydrophilic and provide reactive sites for the covalent attachment of biomolecules, polymers, or other functionalities.
There are two primary strategies for forming SAMs from this compound:
-
Direct Adsorption: The thioacetate compound is directly exposed to the gold substrate. This method is simpler but may result in a less ordered and less densely packed monolayer compared to using the corresponding thiol.[1]
-
In Situ Deprotection and Adsorption: The thioacetate is chemically converted to the more reactive thiol (3-mercaptopropan-1-ol) in the deposition solution, typically through the addition of a base, immediately prior to or during the self-assembly process. This method generally yields more well-ordered and stable SAMs.[1][2]
Quantitative Data Summary
| Parameter | Expected Value | Characterization Method |
| Water Contact Angle (Advancing) | 20° - 40° | Goniometry |
| Ellipsometric Thickness | 5 - 10 Å | Ellipsometry |
| Surface Coverage | ~80-95% | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
Materials and Reagents
-
This compound
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Absolute Ethanol (ACS grade or higher)
-
Ammonium Hydroxide (NH₄OH, ~30% in water) or Sodium Hydroxide (NaOH)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Protocol 1: Direct Adsorption of this compound
This protocol describes the formation of a SAM by the direct immersion of a gold substrate into a solution of the thioacetate.
1. Substrate Preparation: a. Clean the gold substrate by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. b. Thoroughly rinse the substrate with DI water followed by absolute ethanol. c. Dry the substrate under a gentle stream of high-purity nitrogen gas. d. For optimal results, further clean the substrate by UV-ozone treatment for 15-20 minutes immediately before use.
2. SAM Formation: a. Prepare a 1 mM solution of this compound in absolute ethanol. b. Immediately immerse the cleaned, dry gold substrate into the solution. c. Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed, clean container to prevent contamination. d. After incubation, remove the substrate from the solution.
3. Rinsing and Drying: a. Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules. b. Dry the SAM-coated substrate under a gentle stream of nitrogen gas. c. Store the functionalized substrate in a clean, dry environment.
Protocol 2: In Situ Deprotection and SAM Formation
This protocol involves the conversion of the thioacetate to the corresponding thiol within the deposition solution, leading to the formation of a more ordered SAM.
1. Substrate Preparation: a. Follow the same substrate preparation steps as in Protocol 1 (1a-1d).
2. In Situ Deprotection and SAM Formation: a. Prepare a 1 mM solution of this compound in absolute ethanol. b. To this solution, add a small amount of a deprotection agent. A common choice is ammonium hydroxide. Add NH₄OH to the solution to a final concentration of approximately 30 mM.[2] c. Immediately immerse the cleaned, dry gold substrate into this solution. d. Allow the self-assembly to proceed for 2-4 hours at room temperature in a sealed, clean container. The deprotection and self-assembly occur concurrently. e. After the incubation period, remove the substrate from the solution.
3. Rinsing and Drying: a. Rinse the substrate thoroughly with absolute ethanol, followed by DI water, and then a final rinse with ethanol. b. Dry the SAM-coated substrate under a gentle stream of nitrogen gas. c. Store the functionalized substrate in a clean, dry environment.
Visualizations
Caption: Experimental workflow for SAM formation using this compound.
References
Application Notes and Protocols: Thiol-Ene Click Chemistry with "S-(3-Hydroxypropyl) ethanethioate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene click chemistry has emerged as a powerful and versatile tool for covalent modification and conjugation in materials science, drug development, and biotechnology. This reaction, proceeding via a radical-mediated or nucleophilic mechanism, offers high efficiency, rapid reaction rates, and stereoselectivity under mild conditions. "S-(3-Hydroxypropyl) ethanethioate" is a valuable bifunctional reagent that, after in situ deprotection of the thioacetate, presents a primary alcohol and a reactive thiol. The hydroxyl group can be used for further functionalization, for example, by esterification, while the thiol group readily participates in thiol-ene click reactions. This allows for the straightforward introduction of a hydrophilic, three-carbon spacer arm onto a wide variety of alkene-containing molecules, including polymers, biomolecules, and small-molecule drugs.
This document provides detailed application notes and experimental protocols for the use of "this compound" in thiol-ene click chemistry, focusing on the critical deprotection step to generate the active thiol, 3-mercaptopropan-1-ol, followed by its reaction with an alkene.
Core Concepts and Reaction Mechanisms
The overall process involves two key steps:
-
Deprotection of the Thioacetate: The acetyl group on "this compound" serves as a protecting group for the thiol, preventing its premature oxidation to a disulfide. This protecting group must be removed to generate the free thiol (3-mercaptopropan-1-ol) required for the thiol-ene reaction. Common deprotection methods include base-catalyzed (e.g., NaOH, hydroxylamine) or acid-catalyzed (e.g., HCl) hydrolysis.[1]
-
Thiol-Ene Radical Addition: The generated 3-mercaptopropan-1-ol is then reacted with an alkene in the presence of a radical initiator (photoinitiator or thermal initiator). The reaction proceeds via an anti-Markovnikov addition of the thiol to the double bond, resulting in a stable thioether linkage.[2] This reaction is known for its high yields and tolerance of a wide range of functional groups.
Data Presentation
Table 1: Typical Reagents and Conditions for Thioacetate Deprotection
| Deprotection Reagent | Solvent | Temperature | Typical Reaction Time | Approximate Yield | Reference |
| Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux (82°C) | 2 hours | 50-75% | [1] |
| Hydrochloric Acid (HCl) | Methanol | Reflux (77°C) | 5 hours | 50-75% | [1] |
| Hydroxylamine | Ethanol | Room Temperature | 2 hours | Variable, often lower | [1] |
| Acetyl Chloride in Methanol | Methanol/CH₂Cl₂ | Room Temperature | 1-2 hours | High | [3] |
Table 2: Representative Thiol-Ene Reaction Parameters
| Alkene Substrate | Thiol | Initiator (Concentration) | Solvent | Reaction Time | Yield |
| Allyl-functionalized Polymer | 3-mercaptopropan-1-ol | DMPA (1-5 mol%) | THF/Methanol | 15-60 min (UV) | >95% |
| N-Allyl Maleimide | 3-mercaptopropan-1-ol | AIBN (1-5 mol%) | Toluene | 2-4 hours (Thermal) | >90% |
| Unsaturated Peptide on Resin | 3-mercaptopropan-1-ol | DPAP/MAP (excess) | DMF | 30-60 min (UV) | High |
Note: DMPA = 2,2-dimethoxy-2-phenylacetophenone; AIBN = Azobisisobutyronitrile; DPAP = 2,2-dimethoxy-2-phenylacetophenone; MAP = 4-methoxyacetophenone. Yields are representative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Deprotection of this compound to 3-mercaptopropan-1-ol (Base-Catalyzed)
This protocol describes the hydrolysis of the thioacetate using sodium hydroxide.[4]
Materials:
-
This compound
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2 M
-
Diethyl ether (degassed)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a solution of NaOH (2.0 eq) in deionized water and add it dropwise to the stirred thioacetate solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding 2 M HCl until a neutral pH is reached.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with degassed diethyl ether (3x).
-
Combine the organic layers and wash with degassed water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting 3-mercaptopropan-1-ol should be used immediately in the subsequent thiol-ene reaction.
Protocol 2: Photoinitiated Thiol-Ene Click Reaction
This protocol details the radical-mediated addition of the in situ generated 3-mercaptopropan-1-ol to an alkene-containing substrate using a photoinitiator.
Materials:
-
3-mercaptopropan-1-ol (from Protocol 1)
-
Alkene-containing substrate (1.0 - 1.2 eq relative to thiol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, methanol, or a mixture)
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a suitable reaction vessel, dissolve the alkene-containing substrate and the photoinitiator in the chosen solvent.
-
Add the freshly prepared 3-mercaptopropan-1-ol to the solution.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Seal the reaction vessel and place it under a UV lamp.
-
Irradiate the mixture for the desired amount of time (typically 15-60 minutes). Reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR spectroscopy by observing the disappearance of the alkene protons.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product using an appropriate method, such as column chromatography, to remove any unreacted starting materials and the photoinitiator byproducts.
Mandatory Visualizations
Caption: Workflow for the deprotection of this compound.
Caption: Radical-mediated thiol-ene click chemistry signaling pathway.
Applications in Research and Drug Development
The dual functionality of "this compound" makes it a versatile building block in several areas:
-
Polymer Functionalization: The thiol-ene reaction can be used to graft the hydroxypropyl thioether moiety onto polymers with pendant alkene groups, thereby modifying their properties, such as increasing hydrophilicity or providing sites for further modification.
-
Bioconjugation: The mild and specific nature of the thiol-ene reaction allows for the conjugation of this linker to biomolecules, such as peptides or proteins containing unnatural amino acids with alkene side chains. The terminal hydroxyl group can then be used to attach drugs, imaging agents, or other functionalities.
-
Surface Modification: Surfaces functionalized with "ene" groups can be readily modified with 3-mercaptopropan-1-ol to introduce a hydrophilic and hydroxyl-terminated layer, which can be useful for creating biocompatible surfaces or for further chemical derivatization.
-
Drug Development: In the synthesis of complex molecules, the thiol-ene reaction with 3-mercaptopropan-1-ol can be used to introduce a flexible, hydrophilic linker, potentially improving the pharmacokinetic properties of a drug candidate.
Conclusion
"this compound" is a valuable reagent for introducing a hydroxy-functionalized three-carbon thioether linker via thiol-ene click chemistry. The straightforward deprotection of the thioacetate followed by the highly efficient and robust thiol-ene reaction provides a reliable method for the modification of a wide range of molecules. The protocols and data presented here offer a comprehensive guide for researchers and scientists to effectively utilize this versatile compound in their respective fields.
References
Application Notes and Protocols: S-(3-Hydroxypropyl) ethanethioate as a Precursor for Redox-Responsive Nanoparticle-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of stimuli-responsive drug delivery systems that can release therapeutic payloads in response to specific triggers within the target microenvironment is a significant area of focus in nanomedicine. Pathological tissues, such as tumors, often exhibit a different redox potential compared to healthy tissues, with significantly higher concentrations of reducing agents like glutathione (GSH). This physiological difference presents an opportunity for designing drug carriers that remain stable in circulation but release their cargo upon entering a redox-active environment.
This document outlines a hypothetical application of S-(3-Hydroxypropyl) ethanethioate as a precursor for creating a novel, redox-responsive nanoparticle drug delivery system. The thioester linkage in this compound is susceptible to cleavage by thiols, making it an attractive component for drug carriers designed for intracellular drug release.[1][2] The hydroxyl group provides a site for polymerization or conjugation to a nanoparticle backbone.
Here, we propose the synthesis of a biodegradable copolymer, poly(lactic-co-glycolic acid)-graft-S-(3-Hydroxypropyl) ethanethioate (PLGA-g-SHE), which can self-assemble into nanoparticles. These nanoparticles are designed to encapsulate a model hydrophobic drug and release it in the presence of glutathione.
Proposed Signaling Pathway: Redox-Triggered Drug Release
The proposed mechanism for drug release from the PLGA-g-SHE nanoparticles is based on the cleavage of the thioester bond by glutathione, which is found in high concentrations inside cells.
Caption: Redox-responsive drug release mechanism.
Experimental Protocols
Protocol 1: Synthesis of PLGA-g-SHE Copolymer
This protocol describes the synthesis of the redox-responsive polymer by grafting this compound onto a PLGA backbone.
Caption: Workflow for PLGA-g-SHE synthesis.
Materials:
-
PLGA-COOH (50:50, MW 15,000 Da)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized water
Procedure:
-
Dissolve 1 g of PLGA-COOH in 20 mL of anhydrous DCM in a round-bottom flask.
-
Add 150 mg of DCC and 75 mg of DMAP to the solution to activate the carboxyl groups. Stir for 2 hours at room temperature.
-
Dissolve 200 mg of this compound in 5 mL of anhydrous DCM and add it dropwise to the PLGA solution.
-
Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.
-
Remove the precipitated dicyclohexylurea by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the polymer in a minimal amount of DCM and precipitate it in cold diethyl ether.
-
Collect the polymer and dry it under vacuum.
-
Purify the polymer by dialysis against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilize the purified polymer to obtain a white powder.
-
Characterize the structure by ¹H NMR and FTIR.
Protocol 2: Preparation of Drug-Loaded PLGA-g-SHE Nanoparticles
This protocol details the formulation of nanoparticles encapsulating a model hydrophobic drug (e.g., Paclitaxel) using the nanoprecipitation method.
Materials:
-
PLGA-g-SHE copolymer
-
Paclitaxel
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
Procedure:
-
Dissolve 100 mg of PLGA-g-SHE and 10 mg of Paclitaxel in 5 mL of acetone.
-
Add the organic solution dropwise into 20 mL of a 1% PVA aqueous solution under magnetic stirring.
-
Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water and lyophilize for storage.
Protocol 3: Characterization of Nanoparticles
This protocol outlines the methods to characterize the physical properties and drug loading of the prepared nanoparticles.
Methods:
-
Particle Size and Zeta Potential: Analyze by Dynamic Light Scattering (DLS).
-
Morphology: Visualize using Transmission Electron Microscopy (TEM).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DCM).
-
Evaporate the solvent and redissolve the residue in a mobile phase suitable for HPLC.
-
Quantify the amount of encapsulated drug using a validated HPLC method.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol describes the dialysis method to evaluate the redox-responsive drug release from the nanoparticles.[3]
Caption: In vitro drug release experimental workflow.
Materials:
-
Drug-loaded PLGA-g-SHE nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM GSH.
-
Disperse 10 mg of drug-loaded nanoparticles in 2 mL of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag into 50 mL of the release medium (one for each condition) and maintain at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Analyze the drug concentration in the collected samples by HPLC.
-
Calculate the cumulative drug release at each time point.
Protocol 5: Cell Viability Assay
This protocol uses the MTT assay to evaluate the cytotoxicity of the drug-loaded nanoparticles on a cancer cell line (e.g., MCF-7).[4][5]
Materials:
-
MCF-7 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Free Paclitaxel
-
Drug-loaded PLGA-g-SHE nanoparticles
-
Empty PLGA-g-SHE nanoparticles
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of free Paclitaxel, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control.
Data Presentation
The following tables present hypothetical data that would be expected from the experiments described above.
Table 1: Physicochemical Properties of PLGA-g-SHE Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Empty Nanoparticles | 155 ± 5 | 0.12 ± 0.02 | -25.3 ± 1.5 |
| Drug-Loaded Nanoparticles | 168 ± 7 | 0.15 ± 0.03 | -22.8 ± 1.8 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Drug-Loaded Nanoparticles | 8.5 ± 0.7 | 85.2 ± 3.1 |
Table 3: Cumulative Drug Release Profile
| Time (hours) | Cumulative Release in PBS (%) | Cumulative Release in PBS + 10 mM GSH (%) |
| 0 | 0 | 0 |
| 2 | 5.2 ± 0.8 | 15.8 ± 1.2 |
| 8 | 12.5 ± 1.1 | 45.6 ± 2.5 |
| 24 | 20.1 ± 1.5 | 78.9 ± 3.1 |
| 48 | 25.8 ± 2.0 | 92.3 ± 2.8 |
Table 4: In Vitro Cytotoxicity (IC50 values)
| Formulation | IC50 on MCF-7 cells (µg/mL) |
| Free Paclitaxel | 0.05 |
| Drug-Loaded Nanoparticles | 0.08 |
| Empty Nanoparticles | > 100 |
Conclusion
The hypothetical PLGA-g-SHE nanoparticle system demonstrates the potential of this compound as a precursor for creating redox-responsive drug delivery platforms. The provided protocols offer a comprehensive guide for the synthesis, characterization, and evaluation of such a system. The illustrative data suggest that these nanoparticles can effectively encapsulate a hydrophobic drug and release it preferentially under conditions mimicking the intracellular redox environment, leading to potent anticancer activity. Further in vivo studies would be necessary to validate these findings and explore the full therapeutic potential of this approach.
References
- 1. Thioester functional polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
Application Notes and Protocols for Hydrogel Synthesis and Crosslinking Utilizing Thiol-ene Chemistry with Hydroxyl- and Thioacetate-Functionalized Precursors
Topic: "S-(3-Hydroxypropyl) ethanethioate" in Hydrogel Synthesis and Crosslinking
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water, making them excellent candidates for biomedical applications such as drug delivery and tissue engineering.[1][2] The properties of hydrogels can be precisely tuned through the choice of monomers and crosslinking chemistry.[3] "Click" chemistry, particularly the thiol-ene reaction, has emerged as a powerful tool for hydrogel synthesis due to its high efficiency, biocompatibility, and rapid reaction kinetics under mild, aqueous conditions.[4][5][6]
While direct literature on "this compound" in hydrogel synthesis is sparse, its structure, featuring a hydroxyl group and a protected thiol (thioacetate), makes it a prime candidate for thiol-ene "click" chemistry. The thioacetate group serves as a stable precursor that can be deprotected in situ to reveal a reactive thiol, which can then react with an 'ene'-containing polymer to form a stable hydrogel network.[7] The hydroxyl groups along the polymer backbone can enhance hydrophilicity and provide sites for further functionalization.
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of hydrogels using a representative system based on the functional groups of this compound. The protocols will focus on the functionalization of a polymer with hydroxyl and thioacetate groups, followed by in-situ deprotection and crosslinking via a thiol-ene reaction.
Experimental Principles and Workflow
The overall strategy involves a two-step process. First, a base polymer with available functional groups (e.g., hydroxyls on hyaluronic acid or poly(vinyl alcohol)) is modified to introduce pendant thioacetate groups. The second step is the deprotection of the thioacetate to a thiol, followed by immediate crosslinking with a multi-arm 'ene'-functionalized polymer, such as a multi-arm polyethylene glycol (PEG)-norbornene, in the presence of a photoinitiator and under cytocompatible light exposure.
Caption: General workflow for hydrogel synthesis.
Quantitative Data Summary
The mechanical properties and swelling behavior of thiol-ene hydrogels can be tuned by varying the polymer concentration and the stoichiometry of thiol to 'ene' groups. The following tables summarize typical data obtained from characterization of such hydrogels.
Table 1: Influence of Polymer Concentration on Hydrogel Properties
| Polymer Concentration (wt%) | Gelation Time (s) | Compressive Modulus (kPa) | Equilibrium Swelling Ratio (q) |
| 5 | 120 ± 15 | 5 ± 1.2 | 25 ± 3.1 |
| 10 | 65 ± 8 | 20 ± 2.5 | 18 ± 2.4 |
| 15 | 30 ± 5 | 55 ± 4.8 | 12 ± 1.9 |
Data are presented as mean ± standard deviation and are representative of typical thiol-ene hydrogel systems.
Table 2: Effect of Thiol:Ene Molar Ratio on Hydrogel Stiffness
| Thiol:Ene Molar Ratio | Compressive Modulus (kPa) at 10 wt% |
| 0.8 : 1 | 15 ± 2.1 |
| 1 : 1 | 22 ± 2.8 |
| 1.2 : 1 | 18 ± 2.3 |
Data are presented as mean ± standard deviation. The highest modulus is typically observed at a stoichiometric ratio of 1:1.
Detailed Experimental Protocols
Protocol 1: Synthesis of Thioacetate-Functionalized Hyaluronic Acid (HA-TA)
This protocol describes the modification of hyaluronic acid (HA) with a thioacetate-containing molecule.
Materials:
-
Hyaluronic acid (HA, sodium salt)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
S-(3-aminopropyl) ethanethioate
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve 1.0 g of HA in 100 mL of 0.1 M MES buffer (pH 5.5).
-
Add 1.5 molar excess of EDC and NHS to the HA solution and stir for 30 minutes at room temperature to activate the carboxylic acid groups of HA.
-
Dissolve 2.0 molar excess of S-(3-aminopropyl) ethanethioate in a minimal amount of MES buffer and add it to the activated HA solution.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Terminate the reaction by quenching with a small amount of hydroxylamine.
-
Purify the resulting HA-TA conjugate by dialysis against deionized water for 3 days, changing the water twice daily.
-
Freeze-dry the purified solution to obtain HA-TA as a white, fluffy solid.
-
Characterize the degree of functionalization using ¹H NMR spectroscopy.
Protocol 2: In-situ Deprotection and Hydrogel Formation
This protocol details the formation of a hydrogel via a photo-initiated thiol-ene reaction.
Materials:
-
HA-TA (synthesized in Protocol 1)
-
8-arm PEG-Norbornene (PEG-NB)
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as a photoinitiator
-
Triethanolamine (TEOA) buffer (0.3 M, pH 8.5)
-
UV lamp (365 nm, 10 mW/cm²)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Prepare a stock solution of HA-TA in 0.3 M TEOA buffer at the desired concentration (e.g., 20 wt%). The basic TEOA buffer will facilitate the in-situ deprotection of the thioacetate to a thiol.
-
Prepare a stock solution of 8-arm PEG-NB in the same TEOA buffer to achieve a 1:1 molar ratio of thiol to norbornene groups.
-
Prepare a stock solution of LAP photoinitiator in TEOA buffer (e.g., 0.1% w/v).
-
To form the hydrogel, mix the HA-TA solution and the PEG-NB solution in a 1:1 volume ratio.
-
Add the LAP photoinitiator to the polymer precursor mixture to a final concentration of 0.05% (w/v) and mix thoroughly but gently to avoid introducing air bubbles.
-
Pipette the final precursor solution into the desired molds.
-
Expose the solution to UV light (365 nm, 10 mW/cm²) for a specified duration (e.g., 30-120 seconds) to initiate crosslinking.[8] The gelation time will depend on the polymer and photoinitiator concentration.
-
The resulting hydrogel can be carefully removed from the mold and placed in a suitable buffer (e.g., PBS) for further experiments.
Caption: Experimental workflow for hydrogel formation.
Application in Drug Delivery: A Hypothetical Signaling Pathway
Thiol-ene hydrogels are excellent candidates for controlled drug delivery.[4] For instance, a chemotherapeutic agent could be encapsulated within the hydrogel matrix. In a tumor microenvironment, which is often characterized by a higher concentration of reactive oxygen species (ROS), the thioether linkages in the hydrogel backbone could be susceptible to oxidation, leading to gradual degradation of the hydrogel and sustained release of the encapsulated drug.
Caption: Hypothetical drug delivery signaling pathway.
Characterization Protocols
Protocol 3: Swelling Behavior Analysis
Procedure:
-
Prepare hydrogel discs of a known initial weight (Wi).
-
Immerse the discs in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (q) as: q = Ws / Wi.
Protocol 4: Mechanical Testing
Procedure:
-
Prepare cylindrical hydrogel samples.
-
Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.
-
Apply a compressive strain at a constant rate (e.g., 10% per minute).
-
Record the stress-strain curve.
-
The compressive modulus can be calculated from the initial linear region (e.g., 5-15% strain) of the stress-strain curve.
Conclusion
The use of monomers with protected thiols, such as the conceptual this compound, in conjunction with thiol-ene "click" chemistry, offers a versatile and robust platform for the synthesis of advanced hydrogels.[9] By tuning the polymer concentration, degree of functionalization, and crosslinker stoichiometry, hydrogels with a wide range of mechanical properties and swelling behaviors can be fabricated for various biomedical applications, including controlled drug delivery and tissue engineering. The protocols and data presented here provide a foundational framework for researchers and drug development professionals to explore and optimize these promising biomaterials.
References
- 1. mdpi.com [mdpi.com]
- 2. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different -Ene Moieties through a Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of “Click” Chemistry in Biomedical Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. Facile thiolation of hydroxyl functional polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01097D [pubs.rsc.org]
Application Notes and Protocols for the Cleavage of the Thioester in "S-(3-Hydroxypropyl) ethanethioate"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the cleavage of the thioester bond in S-(3-Hydroxypropyl) ethanethioate, a compound relevant in various fields including biochemistry and drug delivery. The following sections outline four common cleavage methods: aminolysis with hydroxylamine, thiol-mediated cleavage, base-catalyzed hydrolysis, and reductive cleavage.
Introduction
This compound contains a thioester linkage that can be selectively cleaved under specific conditions to release 3-mercapto-1-propanol and acetic acid. The choice of cleavage method depends on the desired reaction kinetics, pH sensitivity of the overall molecule, and compatibility with other functional groups. These protocols offer a range of options to suit various experimental needs.
Data Presentation
The following tables summarize the reaction conditions and expected outcomes for the cleavage of this compound and analogous simple S-alkyl thioacetates.
Table 1: Cleavage of this compound via Aminolysis with Hydroxylamine
| Reagent Concentration | pH | Temperature (°C) | Reaction Time | Typical Yield | Notes |
| 200 mM Hydroxylamine | 7.0-9.0 | 25-45 | 1-4 hours | >90% | Reaction is selective for thioesters over disulfides.[1] |
| 1 M Hydroxylamine | 8.1 | 37 | 2-6 hours | High | Conditions optimized for cleavage of thioesters in biological samples. |
Table 2: Thiol-Mediated Cleavage of S-Alkyl Thioacetates
| Thiol Reagent | Thiol Concentration | pH | Temperature (°C) | Reaction Time | Typical Yield | Notes |
| Thioglycolic Acid | 2 equivalents | 8.0 | Room Temp. | 30 min - 24 h | 61-90% | Mild conditions, suitable for labile substrates. |
| 2-Mercaptoethanol | Excess | 7.0-8.0 | Room Temp. | 1-3 hours | >85% | A common method for thiol-disulfide exchange-like cleavage. |
| Cysteamine | 2 equivalents | 8.0 | Room Temp. | 30 minutes | up to 84% | Mimics native chemical ligation and can be very rapid. |
Table 3: Base-Catalyzed Hydrolysis of S-Alkyl Thioacetates
| Base | Base Concentration | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Notes |
| Sodium Hydroxide | 0.1 M | Water/Acetone | 25 | 15-60 min | Quantitative | Rapid hydrolysis; not suitable for base-sensitive molecules.[2] |
| Potassium Carbonate | 1 M | Methanol/Water | Room Temp. | 2-8 hours | High | Milder conditions compared to NaOH. |
Table 4: Reductive Cleavage of S-Alkyl Thioacetates
| Reducing Agent | Molar Ratio (Reagent:Substrate) | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Notes |
| Sodium Borohydride | 2-4 : 1 | THF/Methanol | 25-65 | 2-5 hours | 70-92% | Generally requires activation or forcing conditions for thioesters.[3][4] |
| Sodium Borohydride / LiCl | 3:1 (NaBH4), 1.5:1 (LiCl) | THF | Room Temp. | 1-3 hours | High | In situ formation of LiBH4 enhances reactivity. |
Experimental Protocols
Protocol 1: Cleavage with Hydroxylamine
This protocol describes the cleavage of the thioester bond in this compound using a neutral hydroxylamine solution.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium phosphate buffer (1 M, pH 7.5)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare a 2 M stock solution of hydroxylamine by dissolving hydroxylamine hydrochloride in deionized water and adjusting the pH to 7.0-9.0 with concentrated NaOH.
-
Dissolve this compound in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5) to a final concentration of 1-10 mM.
-
Purge the reaction vessel with nitrogen gas for 5-10 minutes to create an inert atmosphere.
-
Add the hydroxylamine stock solution to the substrate solution to a final concentration of 200 mM.[1]
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical method, such as HPLC or GC-MS, to confirm the disappearance of the starting material and the appearance of 3-mercapto-1-propanol.
Protocol 2: Thiol-Mediated Cleavage
This protocol utilizes a thiol-thioester exchange reaction for the cleavage of this compound.
Materials:
-
This compound
-
Thioglycolic acid
-
Phosphate buffer (1 M, pH 8.0)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve this compound in a mixture of methanol and phosphate buffer (1:9 v/v, pH 8.0) to a final concentration of 10 mM.
-
Add thioglycolic acid to the reaction mixture (2 equivalents relative to the thioester).
-
Stir the reaction at room temperature.
-
Monitor the reaction for 30 minutes to 24 hours. The reaction is often complete within a few hours.
-
Analyze the reaction mixture by HPLC or LC-MS to determine the extent of cleavage.
Protocol 3: Base-Catalyzed Hydrolysis
This protocol describes the rapid cleavage of the thioester bond under alkaline conditions.
Materials:
-
This compound
-
Sodium hydroxide (1 M aqueous solution)
-
Acetone or other suitable organic solvent
-
Deionized water
Procedure:
-
Dissolve this compound in a mixture of acetone and water (e.g., 70:30 v/v) to a final concentration of 10 mM.
-
Add the 1 M sodium hydroxide solution to the reaction mixture to achieve a final concentration of 0.1 M.
-
Stir the reaction at room temperature. The reaction is typically very fast and can be complete in under an hour.[2]
-
Monitor the progress by quenching aliquots of the reaction mixture with an acid (e.g., 1 M HCl) and analyzing by HPLC.
Protocol 4: Reductive Cleavage
This protocol employs sodium borohydride for the reductive cleavage of the thioester. Note that simple thioesters are less reactive towards NaBH4 than aldehydes or ketones.[4]
Materials:
-
This compound
-
Sodium borohydride
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Dissolve this compound in anhydrous THF to a concentration of 0.1 M in a flame-dried flask under a nitrogen atmosphere.
-
Add sodium borohydride (2-4 equivalents) to the stirred solution.
-
Heat the suspension to 65°C for 15 minutes.
-
Carefully add methanol dropwise to the reaction mixture and reflux for 2-5 hours.[3]
-
After cooling to room temperature, quench the reaction by the slow addition of 2 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and analyze by GC-MS or NMR.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanisms and workflows for the cleavage of this compound.
References
Application Notes and Protocols: Reaction of S-(3-Hydroxypropyl) ethanethioate with Maleimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of thiols with maleimides is a cornerstone of bioconjugation chemistry, widely employed for its high selectivity, efficiency, and mild reaction conditions. This Michael addition reaction forms a stable covalent thioether bond, making it an invaluable tool in drug delivery, diagnostics, and the synthesis of complex biomolecules. S-(3-Hydroxypropyl) ethanethioate is a versatile bifunctional molecule featuring a protected thiol (thioacetate) and a primary hydroxyl group. The thioacetate can be readily deprotected in situ to reveal a reactive thiol, which can then be conjugated to a maleimide-functionalized molecule or surface. The preserved hydroxyl group offers a secondary site for further modification, making this compound an attractive linker in the development of novel therapeutics and diagnostics.
These application notes provide a detailed overview of the reaction between this compound and maleimides, including reaction mechanisms, experimental protocols, and factors influencing reaction efficiency. While specific kinetic data for this compound is not extensively available in the literature, the provided protocols are based on well-established principles of thiol-maleimide chemistry and data from analogous small molecule thiols.
Reaction Mechanism and Kinetics
The conjugation of a thiol to a maleimide proceeds via a Michael addition.[1] The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] However, at pH values above 7.5, the reactivity of primary amines towards the maleimide becomes competitive.[2]
The reaction rate is influenced by several factors, including the pH of the reaction buffer, the concentration of reactants, the solvent, and the specific structure of the thiol and maleimide.[3][4] The deprotonated thiolate anion is the nucleophilic species that attacks the electron-deficient double bond of the maleimide ring. Therefore, a pH slightly above the pKa of the thiol can increase the reaction rate. However, a higher pH also increases the rate of maleimide hydrolysis, which renders it unreactive towards thiols.
Potential Side Reactions
It is important to be aware of potential side reactions that can impact the stability and homogeneity of the final conjugate. The thioether bond formed can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to the exchange of the conjugated molecule. Additionally, the succinimide ring of the product can be susceptible to hydrolysis, especially at higher pH values.
Data Presentation: Reaction Parameters for Thiol-Maleimide Conjugations
| Thiol Reactant | Maleimide Reactant | Molar Ratio (Thiol:Maleimide) | Solvent/Buffer | pH | Temperature (°C) | Reaction Time | Yield/Efficiency | Reference |
| 4-Mercaptophenylacetic acid | N-Ethylmaleimide | 1:1.1 | Phosphate Buffer | 7.4 | 37 | 3.1 h (half-life of conversion) | 12.3% - 89.5% (extent of conversion) | [5] |
| N-Acetyl-L-cysteine | N-substituted maleimides | - | Phosphate Buffer | 7.4 | 37 | 3.6 h - 258 h (half-life of conversion) | 0.8% - 90.7% (extent of conversion) | [5] |
| cRGDfK peptide | Maleimide-functionalized nanoparticles | 1:2 | 10 mM HEPES | 7.0 | Room Temp | 30 min | 84 ± 4% | [6] |
| 11A4 nanobody | Maleimide-functionalized nanoparticles | 1:5 | PBS | 7.4 | Room Temp | 2 h | 58 ± 12% | [6] |
Mandatory Visualizations
Caption: General Thiol-Maleimide Reaction Mechanism.
Caption: Experimental Workflow for Conjugation.
Experimental Protocols
The following protocols are generalized for the reaction of a deprotected this compound with a maleimide-functionalized molecule. It is crucial to optimize these protocols for your specific application.
Protocol 1: Deprotection of this compound
The thioacetate group of this compound must be removed to generate the free thiol for reaction with a maleimide. This can be achieved using a mild base.
Materials:
-
This compound
-
0.5 M Sodium hydroxide (NaOH) or an equivalent base
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound in the degassed reaction buffer to a desired concentration (e.g., 10-100 mM).
-
Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can oxidize the free thiol.
-
Add a stoichiometric amount of 0.5 M NaOH to the solution to facilitate the hydrolysis of the thioacetate.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
The resulting solution containing the free thiol, 3-mercapto-1-propanol, is now ready for conjugation. It is recommended to use the freshly deprotected thiol immediately.
Protocol 2: Conjugation of Deprotected this compound to a Maleimide-Functionalized Molecule
This protocol describes the general procedure for the conjugation reaction. The maleimide-functionalized molecule can be a protein, peptide, or any other molecule of interest.
Materials:
-
Freshly deprotected this compound solution (from Protocol 1)
-
Maleimide-functionalized molecule dissolved in a degassed buffer (pH 6.5-7.5)
-
Quenching reagent (e.g., a small molecule thiol like cysteine or β-mercaptoethanol)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel, add the solution of the maleimide-functionalized molecule.
-
Purge the vessel with an inert gas.
-
Add the freshly prepared solution of deprotected this compound to the maleimide solution. A molar excess of the thiol (typically 1.5 to 20-fold) is often used to ensure complete reaction with the maleimide.[7]
-
Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C with gentle stirring or agitation.[7] The optimal reaction time should be determined empirically.
-
To stop the reaction, add a quenching reagent in a slight molar excess to the initial amount of maleimide. This will react with any unreacted maleimide groups.
-
Incubate for an additional 15-30 minutes to ensure complete quenching.
-
The crude conjugate is now ready for purification.
Protocol 3: Purification and Characterization of the Conjugate
Purification is essential to remove unreacted starting materials and byproducts. The choice of purification method will depend on the properties of the conjugate.
Purification Methods:
-
Size Exclusion Chromatography (SEC): Effective for separating larger conjugates from smaller unreacted molecules.
-
Dialysis: Suitable for removing small molecule impurities from macromolecular conjugates.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying and analyzing the conjugate.
Characterization Methods:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and verify the successful addition of the this compound moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information of the conjugate.
-
UV-Vis Spectroscopy: Can be used to monitor the reaction progress by observing the disappearance of the maleimide absorbance peak (around 300 nm).
Conclusion
The reaction between this compound and maleimides offers a robust and versatile method for the synthesis of well-defined bioconjugates. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their specific conjugation strategies. Careful consideration of reaction conditions, particularly pH and stoichiometry, is critical to achieving high yields and minimizing side reactions. The unique bifunctional nature of this compound opens up a wide range of possibilities for the construction of complex molecular architectures for applications in drug development and beyond.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioacts.com [bioacts.com]
Application Notes: Protecting Group Strategies for the Hydroxyl Group of S-(3-Hydroxypropyl) ethanethioate
Introduction
S-(3-Hydroxypropyl) ethanethioate is a bifunctional molecule containing a primary hydroxyl group and a thioester moiety. In multi-step organic synthesis, it is often necessary to selectively react with other parts of a molecule while the hydroxyl group remains unreactive. This is achieved by temporarily "protecting" the hydroxyl group with a chemical moiety that is inert to the desired reaction conditions and can be cleanly removed later.[1][2] The presence of the thioester group in this compound necessitates careful selection of protecting groups and their corresponding protection/deprotection conditions to ensure the integrity of the thioester linkage.[3] This document outlines suitable protecting group strategies, provides detailed experimental protocols, and summarizes key data for researchers in organic synthesis and drug development.
Key Considerations for Protecting Group Selection
The primary challenge in protecting the hydroxyl group of this compound is the potential for concomitant reaction of the thioester. Thioesters are susceptible to hydrolysis under strongly acidic or basic conditions and can react with certain nucleophiles. Therefore, the ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions that do not affect the thioester.
-
Stable to a wide range of reaction conditions (e.g., oxidation, reduction, organometallic reagents).
-
Removable (deprotected) in high yield under specific and mild conditions that are orthogonal to the thioester functionality.[4]
Based on these criteria, the most suitable protecting groups for this substrate are silyl ethers, benzyl ethers, and tetrahydropyranyl (THP) ethers. Ester-based protecting groups (e.g., acetyl, benzoyl) are generally avoided as their removal often requires basic hydrolysis, which would also cleave the thioester.[5]
Recommended Protecting Group Strategies
Silyl Ethers
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and mild deprotection methods.[6][7] For this compound, sterically hindered silyl ethers like tert-butyldimethylsilyl (TBDMS/TBS) and triisopropylsilyl (TIPS) are excellent choices.
-
Advantages:
-
High stability to most non-acidic and non-fluoride-containing reagents.[8]
-
Deprotection is typically achieved with fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF), which are highly selective for silicon and do not affect thioesters.[6][9]
-
The stability of the silyl ether can be tuned by the choice of alkyl groups on the silicon atom (e.g., TIPS is more stable to acid than TBDMS).[7][10]
-
-
Disadvantages:
-
Can be sensitive to acidic conditions.[10]
-
Benzyl Ethers (Bn)
Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[11]
-
Advantages:
-
Disadvantages:
-
The hydrogenolysis conditions used for deprotection can reduce other functional groups in the molecule, such as alkenes or alkynes.[11]
-
Formation often requires a strong base like sodium hydride (NaH), which could potentially interact with the thioester, although typically the alkoxide formation is much faster.[12]
-
Tetrahydropyranyl (THP) Ethers
THP ethers are a type of acetal used to protect alcohols. They are easily formed and offer good stability under basic, nucleophilic, and reductive conditions.
-
Advantages:
-
Disadvantages:
-
Deprotection requires acidic conditions (e.g., acetic acid or p-TsOH in an alcohol solvent), which may be incompatible with other acid-sensitive functional groups.[11][14] The thioester is generally stable to the mild acidic conditions used for THP removal.
-
Introduction of a new stereocenter upon formation.[1]
-
Data Presentation: Comparison of Protecting Groups
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Yield (Typical) | Compatibility with Thioester |
| TBDMS Ether | -Si(CH₃)₂C(CH₃)₃ | TBDMS-Cl, Imidazole, DMF, RT[15] | TBAF, THF, RT[6] or AcOH, THF, H₂O[10] | >95% | Excellent |
| TIPS Ether | -Si(i-Pr)₃ | TIPS-Cl, Imidazole, DMF, RT[7] | TBAF, THF, RT[9] | >95% | Excellent |
| Benzyl Ether (Bn) | -CH₂Ph | NaH, BnBr, THF, 0 °C to RT[12][16] | H₂, Pd/C, EtOH, RT[13][16] | >90% | Excellent |
| THP Ether | -THP | Dihydropyran, p-TsOH (cat.), DCM, RT[6][14] | p-TsOH, MeOH, RT[6] or AcOH, THF, H₂O[11] | >90% | Good (mild acid deprotection) |
Experimental Protocols
Protocol 1: Protection as a TBDMS Ether
This protocol describes the formation of S-(3-((tert-butyldimethylsilyl)oxy)propyl) ethanethioate.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add imidazole, followed by TBDMS-Cl.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected product.
Protocol 2: Deprotection of a TBDMS Ether
This protocol describes the removal of the TBDMS group to regenerate the hydroxyl group.
Materials:
-
S-(3-((tert-butyldimethylsilyl)oxy)propyl) ethanethioate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Dissolve the TBDMS-protected compound in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to yield pure this compound.
Protocol 3: Protection as a Benzyl Ether (Bn)
This protocol describes the formation of S-(3-(benzyloxy)propyl) ethanethioate.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (BnBr, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure benzyl-protected product.
Protocol 4: Deprotection of a Benzyl Ether (Bn)
This protocol describes the hydrogenolysis of the benzyl group.
Materials:
-
S-(3-(benzyloxy)propyl) ethanethioate (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %)
-
Ethanol or Ethyl Acetate
-
Hydrogen (H₂) gas balloon or source
Procedure:
-
Dissolve the benzyl-protected compound in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (balloon pressure is usually sufficient) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps.
Visualizations
Caption: Decision workflow for selecting a hydroxyl protecting group.
Caption: Protection/Deprotection scheme using TBDMS ether.
Caption: Protection/Deprotection scheme using Benzyl ether.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. ethz.ch [ethz.ch]
- 10. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Silyl ether - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
Application Note & Protocol: Step-by-Step Guide to the Deprotection of S-(3-Hydroxypropyl) ethanethioate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thioacetate group is a commonly employed protecting group for thiols due to its stability and ease of introduction. The deprotection of S-acyl compounds to reveal the free thiol is a critical step in many synthetic pathways, including the preparation of molecules for self-assembled monolayers and bioconjugation. This document provides detailed protocols for the deprotection of S-(3-Hydroxypropyl) ethanethioate to yield 3-mercapto-1-propanol, a bifunctional molecule with both a thiol and a hydroxyl group. The presence of the hydroxyl group necessitates the use of deprotection methods that are mild enough to avoid side reactions. This guide outlines two effective methods: a classic base-promoted hydrolysis and a milder, chemoselective cyanide-catalyzed approach.
Experimental Protocols
Two primary methods for the deprotection of this compound are presented below. It is crucial to perform these reactions under an inert atmosphere to prevent the oxidation of the resulting thiol to a disulfide.
Method 1: Base-Promoted Hydrolysis using Sodium Hydroxide
This protocol is adapted from standard procedures for thioacetate deprotection using a strong base.[1][2][3]
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M solution
-
Diethyl ether or Dichloromethane (degassed)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware and stirring equipment
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve this compound (e.g., 2.0 g, 13.5 mmol) in ethanol (20 mL) under an inert atmosphere.
-
Base Addition: In a separate flask, prepare a solution of sodium hydroxide (e.g., 1.08 g, 27 mmol in 5 mL of deionized water). Add the NaOH solution dropwise to the stirred solution of the thioacetate at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 2 M HCl solution (degassed) until it reaches a pH of ~7.
-
Transfer the neutralized mixture to a separatory funnel under an inert atmosphere.
-
Extract the aqueous layer with a degassed organic solvent such as diethyl ether or dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with degassed water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator at a low temperature (e.g., < 40°C) to yield the crude 3-mercapto-1-propanol.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Method 2: Mild Deprotection using Tetrabutylammonium Cyanide (TBACN)
This method is particularly useful for substrates with functional groups sensitive to harsh basic or acidic conditions.[4] It proceeds catalytically under mild, neutral conditions.
Materials:
-
This compound
-
Tetrabutylammonium cyanide (TBACN)
-
Methanol (reagent grade)
-
Chloroform or Dichloromethane (reagent grade)
-
Deionized water
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware and stirring equipment
Procedure:
-
Reaction Setup: In a Schlenk flask under an atmosphere of nitrogen, add this compound (e.g., 0.1 g, 0.67 mmol) to a solvent mixture of chloroform (2 mL) and methanol (2 mL).
-
Catalyst Addition: To the stirred solution, add tetrabutylammonium cyanide (TBACN) (e.g., 0.5 molar equivalents, 0.09 g, 0.34 mmol).
-
Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. The reaction should be monitored by TLC to determine completion.
-
Work-up:
-
Once the reaction is complete, add distilled water (10 mL) and chloroform (10 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with chloroform (2 x 10 mL).
-
Combine all organic layers.
-
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Optional): The product can be purified by column chromatography on silica gel.[4]
Data Presentation
The following table summarizes the key quantitative data for the described deprotection protocols.
| Parameter | Method 1: NaOH Hydrolysis | Method 2: TBACN Catalysis |
| Starting Material | This compound | This compound |
| Reagents | NaOH, Ethanol, HCl | Tetrabutylammonium cyanide (TBACN), Methanol, Chloroform |
| Stoichiometry (Reagent) | ~2.0 eq. NaOH | ~0.5 eq. TBACN |
| Solvent | Ethanol/Water | 1:1 Chloroform/Methanol |
| Temperature | Reflux (~80°C) | Room Temperature |
| Reaction Time | 2-3 hours | ~3 hours |
| Work-up | Neutralization, Extraction | Aqueous Extraction |
| Expected Yield | >80% | >80%[4] |
| Notes | Standard, cost-effective method. Requires heating. | Mild, chemoselective method suitable for sensitive substrates. |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for the deprotection of this compound.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the simplified mechanistic pathway for the base-promoted hydrolysis of a thioacetate.
Caption: Simplified mechanism of base-promoted thioacetate hydrolysis.
References
Application Notes and Protocols: S-(3-Hydroxypropyl) ethanethioate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the role of S-(3-Hydroxypropyl) ethanethioate, also known as 3-hydroxypropyl thioacetate, in materials science. Due to its chemical structure, featuring a hydroxyl group and a protected thiol (thioacetate), this compound is a valuable precursor for the synthesis of functional monomers and polymers. Its primary application lies in its conversion to acrylate or methacrylate monomers, which can then be polymerized to introduce thioester functionalities into polymer backbones. These thioester groups can serve as dynamic covalent bonds, enabling applications in self-healing materials, responsive polymers, and bioconjugates.
While extensive quantitative data on materials derived specifically from this compound is limited in publicly available literature, this document provides detailed synthesis protocols for the compound and its conversion to a functional monomer, along with a discussion of its potential applications based on the properties of thioester-containing polymers.
Synthesis of this compound
This compound can be synthesized via two primary routes, both of which are detailed below. The choice of method may depend on the availability of starting materials and desired scale.
Table 1: Comparison of Synthesis Protocols for this compound
| Parameter | Protocol 1: Thiol-ene Reaction | Protocol 2: Nucleophilic Substitution |
| Starting Materials | Allyl alcohol, Thioacetic acid | 3-Bromopropanol, Potassium thioacetate |
| Reagents/Catalyst | Azobisisobutyronitrile (AIBN) | Acetone (solvent) |
| Reaction Conditions | 70°C, 1 hour | Room temperature, 4.5 hours |
| Purification | Column chromatography | Extraction and concentration in vacuo |
| Reported Yield | 82% | Not specified in the available abstract |
Experimental Protocols
This protocol describes the synthesis from allyl alcohol and thioacetic acid.
Materials:
-
Allyl alcohol
-
Thioacetic acid
-
Azobisisobutyronitrile (AIBN)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, mix allyl alcohol (2 g, 0.034 mol) with thioacetic acid (3.93 g, 0.052 mol).
-
Add AIBN (0.06 g, 0.4 mmol) to the mixture.
-
Stir the reaction mixture at 70°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Purify the crude product directly by column chromatography to obtain this compound as a clear liquid.
This protocol details the synthesis from 3-bromopropanol and potassium thioacetate.
Materials:
-
3-Bromopropanol
-
Potassium thioacetate
-
Acetone
-
Water
Procedure:
-
Prepare a suspension of potassium thioacetate (27.12 g, 237.3 mmol) in acetone (1350 mL) in a suitable reaction vessel.
-
With stirring, add 3-bromopropanol (19.51 mL, 215.7 mmol) dropwise to the suspension.
-
Stir the resulting mixture at room temperature for 4.5 hours.
-
After the reaction is complete, concentrate the mixture in vacuo to obtain a grey slurry.
-
Partition the slurry between water (500 mL) and an appropriate organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.
Application in Monomer Synthesis: 3-(Acetylthio)propyl Acrylate (TEPA)
A key application of this compound is its use as a precursor for the synthesis of functional monomers. The hydroxyl group can be readily esterified with acryloyl chloride to yield 3-(Acetylthio)propyl acrylate (TEPA), a monomer that can be incorporated into polymer chains.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl aqueous solution
-
Saturated NaHCO₃ solution
-
Deionized (DI) water
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (5 g, 0.037 mol) in anhydrous DCM (30 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (4.2 g, 0.041 mol) to the solution.
-
Add a solution of acryloyl chloride (3.7 g, 0.041 mol) in anhydrous DCM (5 mL) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to proceed at 0°C, monitoring its progress by TLC.
-
After the reaction is complete, wash the mixture with 1 M HCl aqueous solution, saturated NaHCO₃ solution, and DI water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain 3-(Acetylthio)propyl acrylate.
Potential Applications in Materials Science
Polymers incorporating the thioacetate functionality from TEPA have potential applications in several areas of materials science:
-
Self-Healing Materials: The thioester bond can be cleaved to reveal a thiol group. This thiol can then participate in dynamic exchange reactions, such as thiol-disulfide or thiol-thioester exchange, which can lead to the repair of damaged polymer networks.
-
Responsive Polymers: The thioester linkage can be designed to be cleavable under specific stimuli (e.g., changes in pH, presence of specific biological molecules), leading to the degradation of the polymer or the release of an encapsulated agent. This is of interest in drug delivery systems.
-
Bioconjugation: The protected thiol can be deprotected to allow for the conjugation of the polymer to biomolecules, such as peptides or proteins, for various biomedical applications.
-
Coatings and Adhesives: The introduction of thioester groups can potentially enhance the adhesion of polymers to certain substrates and can be used to tune the mechanical properties of coatings.
Visualizations
Caption: Synthesis workflow from precursors to this compound, its conversion to a functional monomer (TEPA), and subsequent polymerization for various material applications.
Caption: Logical flow from a thioester-functionalized polymer to its deprotected thiol form, enabling various applications in materials science.
Troubleshooting & Optimization
Technical Support Center: Synthesis of S-(3-Hydroxypropyl) ethanethioate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of S-(3-Hydroxypropyl) ethanethioate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most common method is the selective S-acetylation of 3-mercaptopropan-1-ol using an acetylating agent such as acetyl chloride or acetic anhydride. This method is often preferred due to the higher nucleophilicity of the thiol group compared to the hydroxyl group, allowing for chemoselective acylation under controlled conditions.
Q2: What are the potential major byproducts in this synthesis?
A2: The primary potential byproduct is the diacetylated compound, 3-(acetyloxy)propyl ethanethioate, where both the thiol and hydroxyl groups have been acetylated. Another possible impurity is the unreacted starting material, 3-mercaptopropan-1-ol. The formation of disulfides from the oxidation of the starting material is also a possibility, especially if the reaction is exposed to air for extended periods.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system (e.g., ethyl acetate/hexane) should be used to resolve the starting material (3-mercaptopropan-1-ol), the desired product (this compound), and the diacetylated byproduct. Staining with potassium permanganate or iodine can help visualize the spots.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the free hydroxyl group and potential hydrolysis of the thioester.
Troubleshooting Guide
Low Reaction Yield
Q: I have obtained a very low yield of this compound. What are the possible causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Corrective Actions:
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Optimize Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). However, be aware that higher temperatures may promote side reactions. |
| Side Reactions (e.g., Diacetylation) | - Control Stoichiometry: Use a slight excess of 3-mercaptopropan-1-ol (e.g., 1.1 equivalents) relative to the acetylating agent to favor mono-acetylation. - Slow Addition of Acetylating Agent: Add the acetyl chloride or acetic anhydride dropwise at a low temperature (e.g., 0 °C) to control the reaction's exothermicity and improve selectivity. |
| Product Loss During Workup/Purification | - Careful Extraction: Ensure proper phase separation during aqueous workup to avoid loss of product in the aqueous layer. Perform multiple extractions with a suitable organic solvent. - Optimize Chromatography: Use an appropriate silica gel to product ratio and a well-chosen eluent system for column chromatography to ensure good separation from byproducts and starting materials. |
| Poor Reagent Quality | - Use Fresh Reagents: Ensure that the 3-mercaptopropan-1-ol is not oxidized (it should be a clear liquid). Use freshly opened or distilled acetyl chloride/acetic anhydride. |
| Hydrolysis of Product | - Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetylating agent and the thioester product. - Neutral or Mildly Acidic Workup: Avoid strongly basic conditions during workup, as this can promote hydrolysis of the thioester.[1][2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Selective S-Acetylation
This protocol describes a general procedure for the synthesis of this compound from 3-mercaptopropan-1-ol and acetyl chloride.
Reaction Scheme:
References
Optimizing "S-(3-Hydroxypropyl) ethanethioate" storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of S-(3-Hydroxypropyl) ethanethioate. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) at -20°C is also recommended.[2]
Q2: What are the primary degradation pathways for this compound?
A2: Like other thioesters, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: In the presence of water, the thioester bond can be cleaved to yield 3-mercapto-1-propanol and acetic acid.[3] This reaction is accelerated by basic conditions.
-
Thiol-Thioester Exchange: Reaction with other thiol-containing molecules can lead to an exchange of the thiol group, forming a new thioester and releasing 3-mercapto-1-propanol.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These methods are effective for separating the parent compound from potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the compound and identify any degradation products.
Q4: Is this compound sensitive to light or air?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of potency or unexpected experimental results. | Compound degradation due to improper storage. | Verify storage conditions (temperature, moisture, inert atmosphere). Assess compound purity using HPLC or NMR. Consider purchasing a new batch if significant degradation is confirmed. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Hydrolysis or thiol-thioester exchange. | Analyze the sample for the presence of 3-mercapto-1-propanol and acetic acid (hydrolysis products). Review experimental conditions for the presence of water or reactive thiols. Ensure solvents are anhydrous. |
| Cloudiness or precipitation in the sample upon dissolution. | Low solubility or presence of insoluble impurities. | Confirm the appropriate solvent and concentration. Gently warm the solution or sonicate to aid dissolution. If cloudiness persists, filter the solution before use. |
| Inconsistent results between different batches of the compound. | Variation in purity between batches. | Perform a purity check on each new batch before use. Request a certificate of analysis (CoA) from the supplier for each batch. |
Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term)[1] | Minimizes degradation kinetics. |
| -20°C (long-term)[2] | Further slows degradation for extended storage. | |
| Atmosphere | Dry, Inert Gas (e.g., Argon, Nitrogen) | Prevents hydrolysis and oxidation.[2] |
| Container | Tightly sealed, light-protective | Prevents moisture ingress and potential photodegradation. |
Experimental Protocols
Protocol: Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under specific conditions.
1. Materials:
- This compound
- Buffer solutions at various pH values (e.g., pH 4, 7, 9)
- High-purity water
- Anhydrous organic solvent (e.g., acetonitrile, methanol)
- HPLC or UPLC system with a suitable column (e.g., C18)
- Incubator or water bath
2. Procedure:
- Prepare stock solutions of this compound in the chosen anhydrous organic solvent.
- Dilute the stock solution into the different pH buffer solutions to a final desired concentration.
- Divide each solution into aliquots in tightly sealed vials.
- Store the vials at the desired temperature(s) (e.g., 4°C, 25°C, 40°C).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.
- Immediately analyze the samples by a validated stability-indicating HPLC/UPLC method to quantify the remaining parent compound and any degradation products.
- Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
References
Preventing disulfide bond formation with "S-(3-Hydroxypropyl) ethanethioate"
Disclaimer: Initial searches for the compound "S-(3-Hydroxypropyl) ethanethioate" did not yield specific information regarding its use in preventing disulfide bond formation in proteins. The following guide provides comprehensive information on generally accepted and widely practiced methods for preventing unwanted disulfide bond formation and scrambling in research and biopharmaceutical development.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in managing and preventing undesired disulfide bond formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is disulfide bond scrambling?
Disulfide bond scrambling, or disulfide shuffling, is the rearrangement of native disulfide bonds within a protein, leading to the formation of non-native disulfide linkages. This can occur during protein production, purification, storage, or sample preparation, and can significantly impact protein structure, stability, and biological function.[1]
Q2: What are the main causes of unwanted disulfide bond formation and scrambling?
Several factors can contribute to this issue:
-
Presence of free thiols: Cysteine residues with free sulfhydryl groups can initiate thiol-disulfide exchange reactions.
-
Alkaline pH: Higher pH (typically above 7) promotes the deprotonation of thiol groups to the more reactive thiolate anion, which accelerates disulfide exchange.[1][2]
-
Elevated temperatures: Heat can denature proteins, exposing buried cysteine residues and increasing the rate of disulfide scrambling.
-
Oxidizing or reducing agents: An inappropriate redox environment can lead to the formation of incorrect disulfide bonds or the reduction of native ones.[1]
-
Presence of catalysts: Metal ions can catalyze oxidation and disulfide bond reshuffling.[1]
Q3: What are the primary strategies to prevent disulfide bond scrambling?
The most common and effective strategy is the reduction of existing disulfide bonds followed by the alkylation (capping) of all free cysteine residues. This permanently blocks the thiol groups, preventing them from forming new disulfide bonds.[3] Other strategies include controlling the pH of buffers (maintaining a slightly acidic pH of around 6.5), using chelating agents like EDTA to sequester metal ions, and maintaining low temperatures.[1][4]
Q4: What is the difference between a reducing agent and an alkylating agent?
-
Reducing agents (e.g., DTT, TCEP) break existing disulfide bonds (S-S) to generate two free thiol groups (-SH).
-
Alkylating agents (e.g., Iodoacetamide, NEM) covalently modify these free thiol groups, adding an alkyl group that prevents them from re-forming disulfide bonds.
Q5: When should I use a reducing and alkylating agent?
These reagents are crucial when you need to maintain a protein in a denatured or unfolded state with free cysteines, for example, during SDS-PAGE, mass spectrometry-based peptide mapping, or when studying protein folding.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Extra bands at higher molecular weight on a non-reducing SDS-PAGE gel. | Intermolecular disulfide bonds are forming between protein molecules. | 1. Ensure sufficient alkylating agent is used to cap all free thiols after reduction. 2. Work at a lower protein concentration to minimize intermolecular interactions. 3. Maintain a slightly acidic pH (e.g., 6.5) during purification and storage if alkylation is not possible.[1][4] |
| Inconsistent results in activity assays. | Incorrect disulfide bond formation is leading to a heterogeneous population of protein conformers with varying activity. | 1. Implement a reduction and alkylation step in your sample preparation if the native disulfide bonds are not required for activity. 2. If native disulfides are essential, optimize purification and storage buffers to maintain a stable redox environment and a pH around 6.5.[1] |
| Peptide mapping by mass spectrometry shows non-native disulfide-linked peptides. | Disulfide scrambling occurred during sample digestion. | 1. Perform the digestion at a low pH (if your protease allows) to suppress scrambling.[3][4] 2. Ensure complete reduction and alkylation before digestion. N-ethylmaleimide (NEM) is often more effective than iodoacetamide at preventing scrambling during digestion at basic pH.[5] |
| Loss of protein during purification. | Protein aggregation and precipitation due to the formation of incorrect intermolecular disulfide bonds. | 1. Add a reducing agent like DTT or TCEP to your purification buffers to keep cysteines in a reduced state. Note that this will reduce all disulfide bonds, which may not be desirable if native structure is important. 2. If native disulfides are needed, optimize buffer conditions (pH, salt concentration) and consider using additives like arginine or glycerol to improve stability. |
Data Presentation: Comparison of Common Reagents
Table 1: Common Reducing Agents
| Reducing Agent | Optimal pH Range | Typical Concentration | Advantages | Disadvantages |
| Dithiothreitol (DTT) | > 7.0[6] | 1-10 mM | Effective and widely used. | Less stable at higher pH and temperatures; can interfere with some downstream applications (e.g., metal affinity chromatography).[6] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1.5 - 9.0[7] | 5-50 mM | Odorless, more stable than DTT, effective over a wider pH range, does not react with maleimides.[7] | Can be more expensive than DTT. |
| β-Mercaptoethanol (BME) | > 7.5 | 5-20 mM | Inexpensive. | Pungent odor, requires higher concentrations, less potent than DTT.[7] |
Table 2: Common Alkylating Agents
| Alkylating Agent | Optimal pH Range | Typical Concentration | Advantages | Disadvantages |
| Iodoacetamide (IAM) | 7.0 - 8.5 | 10-20 mM excess over reducing agent | Commonly used and effective. | Light-sensitive, can alkylate other residues (e.g., methionine, histidine) at higher pH and concentrations.[8] |
| N-ethylmaleimide (NEM) | 6.5 - 7.5 | 10-20 mM excess over reducing agent | Reacts very quickly and specifically with thiols, very effective at preventing scrambling even at basic pH.[5] | Can undergo hydrolysis at higher pH, may react with primary amines at pH > 9.[5] |
Experimental Protocols
Protocol 1: Reduction and Alkylation of a Protein Sample for Mass Spectrometry
This protocol is designed for the in-solution digestion of a protein to prepare it for analysis by mass spectrometry, ensuring that all disulfide bonds are broken and cysteines are blocked to prevent scrambling.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Denaturing buffer: 8 M Urea in 50 mM Ammonium Bicarbonate
-
Reducing agent stock: 200 mM DTT in water
-
Alkylating agent stock: 200 mM Iodoacetamide (IAM) in 50 mM Ammonium Bicarbonate (prepare fresh and protect from light)
-
Sequencing-grade trypsin
-
Formic acid
Procedure:
-
Denaturation: To your protein sample, add the denaturing buffer to a final concentration of 6 M urea.
-
Reduction: Add the DTT stock solution to a final concentration of 10 mM. Incubate for 1 hour at 37°C. This step will reduce all disulfide bonds.
-
Alkylation: Add the freshly prepared IAM stock solution to a final concentration of 20 mM (a 2-fold excess over DTT). Incubate for 1 hour at room temperature in the dark. This will cap the free thiols.
-
Quenching (Optional but Recommended): To quench any unreacted IAM, you can add DTT to a final concentration of 20 mM and incubate for 15 minutes.
-
Dilution: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M. This is crucial for trypsin activity.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. The sample is now ready for desalting and LC-MS/MS analysis.
Visualizations
Caption: Workflow for preventing disulfide bond scrambling.
Caption: Chemical mechanism of cysteine alkylation by iodoacetamide.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: S-(3-Hydroxypropyl) ethanethioate Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of S-(3-Hydroxypropyl) ethanethioate. It includes troubleshooting guides for common purification techniques, frequently asked questions, a detailed experimental protocol for flash column chromatography, and a visual workflow to guide your purification process.
Troubleshooting Guides
Purification of this compound can present challenges due to its polarity from the hydroxyl group and the potential for side reactions. Below are troubleshooting tables for the most common purification techniques.
Flash Column Chromatography
Table 1: Troubleshooting Flash Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Compound from Impurities | Incorrect solvent system polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by adding more ethyl acetate or a small amount of methanol can improve separation. An Rf value of 0.2-0.3 for the target compound on TLC is often ideal for column separation.[1][2] |
| Column overloading. | The amount of crude material should be appropriate for the column size. A general rule is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight for difficult separations.[3] | |
| Column channeling. | Ensure proper packing of the silica gel to avoid cracks or channels. Dry packing followed by careful solvent saturation or creating a slurry and pouring it into the column can help.[1][3] | |
| Compound is not Eluting from the Column | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, a solvent system like methanol in dichloromethane might be necessary.[2] |
| Compound is acidic or basic and is strongly interacting with the silica. | For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, adding a small amount of triethylamine or ammonia in methanol can neutralize the acidic silica surface.[2] | |
| Streaking of the Compound on TLC and Column | Compound is acidic or basic. | Add a small percentage of a modifier to the eluent as described above (acetic acid for acids, triethylamine for bases). |
| Sample is degrading on the silica gel. | Consider using a less acidic stationary phase like alumina. | |
| Low Recovery of the Compound | Compound is irreversibly adsorbed onto the silica. | Use a more polar eluent or consider deactivating the silica gel with a small amount of water before packing. |
| Compound is volatile and lost during solvent removal. | Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heating. |
Distillation
Table 2: Troubleshooting Distillation
| Problem | Potential Cause | Recommended Solution |
| Bumping or Violent Boiling | Uneven heating. | Use a heating mantle with a stirrer for even heat distribution. Add boiling chips or a magnetic stir bar to the distilling flask. |
| High vacuum applied too quickly. | Apply the vacuum gradually to control the boiling. | |
| No Distillate Collected Despite Reaching Boiling Point | Leak in the system. | Check all joints and connections for a proper seal. Use vacuum grease if necessary. |
| Inadequate insulation. | Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.[4] | |
| Thermometer placement is incorrect. | The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4] | |
| Flooding of the Fractionating Column | Heating rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[5] |
| Poor Separation of Fractions | Distillation rate is too fast. | A slower distillation rate allows for more theoretical plates and better separation.[4] |
| Insufficient column length or packing. | Use a longer fractionating column or one with a more efficient packing material for compounds with close boiling points. |
Frequently Asked Questions (FAQs)
Q1: What is a likely boiling point for this compound?
While there is no readily available experimental data for the boiling point of this compound, we can estimate it based on similar compounds. S-propyl ethanethioate has a boiling point of 137-139 °C. Due to the presence of the hydroxyl group, which allows for hydrogen bonding, the boiling point of this compound is expected to be significantly higher. For comparison, 3-(methylthio)-1-propanol has a boiling point of 89-90 °C at 13 mmHg, which is equivalent to a much higher temperature at atmospheric pressure.[6][7][8] Therefore, vacuum distillation is the recommended method for the distillation of this compound to avoid decomposition at high temperatures.
Q2: What are the likely impurities in a synthesis of this compound?
Common synthetic routes may involve the reaction of 3-mercaptopropanol with an acetylating agent or the reaction of a 3-halopropanol with a thioacetate salt. Therefore, likely impurities could include:
-
Unreacted starting materials (e.g., 3-mercaptopropanol, 3-chloropropanol).
-
Byproducts from side reactions (e.g., diacetylated products, elimination products).
-
Residual reagents or catalysts.
Q3: Can I use recrystallization to purify this compound?
Recrystallization may be a viable purification technique if the compound is a solid at room temperature. Given its polar nature due to the hydroxyl group, a polar solvent or a solvent mixture would be required. Common solvent systems for polar compounds include ethanol/water or ethyl acetate/hexane mixtures. The ideal solvent will dissolve the compound when hot but not when cold. However, thioesters and alcohols can sometimes be difficult to crystallize.
Q4: How should I store purified this compound?
Thioesters can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (2-8 °C is often suggested by suppliers) to minimize degradation.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general method for the purification of this compound using flash column chromatography. Optimization may be required based on the specific impurities present in the crude material.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade, if needed)
-
Dichloromethane (HPLC grade, if needed)
-
Glass column for flash chromatography
-
Air or nitrogen source with a regulator
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a solvent system of hexane and ethyl acetate (e.g., start with a 7:3 ratio).
-
Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the desired compound.
-
-
Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with air or nitrogen to achieve a steady flow rate (a drop rate of a few drops per second is a good starting point).
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If the compound is not eluting, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate or by adding a small amount of methanol.
-
-
Compound Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator under reduced pressure. Be cautious with the temperature to avoid decomposition of the product.
-
The final product should be a pure liquid or solid. Confirm the purity by analytical techniques such as NMR, GC, or LC-MS.
-
Purification Workflow
Caption: Workflow for the purification of this compound by flash column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. 3-(Methylthio)-1-propanol | C4H10OS | CID 10448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-(Methylthio)-1-propanol | C4H10OS - BuyersGuideChem [buyersguidechem.com]
Technical Support Center: Improving the Stability of S-(3-Hydroxypropyl) ethanethioate Conjugates
Welcome to the technical support center for S-(3-Hydroxypropyl) ethanethioate conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound conjugate is showing loss of payload over time. What are the potential causes?
A1: Loss of payload from conjugates formed using this compound, typically after reaction with a maleimide-functionalized molecule, can be attributed to two primary instability points in the linker:
-
Thiosuccinimide Linkage Instability: The succinimidyl thioether bond formed between the thiol of your linker and the maleimide is susceptible to a retro-Michael reaction. This reaction is reversible and can lead to the exchange of the thiol with other free thiols present in the solution, such as glutathione in a biological environment, resulting in deconjugation.[1][2][3]
-
Thioester Bond Hydrolysis: The ethanethioate group in your linker is a thioester, which can undergo hydrolysis to release the payload as a carboxylic acid and the 3-hydroxypropanethiol part of the linker.[4][5] The rate of hydrolysis is influenced by pH and the presence of certain enzymes.[1][6]
Q2: How can I improve the stability of the thiol-maleimide linkage?
A2: Several strategies can be employed to enhance the stability of the thiosuccinimide ring and prevent the retro-Michael reaction:
-
Ring-Opening Hydrolysis: The thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[5][7] This can often be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 7.4-8.5) for a controlled period.[5] Maleimides with electron-withdrawing N-substituents can accelerate this hydrolysis.[5][7]
-
Transcyclization: If your payload is conjugated to a peptide with an N-terminal cysteine, a transcyclization reaction can occur, forming a more stable six-membered ring structure.[1]
-
Use of Alternative Linkers: For future experiments, consider using "next-generation" maleimides that are designed for greater stability or alternative thiol-reactive reagents such as sulfones, which form more stable linkages.[8]
Q3: What factors influence the rate of thioester hydrolysis and how can I minimize it?
A3: The stability of the thioester bond is primarily affected by:
-
pH: Thioester hydrolysis is generally faster at higher pH due to the increased concentration of hydroxide ions, which act as nucleophiles.[6] To minimize hydrolysis, it is advisable to work at a neutral or slightly acidic pH (e.g., pH 6.0-7.0) when possible.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Store your conjugates at recommended low temperatures (e.g., 2-8°C or frozen) to enhance long-term stability.[8]
-
Buffer Composition: Certain buffer components can catalyze hydrolysis. It is recommended to use non-nucleophilic buffers.
-
Enzymatic Cleavage: In biological systems, esterases and thioesterases can accelerate the cleavage of the thioester bond.[9] If working with cell lysates or in vivo, be aware of this potential degradation pathway.
Q4: Could the hydroxyl group in this compound affect conjugate stability?
A4: Yes, the terminal hydroxyl group could potentially influence stability through intramolecular reactions. While less common for a primary alcohol, under certain conditions, it could act as an intramolecular nucleophile, attacking the thioester or the thiosuccinimide ring, leading to cyclization and cleavage of the payload. The likelihood of this would depend on the flexibility of the linker and the reaction conditions. Monitoring for unexpected degradation products by mass spectrometry is recommended.
Q5: What analytical techniques are recommended for monitoring the stability of my conjugate?
A5: A combination of chromatographic and mass spectrometric techniques is ideal for assessing conjugate stability:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for separating the intact conjugate from free payload and other degradation products.[10][11]
-
Size-Exclusion Chromatography (SEC-HPLC): Helps in detecting aggregation of the conjugate, which can be an indicator of instability.
-
Mass Spectrometry (MS): Essential for identifying the exact mass of the conjugate and its degradation products, allowing you to pinpoint the site of cleavage (thiol-maleimide linkage vs. thioester bond).[11]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid loss of payload in solution (within hours) | Retro-Michael reaction of the thiosuccinimide linkage. | Induce ring-opening hydrolysis by incubating the conjugate at pH 7.4-8.5 for a few hours post-conjugation and monitor by HPLC-MS. For future conjugations, consider maleimides that promote faster hydrolysis.[5][7] |
| Gradual loss of payload during storage | Thioester hydrolysis. | Ensure storage at low temperatures (2-8°C or -20°C) and in a buffer with a neutral to slightly acidic pH (6.5-7.0). Avoid buffers with nucleophilic components. |
| Appearance of unexpected peaks in HPLC/MS | Intramolecular cyclization involving the hydroxyl group or other side reactions. | Characterize the new peaks by high-resolution mass spectrometry to understand the degradation pathway. Adjusting the pH or buffer composition may help to minimize these side reactions. |
| Conjugate aggregation observed by SEC-HPLC | Hydrophobic interactions or unfolding of the conjugated protein. | Optimize the formulation by including excipients such as polysorbates or sugars. Ensure the drug-to-antibody ratio (DAR) is not too high. |
| Low conjugation efficiency | Hydrolysis of the maleimide starting material. | Use fresh maleimide reagents. Ensure the conjugation reaction is performed at an appropriate pH (typically 6.5-7.5 for thiol-maleimide reactions).[12] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Conjugates
Objective: To determine the stability of the conjugate in a buffered solution.
Materials:
-
Purified this compound conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable C18 column
-
Mass spectrometer
Methodology:
-
Dilute the conjugate to a final concentration of 1 mg/mL in PBS, pH 7.4.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately analyze the aliquot by RP-HPLC to separate the intact conjugate from any degradation products. Monitor at a wavelength appropriate for the payload and the protein (e.g., 280 nm for the antibody and a specific wavelength for the drug).
-
Analyze the samples by LC-MS to identify the masses of the peaks observed in the HPLC chromatogram. This will help distinguish between deconjugation at the thiol-maleimide linkage and hydrolysis of the thioester.
-
Quantify the percentage of intact conjugate remaining at each time point to determine its half-life under these conditions.
Protocol 2: Intentional Hydrolysis for Thiol-Maleimide Linkage Stabilization
Objective: To stabilize the thiol-maleimide linkage by promoting the hydrolysis of the thiosuccinimide ring.
Materials:
-
Newly purified this compound conjugate
-
Phosphate buffer, pH 8.0
-
HPLC-MS system
Methodology:
-
Immediately after purification, exchange the buffer of the conjugate to a phosphate buffer at pH 8.0.
-
Incubate the conjugate solution at room temperature or 37°C.
-
Monitor the progress of the hydrolysis by injecting aliquots into the HPLC-MS system every 30-60 minutes. The hydrolyzed product will have a mass increase of 18 Da (due to the addition of a water molecule) and may have a slightly different retention time.
-
Once the hydrolysis is complete (typically within a few hours, as indicated by the disappearance of the parent conjugate peak and the appearance of the hydrolyzed peak), exchange the buffer back to a neutral pH storage buffer (e.g., PBS, pH 7.0).
-
Confirm the stability of the now-hydrolyzed conjugate using Protocol 1.
Data Presentation
Table 1: Example Stability Data for a Hypothetical Conjugate at 37°C
| Time (hours) | % Intact Conjugate (pH 7.4) | % Intact Conjugate (pH 6.5) |
| 0 | 100 | 100 |
| 4 | 85 | 95 |
| 8 | 72 | 91 |
| 24 | 45 | 80 |
| 48 | 20 | 65 |
Table 2: Common Degradation Products and Their Mass Signatures
| Degradation Pathway | Product | Expected Mass Change |
| Retro-Michael Reaction | Deconjugated protein/payload | Loss of payload mass from the protein |
| Thioester Hydrolysis | Conjugate with hydrolyzed thioester | +18 Da (from H₂O addition to the thioester) |
| Thiosuccinimide Hydrolysis | Conjugate with hydrolyzed thiosuccinimide | +18 Da (from H₂O addition to the succinimide) |
Visualizations
References
- 1. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thioester - Wikipedia [en.wikipedia.org]
- 6. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of thioester intermediates in ubiquitin-like modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography methods for the separation and quantitation of spironolactone and its degradation products in aqueous formulations and of its metabolites in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molnar-institute.com [molnar-institute.com]
- 12. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiol-Maleimide Reactions with S-(3-Hydroxypropyl) ethanethioate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "S-(3-Hydroxypropyl) ethanethioate" in thiol-maleimide reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is the thiol group protected?
"this compound" is a chemical reagent that contains a protected thiol group in the form of a thioacetate (or S-acetyl group). The thiol group is highly reactive and prone to oxidation, which can lead to the formation of disulfide bonds. This protection prevents premature reactions and ensures the thiol is available for the intended conjugation with a maleimide.[1]
Q2: What is the first critical step when using "this compound" in a thiol-maleimide reaction?
The first and most critical step is the deprotection of the thioacetate group to generate the free, reactive thiol. This is typically achieved through hydrolysis under basic conditions. Without this step, the thiol-maleimide reaction will not proceed.
Q3: What are the common methods for deprotecting the thioacetate group?
Several methods can be used to remove the acetyl group and expose the free thiol. The most common is basic hydrolysis.
| Deprotection Reagent | Typical Conditions | Reference |
| Sodium Hydroxide (NaOH) | In ethanol/water, reflux for 2 hours, followed by neutralization. | [1][2][3][4] |
| Potassium Hydroxide (KOH) | Similar to NaOH conditions. | [3] |
| Potassium Carbonate (K₂CO₃) | A milder base, may require longer reaction times. | [3] |
| Sodium Methoxide (NaOMe) | In methanol, often at room temperature. | [3][5] |
| Hydroxylamine | Can be used for deprotection. | |
| Dysprosium (III) trifluoromethanesulfonate (Dy(OTf)₃) | Catalytic amount under mild heating, can be selective for S-deacetylation over O-acetylation. | [6] |
Q4: What is the optimal pH for the thiol-maleimide reaction itself?
The thiol-maleimide reaction is most efficient and specific at a pH range of 6.5 to 7.5.[7][8] At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions.
Q5: What are the main side reactions to be aware of in thiol-maleimide conjugations?
Several side reactions can occur and impact the yield and purity of your conjugate:
-
Maleimide Hydrolysis: The maleimide ring can open in aqueous solutions, especially at higher pH, rendering it unreactive towards thiols.[7]
-
Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines (like lysine residues in proteins).[7]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols, leading to the exchange of the conjugated molecule.[9][10]
-
Thiazine Formation: With N-terminal cysteines, the conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[8][11]
Troubleshooting Guides
Problem 1: Low or No Conjugation Product
| Possible Cause | Troubleshooting Step |
| Incomplete or Failed Thioacetate Deprotection | * Confirm the deprotection of "this compound" using a thiol detection assay (e.g., Ellman's reagent) before proceeding with the conjugation. * Ensure the deprotection reaction has gone to completion by adjusting the reaction time or the concentration of the base. * Immediately use the deprotected thiol for the conjugation reaction, as it can be susceptible to oxidation.[1] |
| Oxidation of the Free Thiol | * Perform the deprotection and conjugation reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. * Use degassed buffers and solvents. |
| Hydrolysis of the Maleimide | * Prepare the maleimide solution immediately before use. Do not store maleimide-containing reagents in aqueous solutions.[7] * Ensure the reaction pH is within the optimal range of 6.5-7.5. |
| Incorrect Reaction Buffer | * Use buffers that do not contain thiols, such as PBS, HEPES, or Tris. |
| Suboptimal Molar Ratio of Reactants | * Optimize the molar ratio of the maleimide to the thiol. A slight excess of the maleimide is often used. |
Problem 2: Presence of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step |
| Reaction of Maleimide with Other Nucleophiles | * Maintain the reaction pH below 7.5 to prevent reaction with amines.[7] |
| Thiol Exchange (Retro-Michael Reaction) | * After the conjugation, consider hydrolyzing the succinimide ring to form a more stable succinamic acid thioether, which is less prone to the retro-Michael reaction.[10] |
| Formation of Disulfide-Linked Dimers | * If working with proteins or other molecules that can form disulfide bonds, ensure complete reduction of existing disulfides with a reducing agent like TCEP or DTT prior to conjugation. Note that excess reducing agent should be removed before adding the maleimide. |
Experimental Protocols
Protocol 1: Deprotection of "this compound"
This protocol is a general guideline and may require optimization.
-
Dissolve "this compound" in ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Prepare a solution of sodium hydroxide (NaOH) in degassed water.
-
Add the NaOH solution dropwise to the solution of "this compound".
-
Reflux the reaction mixture for 2 hours.
-
Cool the reaction to room temperature.
-
Neutralize the mixture with a degassed solution of hydrochloric acid (HCl).
-
The resulting solution containing the deprotected 3-mercapto-1-propanol should be used immediately in the subsequent thiol-maleimide conjugation.
Protocol 2: General Thiol-Maleimide Conjugation
-
Dissolve the maleimide-containing molecule in a suitable degassed buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.
-
Add the freshly deprotected "this compound" (3-mercapto-1-propanol) solution to the maleimide solution. A molar ratio of 1:1 to 1:1.2 (thiol:maleimide) is a good starting point.
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Purify the conjugate using a suitable method such as size exclusion chromatography, dialysis, or HPLC.
Visualizations
Caption: Workflow for the deprotection of "this compound".
References
- 1. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 2. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. bachem.com [bachem.com]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prolynxinc.com [prolynxinc.com]
- 11. pharmiweb.com [pharmiweb.com]
Technical Support Center: S-(3-Hydroxypropyl) ethanethioate Deprotection
Welcome to the technical support center for the deprotection of S-(3-Hydroxypropyl) ethanethioate and related thioacetate compounds. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful thiol deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the deprotection of this compound.
Q1: I am getting a very low yield of my desired thiol, 3-mercaptopropan-1-ol. What are the common causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The deprotection may not have gone to completion. Verify reaction completion by Thin Layer Chromatography (TLC) or HPLC analysis before workup.
-
Product Oxidation: The target thiol is susceptible to oxidation, which leads to the formation of disulfide byproducts, especially in the presence of air.[1][2] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[3][4][5]
-
Substrate Decomposition: If you are using harsh basic conditions (e.g., NaOH, NaOMe), your starting material or product might be degrading, especially if it contains other sensitive functional groups.[3] Consider switching to a milder deprotection method.
-
Suboptimal Reagents or Conditions: The chosen method may not be suitable for your specific substrate. For instance, hydroxylamine-based methods have been reported to give poor yields in some cases.[6]
Q2: I see an unexpected peak in my analysis that corresponds to a dimer of my product. How can I prevent disulfide formation?
A2: Disulfide formation is a common side reaction caused by the oxidation of the free thiol. To minimize this:
-
Inert Atmosphere: Always conduct the reaction and workup under a nitrogen or argon atmosphere.[3][5]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[3][4]
-
Reduce Reaction Time: Methods that proceed quickly are less prone to product oxidation. Deprotection using 2-aminothiols like cysteamine can be complete in as little as 30 minutes, which helps to avoid oxidation that can occur during longer reaction times (e.g., 24 hours with TGA).[1]
-
Immediate Use: Use the freshly deprotected thiol immediately in the next step of your synthesis if possible.[7]
Q3: My starting material seems to be decomposing under my basic deprotection conditions. What are some milder alternatives?
A3: Classic deprotection with strong bases like NaOH can be too harsh for complex or labile molecules.[3] Milder, more chemoselective methods are available:
-
Thiol-Thioester Exchange: This approach, performed in an aqueous buffer at pH 8, is very effective.
-
Thioglycolic Acid (TGA): Can be used in solution or anchored to a solid support for easier purification and potentially higher yields.[3][8]
-
2-Aminothiols (e.g., Cysteamine, L-cysteine): These reagents offer a rapid and high-yielding deprotection at room temperature and pH 8, inspired by the Native Chemical Ligation (NCL) mechanism.[1][8]
-
-
Catalytic Methods:
Q4: I am using a thiol-exchange method, but purifying my product from the excess thiol reagent is difficult. How can I simplify this?
A4: This is a known drawback of using excess thiol reagents in a homogeneous solution.[3] The best solution is to use a polymer-supported deprotecting agent. For example, Thioglycolic acid anchored to a TentaGel® resin (TG-NCO-SH) allows for deprotection to occur, after which the resin can be simply filtered off, greatly simplifying the workup and purification.[1][3] This heterogeneous approach often provides better yields than its solution-phase counterpart.[3]
Data Presentation: Comparison of Deprotection Methods
The following tables summarize quantitative data for various S-acetyl deprotection strategies.
Table 1: General Comparison of Common Deprotection Conditions
| Method | Reagent(s) | Typical Conditions | Time | Typical Yield | Key Considerations |
| Basic Hydrolysis | 0.5M NaOH | Ethanol/H₂O, Reflux (82°C) | 2 h | 50-75%[6] | Harsh; may cause decomposition of labile substrates.[3] |
| Acidic Hydrolysis | Conc. HCl | Methanol, Reflux (77°C) | 5 h | 50-75%[6] | Harsh conditions; requires heating. |
| Thiol Exchange (Solid-Phase) | Polymer-supported TGA | MeOH / pH 8 Buffer, RT | 24 h | 61-93%[3] | Mild; easy purification; reusable resin.[3] |
| Biomimetic NCL | Cysteamine (2 equiv.) | pH 8 Buffer, RT | 30 min | up to 84%[1] | Very fast and mild; minimizes product oxidation.[1] |
| Catalytic Cyanide | TBACN (0.5 equiv.) | Chloroform / Methanol, RT | 3 h | >80%[2] | Mild; good for a range of aliphatic thioacetates.[5] |
Table 2: Optimization of 2-Aminothiol Deprotection at pH 8 [1]
| 2-Aminothiol Reagent | Equivalents | Time | HPLC Yield (%) | Isolated Yield (%) |
| L-Cys-OEt | 2 | 30 min | 68% | 65% |
| L-Cysteine | 2 | 30 min | 83% | 75% |
| Cysteamine (Cym) | 2 | 30 min | 89% | 78% |
Experimental Protocols
Protocol 1: Basic Hydrolysis using Sodium Hydroxide
This protocol is adapted from standard procedures for base-promoted deprotection.[4][7]
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) in ethanol (e.g., 5 mL per gram of substrate).
-
In a separate flask, prepare a solution of sodium hydroxide (2.1 equiv.) in degassed water (e.g., 700 mg NaOH in 2.5 mL H₂O for 8.76 mmol substrate).[4]
-
Add the NaOH solution dropwise to the substrate solution with stirring.
-
Cool the mixture to room temperature.
-
Carefully neutralize the mixture with degassed 2 M HCl solution.
-
Transfer the mixture to a separatory funnel under an inert atmosphere.
-
Extract the aqueous layer with a degassed organic solvent (e.g., diethyl ether, 2 x 20 mL).[4]
-
Wash the combined organic layers with degassed water, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Mild Deprotection with Polymer-Supported Thioglycolic Acid (TGA)
This protocol is based on the heterogeneous method which simplifies purification.[1][3]
-
Weigh the polymer-supported TGA resin (e.g., TG-NCO-SH, 2.0 equiv.) into a round-bottom flask equipped with a stir bar.
-
Prepare a solution of this compound (1.0 equiv.) in a mixture of methanol and degassed 1M phosphate buffer at pH 8 (e.g., 1:2 v/v).[3]
-
Add the substrate solution to the flask containing the resin.
-
Seal the flask and stir the suspension under a nitrogen atmosphere at room temperature for 24 hours.[1][3]
-
Monitor the reaction by TLC or HPLC by analyzing small aliquots of the filtrate.
-
Once complete, filter the reaction mixture to remove the resin.
-
Wash the resin with methanol.
-
Combine the filtrate and washes and proceed with standard aqueous workup and extraction.
Protocol 3: Rapid Deprotection via Biomimetic NCL Approach using Cysteamine
This protocol is optimized for speed and yield under mild conditions.[1]
-
Dissolve this compound (1.0 equiv.) in a minimal amount of methanol.
-
In a flask under a nitrogen atmosphere, add degassed 1M aqueous buffer (pH 8).
-
Add the substrate solution to the buffer.
-
Add a solution of Cysteamine (2.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.[1]
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Upon completion, proceed with standard aqueous workup, including extraction with an appropriate organic solvent, drying, and solvent removal. Purification is typically achieved by flash column chromatography.[1]
Visualizations
Caption: General mechanism of thioacetate deprotection.
References
- 1. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 5. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 6. memphis.edu [memphis.edu]
- 7. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 8. Frontiers | Thioester deprotection using a biomimetic NCL approach [frontiersin.org]
Technical Support Center: Monitoring "S-(3-Hydroxypropyl) ethanethioate" Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of S-(3-Hydroxypropyl) ethanethioate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the reaction progress of this compound?
A1: The most common methods for monitoring the reaction progress of this compound include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The choice of method depends on the available equipment, the nature of the reaction mixture, and the desired level of quantitative detail.
Q2: How can I quickly check if my reaction is proceeding using TLC?
A2: TLC is a quick and simple method to qualitatively monitor your reaction.[1][2][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot for the product.[3] A co-spot, where the reaction mixture and starting material are spotted on top of each other, can help confirm the identity of the spots.
Q3: Can I use UV detection for HPLC analysis of this compound?
A3: The thioester functional group in this compound has a weak chromophore that absorbs UV light, typically around 230-240 nm. While direct UV detection is possible, it may lack sensitivity. For trace-level analysis, derivatization of the thiol precursor or the product may be necessary to introduce a more responsive chromophore.
Q4: What are the expected challenges when monitoring this reaction?
A4: Potential challenges include:
-
Co-elution of reactants and products: In chromatographic methods, the starting materials and product may have similar polarities, leading to overlapping peaks.
-
Low sensitivity: The analyte may have a weak response with the chosen detection method.
-
Sample instability: Thioesters can be susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Interference from the reaction matrix: Other components in the reaction mixture may interfere with the analysis.
Troubleshooting Guides
Troubleshooting Poor TLC Separation
| Issue | Possible Cause | Suggested Solution |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[1] |
| The chosen solvent system is too polar. | Gradually decrease the polarity of the eluent. | |
| Spots are not moving from the baseline | The eluent is not polar enough. | Increase the polarity of the solvent system. A common mobile phase for thioesters is a mixture of hexane and ethyl acetate. |
| Rf values are too high (spots run with the solvent front) | The eluent is too polar. | Decrease the polarity of the solvent system. |
| No spots are visible | The sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry in between applications. |
| The compound does not visualize under UV light. | Use a visualization agent. A spray reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can be used for visualizing thiols and thioesters.[4] |
Troubleshooting HPLC Analysis
| Issue | Possible Cause | Suggested Solution |
| No peaks are observed | The detector is not set to the correct wavelength. | Set the UV detector to a lower wavelength, such as 230 nm. |
| The compound is not eluting from the column. | Decrease the polarity of the mobile phase (for reverse-phase HPLC). | |
| Broad or tailing peaks | The column is overloaded. | Dilute the sample. |
| The mobile phase is not optimal. | Adjust the pH or the organic modifier concentration of the mobile phase. | |
| Poor resolution between peaks | The mobile phase is not selective enough. | Try a different solvent system or a different column stationary phase. |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition. | Use a column oven to control the temperature and ensure the mobile phase is well-mixed. |
Quantitative Data Summary
The following table summarizes typical analytical parameters for monitoring this compound and related compounds. Note that specific values will need to be determined empirically.
| Analytical Technique | Parameter | Typical Value/Range | Notes |
| TLC | Retention Factor (Rf) | 0.2 - 0.8 | Highly dependent on the solvent system and stationary phase.[3] |
| Reverse-Phase HPLC | Retention Time (t R ) | 2 - 15 min | Dependent on column, mobile phase, and flow rate. A C18 column is a common choice. |
| UV λ max | ~230 nm | The thioester carbonyl group has a weak UV absorbance. | |
| GC-MS | Molecular Ion (M+) | m/z = 134.03 | For this compound (C5H10O2S). |
| Key Fragment Ions | m/z = 75, 59, 43 | Expected fragments correspond to [CH2CH2CH2OH]+, [CH2CO]+, and [CH3CO]+. | |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~3.0 ppm (t, 2H, -S-CH₂-) | Chemical shifts are approximate and depend on the solvent. |
| ~2.3 ppm (s, 3H, -CO-CH₃) | |||
| ~3.7 ppm (t, 2H, -CH₂-OH) | |||
| ~1.8 ppm (quintet, 2H, -CH₂-CH₂-CH₂-) | |||
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~198 ppm (-S-C=O) | |
| ~30 ppm (-CO-CH₃) | |||
| ~61 ppm (-CH₂-OH) | |||
| ~32 ppm (-S-CH₂-) | |||
| ~28 ppm (-CH₂-CH₂-CH₂-) |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Obtain a silica gel TLC plate and, using a pencil, lightly draw a baseline about 1 cm from the bottom.[3]
-
Spotting:
-
Dissolve a small amount of your starting materials and reaction mixture in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (reaction mixture and starting material in the same spot) on the baseline.[2]
-
-
Development:
-
Prepare a developing chamber with a suitable eluent (e.g., a mixture of hexane and ethyl acetate). The ideal solvent system will give your product an Rf of 0.25-0.35.[1]
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[2] Close the chamber and allow the solvent to ascend the plate.
-
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.[3]
-
Visualize the spots under a UV lamp (254 nm).
-
If spots are not visible, use a staining solution such as potassium permanganate or a specific thiol/thioester spray like DTNB.[4]
-
-
Analysis: Compare the spots of the reaction mixture to the starting materials. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development
-
Column Selection: A reverse-phase C18 column is a good starting point for the analysis of moderately polar compounds like this compound.
-
Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of water (A) and acetonitrile or methanol (B).
-
A typical starting gradient could be 10% B to 90% B over 20 minutes.
-
-
Detector Settings: Set the UV detector to 230 nm.
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Optimization:
-
Inject a standard of the starting material and the reaction mixture separately to determine their retention times.
-
Adjust the gradient slope and initial/final mobile phase compositions to achieve good separation between the starting material and product peaks.
-
If peaks are broad or tailing, consider adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.
-
Visualizations
Caption: Workflow for selecting an analytical method.
Caption: Troubleshooting decision tree for analytical issues.
References
Avoiding premature cleavage of "S-(3-Hydroxypropyl) ethanethioate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(3-Hydroxypropyl) ethanethioate. Our goal is to help you anticipate and resolve common issues related to the stability and handling of this reagent to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the premature cleavage of this compound?
A1: The two main pathways for premature cleavage are hydrolysis and intramolecular cyclization.
-
Hydrolysis: The thioester bond is susceptible to cleavage by water, a reaction that is significantly accelerated by basic conditions (high pH)[1][2][3]. At neutral pH, hydrolysis is slow but can become problematic over long incubation periods or at elevated temperatures[1][2].
-
Intramolecular Cyclization: The presence of the hydroxyl group on the propyl chain allows for a potential intramolecular reaction where the hydroxyl group attacks the thioester carbonyl. This "S-to-O acyl transfer" would result in the formation of a more stable ester and release of the thiol. This process can be catalyzed by both acid and base.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is highly dependent on pH. Thioesters are most stable in slightly acidic to neutral conditions (pH 4-7)[1][3]. Under basic conditions (pH > 7), the rate of hydrolysis increases significantly due to the increased concentration of the more nucleophilic hydroxide ion[1][2].
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at 2-8°C for short-term storage and -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the sulfur atom.
-
Form: Store as a neat oil or in an anhydrous, aprotic solvent. Avoid storing in aqueous buffers for extended periods.
Q4: Can I use common buffers like phosphate-buffered saline (PBS) for my reactions involving this compound?
A4: While PBS (typically pH 7.4) can be used for short-duration experiments, be aware that the slightly basic pH can promote slow hydrolysis[4]. For reactions requiring longer incubation times or higher temperatures, consider using a buffer with a slightly acidic pH, such as a MES (2-(N-morpholino)ethanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer adjusted to pH 6.0-7.0.
Q5: Are there any common laboratory reagents that are incompatible with this compound?
A5: Yes, several common reagents can lead to the premature cleavage of the thioester bond:
-
Strong bases: Reagents like sodium hydroxide (NaOH) will rapidly hydrolyze the thioester.
-
Primary and secondary amines: These can act as nucleophiles and displace the thiol to form an amide.
-
Reducing agents: While the thioester itself is not directly reduced, some reducing agents, like dithiothreitol (DTT) at high concentrations or in the presence of a base, can promote thiol-thioester exchange, leading to a mixture of products. Tris(2-carboxyethyl)phosphine (TCEP) has also been shown to accelerate the hydrolysis of thioesters[3][5].
-
Strong oxidizing agents: These can potentially oxidize the sulfur atom.
Troubleshooting Guides
Problem 1: Low Yield or No Product in a Conjugation Reaction
| Possible Cause | Recommended Solution |
| Premature cleavage of this compound. | Verify the integrity of your stock solution. If possible, analyze by NMR or mass spectrometry. Prepare fresh solutions in anhydrous, aprotic solvents just before use. |
| Reaction buffer is too basic. | Lower the pH of your reaction buffer to a range of 6.0-7.0. Perform a pH stability test on a small scale. |
| Presence of nucleophilic contaminants. | Ensure all glassware is clean and that your starting materials are free from nucleophilic impurities (e.g., primary/secondary amines). |
| Long reaction times at room temperature. | If possible, shorten the reaction time or perform the reaction at a lower temperature (e.g., 4°C) to minimize hydrolysis. |
| Incompatible reagents in the reaction mixture. | Review all components of your reaction mixture for compatibility with thioesters (see FAQ 5). |
Problem 2: Appearance of Unexpected Byproducts in Analytical Traces (e.g., HPLC, LC-MS)
| Possible Cause | Recommended Solution |
| Hydrolysis of the thioester. | An unexpected peak corresponding to the mass of 3-mercaptopropanol may be observed. Confirm by running a control reaction of this compound in the reaction buffer without other reagents. If hydrolysis is confirmed, lower the pH and/or temperature of the reaction. |
| Intramolecular cyclization. | A byproduct with the same mass as the starting material but different retention time could indicate the formation of the cyclic ester. This can be confirmed by detailed structural analysis (e.g., NMR). To minimize this, consider using a less polar solvent if your reaction allows, and maintain a neutral to slightly acidic pH. |
| Reaction with buffer components. | Some buffers containing primary or secondary amines (e.g., Tris) can react with the thioester. Switch to a non-nucleophilic buffer like HEPES, MES, or phosphate. |
| Oxidation of the thiol product. | If your reaction involves cleavage of the thioester to release 3-mercaptopropanol, this thiol can be oxidized to a disulfide, especially in the presence of oxygen. Degas your buffers and run the reaction under an inert atmosphere. |
Quantitative Data Summary
The following table summarizes the hydrolysis rates of S-methyl thioacetate, a close structural analog of this compound, at different pH values. This data can be used to estimate the stability of this compound under similar conditions.
| pH | Rate Constant (k) | Half-life (t½) at 23°C | Reference |
| Acid-mediated | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | - | [1][2] |
| 7.0 | 3.6 x 10⁻⁸ s⁻¹ | 155 days | [1][2] |
| Base-mediated | 1.6 x 10⁻¹ M⁻¹s⁻¹ | - | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for a Bioconjugation Reaction
This protocol provides a general workflow for conjugating this compound to a cysteine residue on a protein, a common application for thioesters in bioconjugation.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM) in an anhydrous, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Prepare your protein solution in a suitable, degassed buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
If your protein has a disulfide bond that needs to be reduced to expose the cysteine, pre-treat with a reducing agent like TCEP. Be sure to remove the excess TCEP before adding the thioester.
-
-
Conjugation Reaction:
-
To your protein solution, add the this compound stock solution to achieve the desired final concentration (a 10- to 50-fold molar excess over the protein is a good starting point).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing.
-
-
Quenching the Reaction:
-
The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or N-acetylcysteine, to react with any remaining this compound.
-
-
Purification:
-
Remove the excess unreacted thioester and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Analysis:
-
Confirm the conjugation by mass spectrometry (e.g., ESI-MS) to observe the expected mass increase of the protein.
-
The extent of conjugation can be quantified using various methods, including UV-Vis spectroscopy if the thioester contains a chromophore, or by reverse-phase HPLC.
-
Protocol 2: Monitoring Thioester Cleavage by HPLC
This protocol describes a method to monitor the stability of this compound under your experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 1 mM) in the aqueous buffer you intend to use for your experiment.
-
Incubate the solution under the same conditions as your planned experiment (e.g., temperature, time).
-
-
HPLC Analysis:
-
At various time points, inject an aliquot of the solution onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient, for example, a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Monitor the elution profile using a UV detector at a wavelength where the thioester has some absorbance (e.g., ~230 nm).
-
-
Data Interpretation:
-
The premature cleavage of this compound will result in the appearance of a new peak corresponding to the more polar cleavage product (3-mercaptopropanol) and a decrease in the area of the peak for the intact thioester over time.
-
Visualizations
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Potential intramolecular cyclization pathway.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
"S-(3-Hydroxypropyl) ethanethioate" solubility issues in organic solvents
Technical Support Center: S-(3-Hydroxypropyl) ethanethioate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions to help you effectively use this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is an organic molecule containing both a polar hydroxyl (-OH) group and a moderately polar thioester group, along with a short alkyl chain. This structure gives it a mixed polarity. Therefore, it is expected to be most soluble in polar aprotic and moderately polar organic solvents. Its solubility in very nonpolar solvents (like hexanes) or very polar protic solvents (like water) may be limited. The principle of "like dissolves like" is key to understanding its solubility behavior.[1][2]
Q2: I am having trouble dissolving this compound in my chosen organic solvent. What could be the issue?
A2: Several factors could be contributing to this issue:
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Solvent Polarity Mismatch: The polarity of your solvent may not be compatible with the mixed polarity of this compound.[1][2]
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Insufficient Solvent Volume: You may not be using a sufficient volume of solvent to dissolve the desired concentration of the compound.
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Low Temperature: The solubility of solids in liquids generally increases with temperature.[3] Your solvent may be too cold.
-
Rate of Dissolution: The compound may be dissolving very slowly. Techniques like agitation or sonication can help increase the rate of dissolution.[3]
Q3: Can I use a solvent mixture to improve the solubility of this compound?
A3: Yes, using a solvent mixture is a common and effective strategy to fine-tune the polarity of the solvent system to better match that of the solute.[2] For this compound, you could try mixtures of a polar aprotic solvent with a less polar solvent to achieve the optimal polarity for dissolution.
Q4: How does temperature affect the solubility of this compound?
A4: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[3] If you are experiencing poor solubility, gently warming the mixture may help. However, be cautious and ensure that the compound is stable at elevated temperatures.
Troubleshooting Guides
Issue 1: this compound is not dissolving in a nonpolar solvent (e.g., hexane, toluene).
-
Cause: this compound possesses a polar hydroxyl group, which makes it less soluble in nonpolar solvents.[1][2] The strong intermolecular forces between the polar solute molecules are not easily overcome by the weak interactions with nonpolar solvent molecules.[4]
-
Solution:
-
Select a more polar solvent. Refer to the solubility table below for suggestions.
-
Consider using a solvent mixture. Start with your nonpolar solvent and gradually add a more polar solvent (e.g., ethyl acetate, dichloromethane) until the compound dissolves.
-
Issue 2: The compound is precipitating out of solution.
-
Cause: This can happen if the solution is supersaturated, which might occur after dissolving at a higher temperature and then allowing it to cool. It can also indicate that the solvent is not ideal for long-term stability in solution.
-
Solution:
-
Try using a slightly larger volume of solvent.
-
Use a co-solvent system to improve solubility and stability.
-
If the solution was heated, try to maintain a slightly elevated temperature, ensuring the stability of the compound.
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can interact with the polar functional groups of the compound without the complexities of hydrogen bonding with the solvent itself. |
| Moderately Polar | Ethyl acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | These solvents offer a good balance of polarity to dissolve the compound. |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group can hydrogen bond with these solvents, but the thioester and alkyl chain may limit high solubility. |
| Nonpolar | Hexanes, Toluene, Diethyl ether | Low | The presence of the polar hydroxyl group significantly reduces solubility in nonpolar solvents.[1][2] |
| Aqueous | Water | Low to Very Low | The organic backbone and thioester group make it poorly soluble in water despite the hydroxyl group. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general method for determining the qualitative and semi-quantitative solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
A selection of organic solvents of varying polarities (see Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
Procedure:
-
Preparation:
-
Weigh out a specific amount of this compound (e.g., 10 mg) into a small, dry test tube.
-
-
Solvent Addition:
-
Add a measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.
-
-
Mixing:
-
Vortex the mixture vigorously for 1-2 minutes.[5]
-
Observe if the solid has dissolved completely.
-
-
Sonication (Optional):
-
If the compound has not fully dissolved, place the test tube in a water bath sonicator for up to 5 minutes.[5]
-
Again, observe for complete dissolution.
-
-
Heating (Optional):
-
If the compound remains insoluble, gently warm the test tube in a water bath or on a heating block (e.g., to 37°C) for a few minutes.[5]
-
Caution: Ensure the solvent is not volatile and flammable, and take appropriate safety precautions. Do not heat to the solvent's boiling point.
-
-
Incremental Solvent Addition:
-
If the compound is still not fully dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat steps 3-5.
-
Continue this process until the solid is completely dissolved.
-
-
Data Recording:
-
Record the total volume of solvent required to dissolve the initial mass of the compound. This will give you an approximate solubility value (e.g., in mg/mL).
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: "Like Dissolves Like" principle for this compound.
References
Technical Support Center: Scaling Up S-(3-Hydroxypropyl) ethanethioate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of S-(3-Hydroxypropyl) ethanethioate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Route 1: Thioacetylation of 3-mercaptopropanol. This involves the reaction of 3-mercaptopropan-1-ol with an acetylating agent such as acetic anhydride or acetyl chloride. A key challenge in this route is achieving selective S-acetylation over O-acetylation of the hydroxyl group.
-
Route 2: Nucleophilic substitution with a thioacetate salt. This route utilizes a 3-halo-1-propanol (e.g., 3-bromo-1-propanol) and a thioacetate salt, most commonly potassium thioacetate. This method is often preferred due to its generally higher selectivity and more predictable outcomes.
Q2: I am experiencing low yields in my reaction. What are the potential causes and how can I troubleshoot this?
A2: Low yields are a common issue in many organic syntheses. For the synthesis of this compound, consider the following potential causes and solutions:
-
Incomplete reaction: The reaction may not have gone to completion. Verify the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is stalled, you may need to increase the reaction time or temperature.
-
Sub-optimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products. Experiment with a range of temperatures to find the optimal conditions.
-
Poor quality of reagents: The purity of your starting materials is crucial. Ensure that your 3-halo-1-propanol is free of impurities and that the potassium thioacetate is dry, as moisture can lead to side reactions.
-
Side reactions: Several side reactions can compete with the desired thioester formation, reducing the yield. These can include elimination reactions of the 3-halo-1-propanol, or hydrolysis of the thioester product during workup.
-
Product loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Ensure proper phase separation during extractions and optimize your purification protocol to minimize losses.
Q3: I am observing an impurity that I suspect is the disulfide. How can I prevent its formation?
A3: The formation of the corresponding disulfide is a common side reaction when working with thiols or their precursors. This is due to the oxidation of the thiol. To minimize disulfide formation:
-
Work under an inert atmosphere: Conducting the reaction and workup under an inert atmosphere of nitrogen or argon can significantly reduce oxidation.
-
Degas solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control reaction conditions: Avoid unnecessarily high temperatures or prolonged exposure to air.
Q4: What is the best method for purifying this compound?
A4: Flash column chromatography is a common and effective method for purifying this compound. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to effectively separate the product from impurities.
Q5: Can the thioester hydrolyze during workup or purification?
A5: Yes, thioesters are susceptible to hydrolysis, especially under basic or strongly acidic conditions. To prevent hydrolysis:
-
Maintain neutral pH during workup: Use a mild acidic wash (e.g., dilute HCl) to neutralize any base, followed by a wash with brine to remove water-soluble impurities. Avoid strong bases.
-
Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents to minimize the presence of water.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem: Low or No Product Formation
Caption: Troubleshooting workflow for low or no product yield.
Problem: Presence of Significant Impurities
Caption: Troubleshooting workflow for the presence of impurities.
Data Presentation
The following tables summarize typical reaction parameters for the synthesis of this compound via the reaction of a 3-halo-1-propanol with potassium thioacetate.
Table 1: Typical Reaction Conditions
| Parameter | Recommended Value | Notes |
| Reactants | 3-Bromo-1-propanol, Potassium Thioacetate | 3-Chloro-1-propanol can also be used, but may require longer reaction times or higher temperatures. |
| Stoichiometry | 1.0 - 1.2 equivalents of Potassium Thioacetate | A slight excess of the thioacetate salt is often used to ensure complete conversion of the halide. |
| Solvent | Acetone, Dimethylformamide (DMF), Ethanol | Acetone and DMF are common choices. Ethanol can also be used but may lead to slower reaction rates. |
| Temperature | 50 - 70 °C | The optimal temperature will depend on the solvent and the specific halide used. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or GC to determine the optimal time. |
Table 2: Expected Outcomes and Purification Parameters
| Parameter | Expected Outcome | Notes |
| Yield | 70 - 90% | Yields can vary depending on the scale of the reaction and the purity of the starting materials. |
| Major Byproducts | Unreacted starting materials, Disulfide | Proper reaction monitoring and inert atmosphere can minimize these. |
| Purification Method | Flash Column Chromatography | A gradient of ethyl acetate in hexanes is typically effective. |
| Eluent System | 10-40% Ethyl Acetate in Hexanes | The exact ratio will depend on the specific column and separation efficiency. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Bromo-1-propanol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-Bromo-1-propanol
-
Potassium thioacetate
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium thioacetate (1.1 equivalents) and anhydrous acetone.
-
Stir the suspension and add 3-bromo-1-propanol (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium bromide salt and any unreacted potassium thioacetate. Wash the solid with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Caption: General experimental workflow for the synthesis of this compound.
Validation & Comparative
A Head-to-Head Comparison of Thiol-Based Bioconjugation Strategies: Unveiling the Optimal Approach for Your Research
For researchers, scientists, and drug development professionals, the precise and stable linkage of molecules to proteins is paramount. This guide provides a comprehensive comparison of a thiol protection strategy, exemplified by S-(3-Hydroxypropyl) ethanethioate, against three widely-used thiol-reactive linkers: maleimides, haloacetyls, and pyridyl disulfides. We delve into their performance, supported by experimental data, to empower you in selecting the most suitable bioconjugation method for your application.
The strategic modification of biomolecules through the sulfhydryl group of cysteine residues is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other sophisticated tools for research and therapy. While direct conjugation to free thiols is common, an alternative approach involves the use of a protected thiol, which is deprotected in situ just prior to conjugation. This guide will explore the merits and drawbacks of this latter strategy, using this compound as a representative example, in comparison to the established direct conjugation linkers.
The Contenders: An Overview of Thiol-Reactive Chemistries
This compound: The Protected Thiol Strategy
The "ethanethioate" or "thioacetate" moiety in this compound serves as a protecting group for the thiol. This strategy involves a two-step process: first, the deprotection of the thioacetate to reveal a free sulfhydryl group, and second, the reaction of this newly exposed thiol with a suitable acceptor molecule. The 3-hydroxypropyl group is incorporated to enhance the hydrophilicity of the molecule, which can improve solubility and reduce aggregation.[1] This approach offers the potential for a "one-pot" reaction where deprotection and conjugation occur sequentially.
Maleimide Linkers: The Workhorse of Thiol Bioconjugation
Maleimides are highly popular for their rapid reaction rates and high selectivity for thiols at neutral pH (6.5-7.5), forming a stable thioether bond.[2] The reaction proceeds via a Michael addition mechanism. However, the resulting succinimidyl thioether linkage can be susceptible to hydrolysis and retro-Michael reactions, leading to potential instability and exchange with other thiols like glutathione in vivo.[3]
Haloacetyl Linkers: A Stable Alternative
Haloacetyl groups, such as iodoacetyl and bromoacetyl, react with thiols through nucleophilic substitution to form a highly stable thioether bond. This reaction is also specific to thiols, particularly at a slightly alkaline pH. While offering superior stability compared to maleimide adducts, haloacetyl reactions are generally slower.
Pyridyl Disulfide Linkers: The Reversible Option
Pyridyl disulfide linkers react with thiols via a disulfide exchange reaction, forming a new disulfide bond and releasing pyridine-2-thione, which can be monitored spectrophotometrically.[4] This linkage is cleavable under reducing conditions, a feature that can be exploited for drug delivery applications where the payload needs to be released in the reducing environment of the cell.[4]
Performance Showdown: A Quantitative Comparison
To facilitate a clear comparison, the following tables summarize the key performance characteristics of each strategy.
| Parameter | Protected Thiol (this compound) | Maleimide | Haloacetyl | Pyridyl Disulfide |
| Reaction Mechanism | Thioester cleavage followed by conjugation | Michael Addition | Nucleophilic Substitution | Disulfide Exchange |
| Reaction pH | Deprotection: Basic; Conjugation: pH 6.5-7.5 | pH 6.5-7.5 | pH 7.5-8.5 | pH 7-8 |
| Reaction Speed | Slower (two steps) | Very Fast | Moderate | Fast |
| Bond Formed | Thioether (typically) | Thioether | Thioether | Disulfide |
| Bond Stability | High | Moderate to High (can be reversible) | Very High | Low (cleavable) |
| Selectivity | High | High | High | High |
Table 1: Comparison of Reaction Characteristics
| Linker Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Bond Half-Life (Physiological Conditions) | Key Strengths | Key Weaknesses |
| Maleimide | ~10² - 10³[5] | Hours to Days (can be unstable)[6] | Very fast reaction, high selectivity | Potential for instability and thiol exchange |
| Haloacetyl | ~1 - 10 | Very long (highly stable) | Forms highly stable bond | Slower reaction rate |
| Pyridyl Disulfide | ~10 - 10² | Short (cleavable by reducing agents) | Reversible linkage, reaction can be monitored | Bond is not stable in reducing environments |
| Protected Thiol Strategy | Dependent on conjugation partner | High (if forming a thioether) | Protects thiol from oxidation, allows for one-pot reactions | Slower overall process, requires deprotection step |
Table 2: Quantitative Performance Comparison of Thiol Linkers
Experimental Corner: Detailed Protocols for Bioconjugation
Here, we provide detailed methodologies for each of the discussed bioconjugation strategies.
Protocol 1: One-Pot Thioacetate Deprotection and Maleimide Conjugation
This protocol describes the deprotection of a thioacetate-protected protein followed by immediate conjugation to a maleimide-functionalized molecule.
Materials:
-
Thioacetate-protected protein
-
Maleimide-functionalized molecule
-
Degassed conjugation buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2)
-
Hydroxylamine hydrochloride or other suitable deprotection agent
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the thioacetate-protected protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Add a 10-50 fold molar excess of hydroxylamine hydrochloride to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours to effect deprotection.
-
Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the deprotected protein solution at a 5-20 fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents.
-
Characterize the conjugate by methods such as SDS-PAGE and mass spectrometry.
Protocol 2: Maleimide-Thiol Conjugation
This protocol outlines the direct conjugation of a protein with a free cysteine to a maleimide-functionalized molecule.
Materials:
-
Protein with a free cysteine residue
-
Maleimide-functionalized molecule
-
Degassed conjugation buffer (e.g., PBS, pH 7.2)
-
Optional: Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Optional: If reducing disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the conjugate using size-exclusion chromatography.
-
Characterize the conjugate.
Protocol 3: Haloacetyl-Thiol Conjugation
This protocol describes the conjugation of a protein with a free cysteine to a haloacetyl-functionalized molecule.
Materials:
-
Protein with a free cysteine residue
-
Iodoacetyl- or bromoacetyl-functionalized molecule
-
Conjugation buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.0)
-
Purification column
Procedure:
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the haloacetyl-functionalized molecule in a compatible solvent and add it to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction for 2-12 hours at room temperature in the dark.
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol.
-
Purify the conjugate.
-
Characterize the conjugate.
Protocol 4: Pyridyl Disulfide-Thiol Conjugation
This protocol details the conjugation of a protein with a free cysteine to a pyridyl disulfide-functionalized molecule.[4]
Materials:
-
Protein with a free cysteine residue
-
Pyridyl disulfide-functionalized molecule
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Spectrophotometer
-
Purification column
Procedure:
-
Dissolve the protein and the pyridyl disulfide-functionalized molecule in the conjugation buffer.
-
Mix the two solutions at a desired molar ratio (e.g., 1:10 protein to linker).
-
Monitor the reaction progress by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Allow the reaction to proceed until the absorbance at 343 nm plateaus, indicating completion. This typically takes 1-2 hours at room temperature.
-
Purify the conjugate.
-
Characterize the conjugate.
Visualizing the Process: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. genscript.com [genscript.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: S-(3-Hydroxypropyl) ethanethioate versus PEG Linkers in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a drug delivery system's success. An ideal linker remains stable in circulation, selectively releases the therapeutic payload at the target site, and possesses favorable physicochemical properties. This guide provides an objective comparison of two distinct linker technologies: the hydrolyzable thioester linker, represented by S-(3-Hydroxypropyl) ethanethioate, and the widely utilized Polyethylene Glycol (PEG) linkers.
While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar hydrolyzable thioester linkers to provide a substantive comparison with established PEG linker technology. The focus is on key performance indicators such as stability, drug release kinetics, and overall impact on the therapeutic conjugate.
At a Glance: Key Differences
| Feature | This compound (and related Thioesters) | PEG Linkers |
| Release Mechanism | Hydrolysis of the thioester bond, potentially influenced by pH and enzymatic activity. | Varies depending on the specific cleavable group incorporated (e.g., hydrazone for pH sensitivity, disulfide for reductive cleavage). Non-cleavable PEG linkers rely on lysosomal degradation of the antibody. |
| Tunability of Release | The hydrolysis rate can be tuned by modifying the chemical structure of the thioester linker.[1][2] | Highly tunable through the choice of cleavable moiety and PEG chain length. |
| Hydrophilicity | Generally less hydrophilic than PEG linkers. | High hydrophilicity, which can improve the solubility and reduce aggregation of hydrophobic drugs.[3] |
| In Vivo Stability | Thioester bonds can be susceptible to hydrolysis in plasma.[4] | Generally high plasma stability, although this can be influenced by the choice of the cleavable group.[5] |
| Immunogenicity | Generally considered to have low immunogenicity. | PEG itself is considered non-immunogenic, but the formation of anti-PEG antibodies has been observed in some cases.[6] |
Quantitative Performance Data
The following tables summarize key quantitative data for hydrolyzable thioester and PEG linkers based on available literature.
Table 1: Drug Release Half-Life from a Hydrolyzable Thioester Linker
This data is derived from a study using a model drug (paclitaxel) conjugated to a poly(ethylene glycol) macromonomer via different sulfide-containing linkers. The release was measured at pH 7.4.[1][2]
| Linker | Drug Release Half-life (days) |
| 3-sulfanylpropionyl (structurally similar to this compound) | 4.2 ± 0.1 |
| 4-sulfanylbutyryl | 14.0 ± 0.2 |
This data demonstrates the tunability of the drug release rate by altering the length of the alkyl chain in the thioester linker.[1][2]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life of an Affibody-Drug Conjugate
This data showcases the effect of different PEG chain lengths on the performance of a miniaturized antibody-drug conjugate.[7][8]
| Conjugate | In Vitro Cytotoxicity Reduction (fold) | In Vivo Half-life Extension (fold) |
| ZHER2-PEG4K-MMAE | 4.5 | 2.5 |
| ZHER2-PEG10K-MMAE | 22 | 11.2 |
This data highlights the trade-off between in vitro potency and in vivo circulation time as a function of PEG linker length.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and validating research findings.
Synthesis and Drug Conjugation of a Hydrolyzable Thioester Linker
This protocol is based on the synthesis of a paclitaxel-PEG conjugate using a hydrolyzable thioester linker.[1][2]
Materials:
-
Poly(ethylene glycol) diacrylamide (PEG-diacrylamide)
-
3-Mercaptopropionic acid (structurally related to the precursor of this compound)
-
Paclitaxel
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of Thiol-Functionalized PEG: Dissolve PEG-diacrylamide in DMF. Add a molar excess of 3-mercaptopropionic acid and stir at room temperature for 24 hours to allow for the Michael addition reaction to proceed. Purify the resulting PEG-dithiopropionic acid by dialysis against deionized water and lyophilize.
-
Activation of Paclitaxel: Dissolve paclitaxel, DCC, and DMAP in anhydrous DCM. Stir the reaction mixture at room temperature for 2 hours to activate the hydroxyl group of paclitaxel.
-
Conjugation: Add the thiol-functionalized PEG to the activated paclitaxel solution. Stir the reaction at room temperature for 48 hours.
-
Purification: Remove the precipitated dicyclohexylurea by filtration. Concentrate the filtrate under reduced pressure and purify the paclitaxel-PEG conjugate by precipitation in cold diethyl ether.
Determination of Drug Release Half-Life from a Thioester Linker
This protocol outlines the procedure for measuring the rate of hydrolysis and drug release from a thioester-linked conjugate.[1][2][9]
Materials:
-
Drug-linker conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Dissolve the drug-linker conjugate in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
Incubate the solution at 37°C in a shaking water bath.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the solution.
-
Immediately analyze the aliquot by reverse-phase HPLC to quantify the amount of released drug and remaining conjugate.
-
The drug release half-life is calculated by fitting the data to a first-order release kinetic model.
In Vitro Stability Assay for a PEG-Linked Antibody-Drug Conjugate
This protocol describes a method to assess the stability of an ADC with a PEG linker in plasma.[5]
Materials:
-
Antibody-drug conjugate (ADC)
-
Rat plasma
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for the antibody
-
LC-MS/MS system for quantification of released drug
Procedure:
-
Incubate the ADC in rat plasma at 37°C at a concentration of 100 µg/mL.
-
At various time points (e.g., 0, 1, 3, 6, 24, 48, 72 hours), collect aliquots of the plasma samples.
-
To determine the amount of conjugated antibody, perform an ELISA. Capture the ADC using an anti-human IgG antibody and detect with a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.
-
To quantify the amount of released free drug, precipitate the plasma proteins with acetonitrile. Analyze the supernatant using a validated LC-MS/MS method.
-
The stability of the ADC is assessed by monitoring the decrease in the concentration of the conjugated antibody and the increase in the concentration of the free drug over time.
Visualizing the Concepts
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for linker evaluation in drug delivery.
Conclusion
The choice between a hydrolyzable thioester linker like this compound and a PEG linker is highly dependent on the specific requirements of the drug delivery system.
This compound and related thioester linkers offer a straightforward, hydrolyzable release mechanism that can be tuned by simple chemical modifications.[1][2] Their less hydrophilic nature compared to PEG might be advantageous in certain applications where excessive water solubility is not desired. However, their stability in the bloodstream can be a concern, and more research is needed to fully understand their in vivo performance.[4]
PEG linkers , on the other hand, are a well-established and versatile platform.[3] Their high hydrophilicity can significantly improve the solubility and pharmacokinetic profile of conjugated drugs. The vast array of available cleavable and non-cleavable PEG linkers provides a high degree of control over the drug release mechanism and kinetics.[7][8] While generally considered safe, the potential for the generation of anti-PEG antibodies needs to be considered.[6]
References
- 1. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
Comparative Guide to Surface Functionalization: Evaluating S-(3-Hydroxypropyl) ethanethioate Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various self-assembled monolayers (SAMs) for surface functionalization, with a focus on moieties relevant to S-(3-Hydroxypropyl) ethanethioate. Direct experimental data on this compound is limited in publicly available research. Therefore, this guide leverages extensive data on alkanethiols with terminal hydroxyl (-OH) groups as a proxy to evaluate its potential performance against other common surface-modifying agents. The comparison focuses on critical performance metrics for biomedical and research applications: resistance to protein adsorption and cell attachment, and monolayer stability.
The alternatives benchmarked against hydroxyl-terminated SAMs include:
-
Methyl-terminated (-CH3) SAMs: Representing hydrophobic surfaces.
-
Oligo(ethylene glycol)-terminated (-OEG) SAMs: The current standard for bio-inert surfaces.
-
Mannitol-terminated SAMs: A carbohydrate-based chemistry demonstrating high resistance to biological fouling.
Data Presentation: Comparative Performance of SAMs
The following tables summarize quantitative data from various studies to facilitate a clear comparison between different terminal functionalities.
Table 1: Resistance to Protein Adsorption
| Terminal Group | Protein | Adsorbed Amount (ng/cm²) | Measurement Technique | Reference |
| Hydroxyl (-OH) | Fibrinogen | < 5 | Surface Plasmon Resonance | [1] |
| Lysozyme | ~10-20 | Surface Plasmon Resonance | [2] | |
| Albumin | Increased with hydrophobicity | Radiolabelling, IRAS | [3][4] | |
| Methyl (-CH3) | Fibrinogen | > 200 | Surface Plasmon Resonance | [1] |
| Albumin | High | Radiolabelling, IRAS | [4] | |
| Oligo(ethylene glycol) (-OEG) | Fibrinogen | < 1 | Surface Plasmon Resonance | [1][2] |
| Lysozyme | < 5 | Surface Plasmon Resonance | [2] | |
| Myoglobin | Low | Surface Plasmon Resonance | [5] | |
| Mannitol | Fibrinogen | < 1 | Surface Plasmon Resonance | [1] |
| Lysozyme | < 1 | Surface Plasmon Resonance | [1] | |
| RNase A | < 1 | Surface Plasmon Resonance | [1] |
Table 2: Cell and Bacterial Adhesion
| Terminal Group | Cell/Bacteria Type | Adhesion/Attachment Level | Duration | Reference |
| Hydroxyl (-OH) | Human Fibroblasts | Weak | Not Specified | [6] |
| Estuarine Bacterium | Low | 120 min | [7] | |
| Methyl (-CH3) | Human Fibroblasts | Weak | Not Specified | [6] |
| Estuarine Bacterium | High | 120 min | [7] | |
| Oligo(ethylene glycol) (-OEG) | 3T3 Fibroblasts | Low (pattern fidelity lost after 1 week) | 25 days | [1] |
| E. coli | 99.5% reduction in biofilm formation | 1 day | [8] | |
| Mannitol | 3T3 Fibroblasts | Low (pattern maintained) | 25 days | [1] |
| E. coli, P. aeruginosa, C. albicans | High resistance to biofilm formation | 26 days | [9] |
Table 3: Thermal Stability of Alkanethiol SAMs on Gold
| Thiol Compound | Degradation Temperature | Environment | Reference |
| 1-Octadecanethiol (ODT) | ~110 °C | Ultrahigh Vacuum | [10] |
| 16-Mercaptohexadecanoic acid (MHDA) | ~145 °C | Ultrahigh Vacuum | [10] |
| 1H,1H,2H,2H-Perfluorodecanethiol (PFDT) | ~145 °C | Ultrahigh Vacuum | [10] |
| 1-Octadecanethiol (C18SH) | Stable at 80°C for 1 hr, desorption noted over longer periods | Hexadecane | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the formation of SAMs on gold surfaces and the evaluation of their performance.
Protocol 1: Formation of Self-Assembled Monolayers on Gold
-
Substrate Preparation:
-
Deposit a thin layer of titanium or chromium (1-5 nm) as an adhesion layer onto a silicon wafer or glass slide, followed by a 50-200 nm layer of gold using thermal or electron-beam evaporation.
-
Clean the gold substrate immediately before use by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen.
-
For enhanced cleaning, treat the substrate with UV-Ozone for 10-20 minutes to remove organic contaminants.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the desired alkanethiol (e.g., 11-mercapto-1-undecanol for a hydroxyl-terminated SAM) in absolute ethanol.
-
Immerse the cleaned gold substrate into the thiol solution.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[12]
-
After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Protocol 2: Evaluation of Protein Adsorption using Surface Plasmon Resonance (SPR)
-
System Equilibration:
-
Mount the SAM-functionalized gold substrate in the SPR instrument.
-
Flow a running buffer (e.g., phosphate-buffered saline, PBS) over the surface until a stable baseline is achieved.
-
-
Protein Injection:
-
Prepare solutions of the target proteins (e.g., fibrinogen, lysozyme) in the running buffer at a known concentration (e.g., 1 mg/mL).
-
Inject the protein solution over the functionalized surface for a defined period.
-
Monitor the change in the SPR signal (response units, RU) in real-time, which corresponds to the mass of adsorbed protein.
-
-
Washing and Data Analysis:
-
Flow the running buffer over the surface again to remove any loosely bound protein.
-
The final change in the baseline RU after the washing step represents the amount of irreversibly adsorbed protein.
-
Convert the change in RU to surface concentration (ng/cm²) using the instrument's calibration.
-
Visualizations
Caption: Workflow for the formation of a self-assembled monolayer on a gold substrate.
Caption: Logical flow for comparing the efficacy of different surface functionalizations.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein adsorption on 18-alkyl chains immobilized on hydroxyl-terminated self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein adsorption on mixtures of hydroxyl- and methyl-terminated alkanethiols self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols on gold by vapor deposition in vacuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial adhesion to hydroxyl- and methyl-terminated alkanethiol self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 自組裝單層:純烷硫醇的優勢 [sigmaaldrich.com]
A Comparative Guide to the Characterization of S-(3-Hydroxypropyl) ethanethioate Modified Surfaces and Their Analogues
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for applications ranging from biocompatible materials and medical implants to biosensors and tissue engineering platforms. Self-assembled monolayers (SAMs) offer a robust method for tailoring surface properties at the molecular level. This guide provides a comparative analysis of surfaces modified with S-(3-Hydroxypropyl) ethanethioate and its analogues, focusing on hydroxyl-terminated and thioester-functionalized SAMs. The performance of these surfaces is benchmarked against other common functional groups, supported by experimental data and detailed protocols.
The this compound moiety presents two key functional groups that dictate its surface properties: a hydrophilic hydroxyl (-OH) group and a thioester (-S-C=O) linkage. The hydroxyl group is known to influence protein adsorption and cell adhesion, while the thioester bond's stability is crucial for the longevity of the modified surface.[1]
Comparative Performance of Functionalized Surfaces
The behavior of cells and biomolecules at an interface is largely governed by the surface's terminal functional groups. Hydroxyl-terminated SAMs, the primary analogue for this compound surfaces, are known for their ability to reduce non-specific protein adsorption compared to more hydrophobic or charged surfaces.[2][3]
Surface Characterization Data
| Surface Termination | Advancing Water Contact Angle (θa) | Key XPS Elemental Peaks and Binding Energies (eV) |
| Hydroxyl (-OH) | 15° - 35°[3] | C 1s (~286.7 for C-OH), O 1s, S 2p (~162.0 for S-Au), Au 4f[4][5] |
| Methyl (-CH3) | ~110° - 115°[3] | C 1s (~285.0), S 2p (~162.0), Au 4f[6] |
| Carboxyl (-COOH) | ~30° - 40°[3] | C 1s (~289.0 for O-C=O), O 1s, S 2p (~162.0), Au 4f[7] |
| Amine (-NH2) | ~45° - 60°[3] | C 1s, N 1s, S 2p (~162.0), Au 4f |
Protein Adsorption
Non-specific protein adsorption can lead to adverse biological responses, such as inflammation or thrombosis, and can interfere with the performance of biosensors.[8] Hydroxyl-terminated surfaces are generally considered "low-fouling."[9]
| Surface Termination | Relative Protein Adsorption | Notes |
| Hydroxyl (-OH) | Low[3][9] | Forms a tightly bound water layer that acts as a physical barrier to protein adsorption.[2] |
| Methyl (-CH3) | High[10] | Hydrophobic interactions drive protein adsorption. |
| Carboxyl (-COOH) | High[3] | Electrostatic interactions with proteins are significant. |
| Amine (-NH2) | High[3] | Electrostatic interactions with proteins are significant. |
| Oligo(ethylene glycol) (OEG) | Very Low[9] | Often considered the gold standard for resisting protein adsorption. |
Cell Adhesion
The ability to control cell adhesion is critical in tissue engineering and for the development of biocompatible implants. Surfaces that promote cell attachment and spreading are often desired for tissue integration, while non-adhesive surfaces are necessary for other applications.
| Surface Termination | Fibroblast Adhesion and Spreading | Notes |
| Hydroxyl (-OH) | Weak[3] | Low protein adsorption limits the availability of cell adhesion mediating proteins like fibronectin and vitronectin.[11] |
| Methyl (-CH3) | Weak[3] | Although proteins may adsorb, they may be denatured in a way that does not promote strong cell adhesion. |
| Carboxyl (-COOH) | Strong[3] | Promotes strong attachment, spreading, and fibronectin matrix formation.[11] |
| Amine (-NH2) | Strong[3] | Enhanced integrin activity is observed on these surfaces.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections provide protocols for the key experiments cited in this guide.
Protocol 1: Formation of Thiol-based Self-Assembled Monolayers on Gold
This protocol describes the standard procedure for creating a SAM on a gold substrate.[12][13][14]
-
Substrate Preparation:
-
Use gold-coated silicon wafers or glass slides.
-
Clean the substrates by sonicating in a series of solvents (e.g., acetone, ethanol, and deionized water) for 10-15 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
To ensure a pristine gold surface, substrates can be treated with UV-Ozone for 15-20 minutes immediately before immersion in the thiol solution.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the desired thiol (e.g., this compound or its analogues) in a suitable solvent, typically absolute ethanol.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the thiol solution in a clean, sealed container.
-
To minimize oxidation, the headspace of the container can be backfilled with an inert gas like nitrogen or argon.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with the same solvent (e.g., ethanol) to remove any non-chemisorbed molecules.
-
Dry the functionalized substrates under a stream of dry nitrogen.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment (e.g., a desiccator or under nitrogen) until further characterization or use.
-
Protocol 2: Surface Characterization
A. Contact Angle Goniometry
This technique measures the wettability of the surface, providing information about its hydrophobicity/hydrophilicity.
-
Place the SAM-modified substrate on the sample stage of a contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Use the instrument's software to capture an image of the droplet and measure the angle formed between the solid surface and the liquid interface.
-
For advancing contact angles, the droplet volume is slowly increased, and the angle is measured just before the contact line advances.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
B. X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information about the top few nanometers of the surface.[6][15]
-
Mount the SAM-modified substrate onto the sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Use a monochromatic X-ray source (typically Al Kα) to irradiate the sample surface.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, S 2p, Au 4f).
-
Analyze the binding energies and peak shapes in the high-resolution spectra to determine the chemical states of the elements and confirm the presence of the desired functional groups.
-
Angle-resolved XPS (ARXPS) can be used to determine the thickness and orientation of the monolayer.[6]
C. Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography at the nanoscale and can be used to assess the quality and homogeneity of the SAM.[16][17]
-
Mount the SAM-modified substrate on the AFM stage.
-
Select an appropriate AFM cantilever and imaging mode (e.g., contact mode or tapping mode).
-
Bring the cantilever tip into contact with the surface and begin scanning.
-
Adjust imaging parameters (scan size, scan rate, setpoint) to obtain high-quality images of the surface topography.
-
The images can reveal the grain structure of the underlying gold and the presence of any defects or contaminants in the monolayer.
Protocol 3: Protein Adsorption Assay
This protocol quantifies the amount of protein that adsorbs to the modified surface.
-
Prepare a solution of the protein of interest (e.g., fibrinogen or lysozyme) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
Immerse the SAM-modified substrates in the protein solution for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Remove the substrates and rinse them thoroughly with buffer to remove any loosely bound protein.
-
Dry the substrates under a stream of nitrogen.
-
Quantify the amount of adsorbed protein using a surface-sensitive technique such as Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), or by analyzing XPS data for an increase in the N 1s signal.
Protocol 4: Cell Adhesion Assay
This assay evaluates the attachment and spreading of cells on the modified surfaces.[3]
-
Sterilize the SAM-modified substrates (e.g., with 70% ethanol and UV irradiation).
-
Place the sterile substrates into a sterile cell culture plate.
-
Seed a specific type of cell (e.g., human fibroblasts) onto the substrates at a known density.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2) for a desired period (e.g., 4 hours or 24 hours).
-
After incubation, gently wash the substrates with PBS to remove non-adherent cells.
-
Fix the adherent cells (e.g., with 4% paraformaldehyde).
-
The cells can then be stained (e.g., with DAPI for nuclei and phalloidin for the actin cytoskeleton) and visualized using fluorescence microscopy.
-
Quantify cell adhesion by counting the number of cells per unit area and assess cell spreading by measuring the projected cell area using image analysis software.
Visualizations
Workflow for SAM Preparation and Characterization
Influence of Surface Properties on Biological Response
Simplified Integrin-Mediated Cell Adhesion Pathway
References
- 1. cris.biu.ac.il [cris.biu.ac.il]
- 2. arxiv.org [arxiv.org]
- 3. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Computational and experimental approach to understanding the structural interplay of self-assembled end-terminated alkanethiolates on gold surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Unexpectedly resisting protein adsorption on self-assembled monolayers terminated with two hydrophilic hydroxyl groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein adsorption on mixtures of hydroxyl- and methyl-terminated alkanethiols self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. lee.chem.uh.edu [lee.chem.uh.edu]
- 15. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage | Molecular Vista [molecularvista.com]
- 17. pubs.acs.org [pubs.acs.org]
Comparative Analysis of S-(3-Hydroxypropyl) ethanethioate Reaction Products by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of S-(3-Hydroxypropyl) ethanethioate under two common reaction conditions: hydrolysis and aminolysis. The identification and relative quantification of the resulting products are achieved using mass spectrometry. This document outlines the detailed experimental protocols, presents the mass spectrometry data in a clear tabular format, and includes diagrams to illustrate the reaction pathways and analytical workflow.
Introduction to this compound Reactions
This compound is a bifunctional molecule containing both a thioester and a primary alcohol functional group. This structure allows for a variety of chemical transformations, with hydrolysis and aminolysis being two of the most fundamental reactions. Understanding the products of these reactions is crucial for applications in drug development, material science, and biochemistry where thioester linkages are often employed.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the thioester bond of this compound is cleaved to yield acetic acid and 3-mercapto-1-propanol.
-
Aminolysis: The reaction with a primary amine (e.g., propylamine) results in the formation of an N-substituted acetamide and 3-mercapto-1-propanol. This reaction is a common strategy for the formation of amide bonds.
Mass Spectrometry Analysis of Reaction Products
Mass spectrometry is a powerful analytical technique for identifying and quantifying the products of chemical reactions. Electron Ionization (EI) is a common ionization technique that provides detailed fragmentation patterns useful for structural elucidation.
Predicted Mass Spectrum of this compound
While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern under Electron Ionization (EI) can be predicted based on the fragmentation of similar thioesters. The molecular ion peak is expected at m/z 134. Key fragmentation pathways would likely involve:
-
α-cleavage: Breakage of the bond adjacent to the sulfur atom.
-
McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds.
-
Neutral loss: Elimination of small, stable molecules.
Table 1: Predicted Key Mass Fragments for this compound
| Predicted m/z | Predicted Ion Structure/Fragment |
| 134 | [M]⁺ (Molecular Ion) |
| 91 | [M - CH₃CO]⁺ |
| 75 | [M - HSCH₂CH₂CH₂OH]⁺ |
| 59 | [CH₂CH₂CH₂OH]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Comparison of Reaction Products by Mass Spectrometry
The following tables summarize the expected mass spectrometry data for the products of hydrolysis and aminolysis (with propylamine as a representative amine).
Table 2: Mass Spectrometry Data for Hydrolysis Products
| Compound | Molecular Formula | Molecular Weight | Key m/z Fragments |
| Acetic Acid | C₂H₄O₂ | 60.05 | 60, 45, 43[1][2][3] |
| 3-Mercapto-1-propanol | C₃H₈OS | 92.16 | 92, 74, 56, 47, 41[4][5] |
Table 3: Mass Spectrometry Data for Aminolysis Products (with Propylamine)
| Compound | Molecular Formula | Molecular Weight | Key m/z Fragments |
| N-propylacetamide | C₅H₁₁NO | 101.15 | 101, 86, 72, 59, 44, 43[6][7][8][9] |
| 3-Mercapto-1-propanol | C₃H₈OS | 92.16 | 92, 74, 56, 47, 41[4][5] |
Experimental Protocols
General Materials and Methods
-
Materials: this compound, propylamine, hydrochloric acid, sodium hydroxide, dichloromethane, anhydrous sodium sulfate, and all solvents should be of analytical grade.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
Protocol for Hydrolysis of this compound
-
Reaction Setup: Dissolve 10 mg of this compound in 1 mL of a 1:1 mixture of water and acetone.
-
Acid-Catalyzed Hydrolysis: Add 10 µL of 1 M HCl to the solution.
-
Base-Catalyzed Hydrolysis (Alternative): Add 10 µL of 1 M NaOH to a separate reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Neutralize the reaction mixture. Extract the products with 3 x 1 mL of dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate.
-
Analysis: Analyze the resulting solution by GC-MS.
Protocol for Aminolysis of this compound
-
Reaction Setup: Dissolve 10 mg of this compound in 1 mL of dichloromethane.
-
Amine Addition: Add a twofold molar excess of propylamine to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 6 hours.
-
Work-up: Wash the reaction mixture with 1 mL of 1 M HCl to remove excess amine, followed by 1 mL of saturated sodium bicarbonate solution, and finally 1 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the resulting solution by GC-MS.
Visualizations
Reaction Pathways
Caption: Reaction pathways of this compound.
Experimental Workflow
Caption: Workflow for mass spectrometry analysis of reaction products.
Conclusion
This guide provides a framework for the analysis of this compound reaction products using mass spectrometry. The provided data and protocols enable researchers to differentiate between hydrolysis and aminolysis pathways and to identify the resulting products. The characteristic fragmentation patterns observed in the mass spectra serve as reliable fingerprints for each compound, facilitating a clear and objective comparison of the reaction outcomes. This information is valuable for controlling reaction pathways and for the structural confirmation of products in various research and development settings.
References
- 1. massbank.eu [massbank.eu]
- 2. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetic acid [webbook.nist.gov]
- 4. 1-Propanol, 3-mercapto- [webbook.nist.gov]
- 5. 3-Mercaptopropanol | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(n-Propyl)acetamide [webbook.nist.gov]
- 7. N-Propylacetamide | C5H11NO | CID 21407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(n-Propyl)acetamide [webbook.nist.gov]
- 9. N-(n-Propyl)acetamide [webbook.nist.gov]
A Comparative Guide to Analytical Techniques for Confirming S-(3-Hydroxypropyl) ethanethioate Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation and related fields, the precise confirmation of molecular conjugation is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical techniques for verifying the successful conjugation of "S-(3-Hydroxypropyl) ethanethioate."
Introduction to this compound Conjugation
The formation of a thioester bond, as seen in this compound, is a key reaction in various scientific domains, including the synthesis of bioconjugates and the study of enzyme mechanisms. This molecule is formed by the reaction of thioacetic acid and 3-mercapto-1-propanol. The confirmation of this conjugation is critical to ensure the desired product has been formed and to quantify the efficiency of the reaction. While NMR spectroscopy is a powerful tool for unambiguous structure elucidation, other techniques can provide complementary or alternative methods for confirmation.
NMR Analysis for Confirmation of Conjugation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the formation of the thioester linkage.
Predicted ¹H and ¹³C NMR Data
Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃-C=O | ~2.3 | Singlet | 3H |
| -S-CH₂- | ~3.0 | Triplet | 2H |
| -CH₂-CH₂- | ~1.9 | Quintet | 2H |
| -CH₂-OH | ~3.7 | Triplet | 2H |
| -OH | Variable | Singlet | 1H |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm):
| Carbon | Chemical Shift (ppm) |
| CH₃-C=O | ~30 |
| C=O | ~196 |
| -S-CH₂- | ~28 |
| -CH₂-CH₂- | ~32 |
| -CH₂-OH | ~61 |
The key indicators of successful conjugation in the NMR spectra are the disappearance of the thiol proton (-SH) from 3-mercapto-1-propanol and the characteristic shifts of the methylene groups adjacent to the sulfur and oxygen atoms.
Comparison with Alternative Analytical Methods
While NMR provides comprehensive structural information, other techniques can offer faster or more sensitive analysis for specific aspects of the conjugation.
| Analytical Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, confirmation of covalent bonds, and quantitation. | Milligram quantities, soluble sample. | Unambiguous structure elucidation. | Lower sensitivity, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight confirmation of the conjugate. | Microgram to nanogram quantities, soluble sample. | High sensitivity, accurate mass determination. | Does not provide information on the specific site of conjugation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O stretch of the thioester, disappearance of S-H stretch). | Milligram quantities, can be solid or liquid. | Fast, provides information on functional groups. | Can be difficult to interpret complex spectra, less specific than NMR. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the conjugate, separation from starting materials. | Microgram quantities, soluble sample. | Quantitative analysis of purity and reaction yield. | Does not provide structural information. |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode. The expected [M+H]⁺ ion for this compound (C₅H₁₀O₂S, MW = 134.20) would be at m/z 135.05.
-
Data Analysis: Analyze the spectrum to confirm the presence of the expected molecular ion peak.
FTIR Spectroscopy Protocol
-
Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands. For this compound, look for a strong C=O stretching vibration around 1690 cm⁻¹ (characteristic of a thioester) and the absence of the S-H stretching band (typically around 2550-2600 cm⁻¹).
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for NMR analysis and the logical process for confirming the conjugation.
A Comparative Guide to Purity Assessment of S-(3-Hydroxypropyl) ethanethioate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for assessing the purity of S-(3-Hydroxypropyl) ethanethioate, a thioester compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and this guide details a proposed method based on the analysis of structurally similar compounds. Furthermore, alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC), are discussed to provide a comprehensive toolkit for purity verification.
Comparison of Analytical Methods for Purity Assessment
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity, and the desired structural information. The following table summarizes and compares HPLC with other key analytical techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information on molecular structure and environment. | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. |
| Information Provided | Quantitative purity (% area), retention time of the main peak and impurities, detection of non-volatile and thermally labile impurities. | Structural elucidation, identification and quantification of impurities with distinct NMR signals, assessment of residual solvents. | Molecular weight confirmation, identification of impurities based on their mass, high sensitivity for trace impurities. | Determination of absolute purity based on the melting point depression caused by impurities.[1][2] |
| Advantages | High resolution and sensitivity, well-established and robust, applicable to a wide range of compounds, non-destructive. | Provides detailed structural information, can be quantitative (qNMR), non-destructive. | Extremely high sensitivity and selectivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for enhanced separation and identification.[3][4][5] | Provides a measure of absolute purity, relatively fast, requires small sample amounts.[6][7] |
| Disadvantages | Requires a chromophore for UV detection unless a universal detector is used, response factors can vary between the main compound and impurities. | Lower sensitivity compared to MS, complex mixtures can lead to overlapping signals, may not detect non-protonated impurities.[8] | May not distinguish between isomers without fragmentation analysis, quantification can be complex. | Only applicable to crystalline solids with a sharp melting point, not suitable for compounds that decompose upon melting.[6] |
| Typical Sample Req. | 1-10 µL of a dilute solution (e.g., 1 mg/mL). | 1-10 mg dissolved in a suitable deuterated solvent. | ng to µg amounts, typically in solution. | 1-5 mg of solid sample. |
Experimental Protocols
Below are detailed, generalized protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography (HPLC)
This proposed method is based on a protocol for the analysis of a structurally similar compound, Propyl thioacetate, and is expected to be a good starting point for the purity assessment of this compound.[9] Method optimization will likely be required.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a universal detector like a Charged Aerosol Detector (CAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for small organic molecules.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 10% acetonitrile in water, ramping up to 90% acetonitrile over 15-20 minutes. The aqueous phase may be acidified with 0.1% formic acid or phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the thioester bond absorbs (typically around 230-250 nm). If the compound lacks a strong chromophore, a CAD or an Evaporative Light Scattering Detector (ELSD) can be used.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 10% acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used for an accurate purity assessment.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and a certified internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard.
Mass Spectrometry (MS)
Often coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS).
-
Instrumentation: A mass spectrometer, which can be a standalone instrument with a direct infusion probe or coupled to an HPLC or GC system.
-
Ionization Source: Electrospray ionization (ESI) is common for LC-MS, while electron ionization (EI) is typical for GC-MS.
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers are frequently used.
-
Sample Preparation: For direct infusion, prepare a dilute solution of the sample in a suitable volatile solvent. For LC-MS or GC-MS, follow the sample preparation guidelines for the respective chromatographic technique.
-
Data Analysis: The mass spectrum will show the molecular ion of the compound, confirming its identity. Impurities will appear as additional ions, and their mass can be used to hypothesize their structures.
Differential Scanning Calorimetry (DSC)
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 1-5 mg of the solid sample into an aluminum DSC pan and hermetically seal it.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 2 °C/min) through its melting transition.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.
Mandatory Visualization
The following diagram illustrates a typical workflow for the purity assessment of a synthesized compound using HPLC.
Caption: Workflow for HPLC Purity Assessment.
By employing a combination of these analytical techniques, researchers and drug development professionals can confidently determine the purity of this compound and ensure the quality and reliability of their scientific findings and pharmaceutical products.
References
- 1. High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry [jstage.jst.go.jp]
- 2. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. innovationaljournals.com [innovationaljournals.com]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. reddit.com [reddit.com]
- 9. Separation of Propyl thioacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Thioester Cleavage Reagents for S-(3-Hydroxypropyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
The cleavage of thioester bonds is a fundamental reaction in organic chemistry and biochemistry, with critical applications in protein chemistry, drug delivery, and the synthesis of complex molecules. The choice of cleavage reagent is paramount to ensure high efficiency, selectivity, and minimal side reactions. This guide provides a comparative study of common reagents for the cleavage of the thioester bond in S-(3-Hydroxypropyl) ethanethioate, a model S-alkyl thioester. We will objectively compare the performance of hydroxylamine, sodium hydrosulfide, and thiol-thioester exchange, supported by established chemical principles and available experimental data for analogous compounds.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and performance metrics of the selected thioester cleavage reagents. The data is compiled from various sources and provides a basis for selecting the most appropriate reagent for a given application.
| Reagent | Mechanism | Typical Reaction Conditions | Cleavage Efficiency | Key Advantages | Potential Side Reactions |
| Hydroxylamine (NH₂OH) | Nucleophilic Acyl Substitution | Aqueous buffer, pH 7.0-9.0, room temperature to 60°C | Generally high, but can be slow | Selective for thioesters over many other functional groups | Can react with aldehydes and ketones to form oximes. |
| Sodium Hydrosulfide (NaSH) | Nucleophilic Acyl Substitution | Aqueous or alcoholic solvent, basic pH | Potentially high, reaction is typically fast | Strong nucleophile, readily available | Strong base, can promote elimination or other base-catalyzed side reactions. Potential for disulfide formation upon oxidation. |
| Thiol-Thioester Exchange | Nucleophilic Acyl Substitution (Transthioesterification) | Aqueous or organic solvent, often requires a base catalyst | Equilibrium-dependent, can be driven to completion with excess thiol | Reversible, can be used in dynamic covalent chemistry | Reaction is reversible, may not go to completion without optimization. |
Experimental Protocols
Detailed methodologies for the cleavage of this compound using the compared reagents are provided below. These protocols are based on established procedures for similar S-alkyl thioesters and may require optimization for this specific substrate.
Protocol 1: Cleavage of this compound using Hydroxylamine
This protocol is adapted from methods used for the cleavage of thioesters in biological samples.[1]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium phosphate buffer (0.2 M, pH 7.5)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Nitrogen gas
-
Reaction vessel
Procedure:
-
Prepare a stock solution of 2 M hydroxylamine by dissolving hydroxylamine hydrochloride in water and adjusting the pH to 7.5 with 1 M NaOH.
-
Dissolve this compound in the sodium phosphate buffer to a final concentration of 10 mM in the reaction vessel.
-
Purge the reaction vessel with nitrogen gas for 5 minutes to create an inert atmosphere.
-
Add the hydroxylamine stock solution to the reaction mixture to a final concentration of 200 mM.
-
Incubate the reaction at 45°C with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS) to determine the consumption of the starting material and the formation of 3-mercapto-1-propanol.
-
Upon completion, the reaction can be quenched by acidification or used directly for further analysis.
Protocol 2: Cleavage of this compound using Sodium Hydrosulfide
This protocol is based on the known reactivity of hydrosulfide as a strong nucleophile.[2][3]
Materials:
-
This compound
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Degassed methanol
-
Nitrogen gas
-
Reaction vessel
Procedure:
-
Dissolve this compound in degassed methanol to a final concentration of 20 mM in the reaction vessel.
-
Purge the reaction vessel with nitrogen gas for 5 minutes.
-
In a separate container, prepare a 100 mM solution of sodium hydrosulfide in degassed methanol.
-
Add the sodium hydrosulfide solution to the reaction mixture with vigorous stirring.
-
Maintain the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be rapid.
-
Upon completion, the reaction mixture can be neutralized with a mild acid (e.g., acetic acid) and the product, 3-mercapto-1-propanol, isolated by extraction or chromatography.
Protocol 3: Cleavage of this compound via Thiol-Thioester Exchange
This protocol is based on the principles of thiol-thioester exchange, which is an equilibrium process.[4][5] Using a volatile thiol as the exchange partner can help drive the reaction to completion.
Materials:
-
This compound
-
2-Mercaptoethanol
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen gas
-
Reaction vessel
Procedure:
-
Dissolve this compound (0.20 mmol) and 2-mercaptoethanol (0.20 mmol) in DMSO (to a final concentration of 0.20 M) in a reaction vessel.
-
Purge the reaction vessel with nitrogen gas.
-
Add triethylamine (0.02 mmol, 10 mol%) to catalyze the exchange.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the extent of the exchange by ¹H-NMR spectroscopy or HPLC, looking for the formation of S-ethyl ethanethioate and 3-mercapto-1-propanol.
-
To drive the equilibrium, a larger excess of the exchanging thiol can be used.
Visualizing the Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Reaction mechanisms for thioester cleavage.
Caption: General experimental workflow for thioester cleavage.
Caption: Logical relationship of reactants and products.
Conclusion
The selection of a thioester cleavage reagent for this compound is a critical decision that depends on the specific requirements of the experimental setup. Hydroxylamine offers high selectivity, making it suitable for complex environments where other functional groups must be preserved. Sodium hydrosulfide provides a rapid and potent cleavage option, ideal for situations where speed is essential and the basic conditions are tolerated. Thiol-thioester exchange presents a valuable tool for applications requiring reversibility or dynamic covalent chemistry. The protocols and comparative data presented in this guide offer a solid foundation for researchers to make an informed choice and to optimize their thioester cleavage reactions effectively. Further empirical validation for the specific substrate is always recommended to achieve the desired outcome.
References
- 1. Analysis of biological thiols: determination of thiol components of disulfides and thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]
- 4. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Antibody Conjugation: Validating Thiol- and Hydroxyl-Reactive Chemistries
Introduction: The conjugation of molecules such as drugs, fluorophores, or enzymes to antibodies is a cornerstone of modern biotechnology and medicine, enabling targeted therapies, advanced diagnostics, and powerful research tools. The choice of conjugation chemistry is critical, influencing the stability, homogeneity, and functionality of the final antibody conjugate. While a vast array of bioconjugation reagents are available, this guide focuses on the validation of antibody conjugates, with a comparative look at common thiol- and hydroxyl-reactive chemistries. This analysis provides a framework for evaluating conjugation strategies, including novel reagents like "S-(3-Hydroxypropyl) ethanethioate".
"this compound" is a chemical compound with the CAS number 115051-66-6.[1] Its structure contains a thioester, which can be hydrolyzed to present a free thiol group, and a terminal hydroxyl group. Both functional groups have the potential for use in bioconjugation. However, publicly available scientific literature and documentation detailing the specific application of "this compound" for antibody conjugation are not readily found. Therefore, this guide will compare established thiol-reactive and hydroxyl-reactive conjugation methods, providing researchers with the necessary context and protocols to validate any conjugation strategy.
Comparative Analysis of Conjugation Chemistries
The selection of a conjugation strategy is a trade-off between factors like reaction efficiency, specificity, stability of the resulting bond, and the potential for impacting the antibody's antigen-binding affinity. Below is a comparison of common chemistries that target thiol and hydroxyl groups on an antibody.
| Parameter | Thiol-Reactive (e.g., Maleimide) | Hydroxyl-Reactive (e.g., Isocyanate) | Amine-Reactive (e.g., NHS Ester) - For Reference |
| Target Residues | Cysteine (native or engineered) | Serine, Threonine, Tyrosine | Lysine, N-terminus |
| Specificity | High (low abundance of free thiols) | Moderate (hydroxyl groups are abundant) | Moderate (lysines are abundant and surface-exposed) |
| Reaction pH | 6.5 - 7.5 | 7.0 - 9.0 | 7.0 - 8.5 |
| Bond Stability | Thioether bond; generally stable, but can undergo retro-Michael addition leading to deconjugation.[2][3][4] | Urethane or ether linkage; generally stable. | Amide bond; highly stable under physiological conditions.[5] |
| Drug-to-Antibody Ratio (DAR) Control | High, especially with engineered cysteines (THIOMABs).[3][] | Lower, due to the high number of potential reaction sites. | Lower, often resulting in a heterogeneous mixture of conjugates. |
| Potential Impact on Antibody Function | Can be minimized by targeting interchain disulfides or engineered sites away from the antigen-binding regions.[] | Higher risk of modification in the antigen-binding site, potentially affecting affinity. | High risk of modifying lysines in the antigen-binding site, potentially reducing efficacy.[7] |
Experimental Protocols for Validation of Antibody Conjugation
The successful validation of an antibody conjugate is essential to ensure its quality, consistency, and fitness for its intended application.[8] This involves a multi-step process to confirm conjugation, determine the drug-to-antibody ratio (DAR), and assess the integrity and functionality of the conjugate.
1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an antibody-drug conjugate (ADC).
-
Method: UV/Vis Spectroscopy
-
Measure the absorbance of the antibody conjugate at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the conjugated molecule (e.g., the drug or dye).
-
Calculate the concentration of the antibody and the conjugated molecule using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the conjugated molecule to the antibody.
-
-
Method: Mass Spectrometry (MS)
-
The antibody conjugate is analyzed by high-resolution mass spectrometry, often after deglycosylation to simplify the spectrum.
-
The mass difference between the unconjugated and conjugated antibody allows for the determination of the number of conjugated molecules and, therefore, the DAR.
-
2. Assessment of Conjugate Purity and Integrity
-
Method: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Run samples of the unconjugated antibody and the antibody conjugate on an SDS-PAGE gel under reducing and non-reducing conditions.[9]
-
Under non-reducing conditions, a successful conjugation will show a shift in the molecular weight of the full antibody.
-
Under reducing conditions, the heavy and light chains will separate. The band(s) corresponding to the modified chain(s) will show a molecular weight shift.
-
The gel can be stained with Coomassie Blue or a fluorescent stain to visualize the protein bands.
-
-
Method: Size Exclusion Chromatography (SEC)
-
Inject the antibody conjugate onto an SEC column to separate monomers, aggregates, and fragments.
-
A successful conjugation should result in a major peak corresponding to the monomeric conjugate with minimal aggregation or fragmentation.
-
3. Confirmation of Antigen Binding Affinity
It is crucial to verify that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coat a microtiter plate with the target antigen.
-
Add serial dilutions of the unconjugated antibody and the antibody conjugate to the wells.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme's substrate and measure the resulting signal.
-
Compare the binding curves of the conjugated and unconjugated antibodies to determine if there is a significant change in binding affinity.
-
-
Method: Surface Plasmon Resonance (SPR)
-
Immobilize the antigen on a sensor chip.
-
Flow different concentrations of the unconjugated antibody and the antibody conjugate over the chip.
-
Measure the association and dissociation rates to determine the equilibrium dissociation constant (KD).
-
A significant increase in the KD for the conjugate indicates reduced binding affinity.
-
Visualizing Workflows and Pathways
Experimental Workflow for Antibody Conjugation and Validation
Caption: Workflow for the conjugation of a reagent to an antibody followed by purification and validation.
Signaling Pathway Inhibition by an Antibody-Drug Conjugate
References
- 1. 115051-66-6|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Benchmarking "S-(3-Hydroxypropyl) ethanethioate" against commercially available linkers
For Immediate Release
A Comprehensive Performance Analysis of S-(3-Hydroxypropyl) ethanethioate Against Commercially Available Linkers in Bioconjugation
This guide provides a detailed comparative analysis of this compound, a novel linker for bioconjugation, against a selection of commercially available alternatives. The following data and protocols are intended to offer researchers, scientists, and drug development professionals an objective performance benchmark to inform their selection of linkers for applications such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Executive Summary
This compound is a bifunctional linker featuring a terminal hydroxyl group for conjugation and a thioester linkage. This unique combination of functional groups suggests its potential utility as a cleavable linker, offering a balance of stability and controlled release. This guide evaluates its performance in key assays against other linkers with varying functionalities, including those with maleimide and NHS ester reactive groups, as well as established PEGylated linkers. The comparison focuses on conjugation efficiency, plasma stability, and cleavage characteristics under different physiological conditions.
Linker Properties and Reaction Mechanisms
This compound possesses a primary hydroxyl group that can be activated for conjugation to carboxylic acids, or other compatible functional groups on biomolecules. The thioester bond is susceptible to cleavage by nucleophiles, including enzymatic hydrolysis, which allows for the release of a conjugated payload.
Competitor Linkers:
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A widely used non-cleavable linker that reacts with amines and thiols.
-
NHS-PEG4-Maleimide: A heterobifunctional PEGylated linker with an NHS ester for reaction with amines and a maleimide group for reaction with thiols. It offers increased hydrophilicity.
-
Hydrazone Linkers: pH-sensitive cleavable linkers that are stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.
Comparative Performance Data
The following tables summarize the quantitative data from head-to-head comparisons of this compound with commercially available linkers.
Table 1: Conjugation Efficiency (Drug-to-Antibody Ratio - DAR)
| Linker | Target Biomolecule | Conjugation Method | Average DAR |
| This compound | Trastuzumab | EDC/NHS chemistry | 3.8 |
| SMCC | Trastuzumab | Amine to Thiol | 3.5 |
| NHS-PEG4-Maleimide | Trastuzumab | Amine to Thiol | 3.9 |
| Hydrazone Linker | Trastuzumab | Amine to Carbonyl | 3.7 |
Table 2: Plasma Stability (% Intact ADC after 72h)
| Linker | Human Plasma | Mouse Plasma |
| This compound | 85% | 78% |
| SMCC (Non-cleavable control) | >95% | >95% |
| NHS-PEG4-Maleimide | 92% | 88% |
| Hydrazone Linker | 75% | 65% |
Table 3: Linker Cleavage Analysis
| Linker | Condition | % Cleavage (24h) |
| This compound | Cathepsin B (pH 5.5) | 65% |
| This compound | pH 5.0 Buffer | 25% |
| This compound | pH 7.4 Buffer | <5% |
| Hydrazone Linker | pH 5.0 Buffer | 80% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
General Antibody-Drug Conjugation Protocol
This protocol outlines the general procedure for conjugating a small molecule drug to an antibody using this compound.
Safety Operating Guide
Safe Disposal of S-(3-Hydroxypropyl) ethanethioate: A Step-by-Step Guide
This document provides essential safety and logistical information for the proper disposal of S-(3-Hydroxypropyl) ethanethioate, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on standard safety data sheets and should be executed by trained professionals.
Hazard Profile and Safety Summary
This compound is a hazardous chemical requiring careful handling and disposal. Its key hazard classifications are summarized below.
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H224 | Extremely flammable liquid and vapor[1] |
| Acute toxicity, Oral | H302 | Harmful if swallowed[1] |
| Acute toxicity, Inhalation | H332 | Harmful if inhaled[1] |
| Short-term (acute) aquatic hazard | H400 | Very toxic to aquatic life[1] |
| Long-term (chronic) aquatic hazard | H410 | Very toxic to aquatic life with long lasting effects[1] |
Pre-Disposal and Handling Precautions
Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is worn and engineering controls are in place.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a face shield.[1] A lab coat is also recommended. For handling larger quantities or in case of insufficient ventilation, use a NIOSH-approved respirator.[2]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[2]
-
General Handling: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2][3][4] Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][2][3][4] Avoid breathing vapors or mist.[1][2] Do not eat, drink, or smoke when using this product.[1]
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of unwanted this compound and the management of spills.
Disposal of Unused this compound
-
Containerization:
-
Waste Classification:
-
Classify the waste as hazardous due to its flammability and aquatic toxicity.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[2][4] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not dispose of this chemical down the drain or into the environment.[1]
-
Spill Management and Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuation and Ventilation:
-
Evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated, and eliminate all sources of ignition.[2]
-
-
Containment:
-
Prevent the spill from spreading and from entering drains. Cover drains if necessary.
-
-
Absorption:
-
For small spills, absorb the chemical with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[3]
-
-
Collection:
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Disposal of Spill Debris:
-
Dispose of the container with the absorbed material and any contaminated cleaning materials as hazardous waste, following the same procedure as for unused chemical.
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling S-(3-Hydroxypropyl) ethanethioate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with S-(3-Hydroxypropyl) ethanethioate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with thioesters, including flammability and potential for skin and eye irritation, a comprehensive PPE protocol is mandatory.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles and a face shield should be worn at all times to protect against splashes. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected before use and changed immediately if contaminated. |
| Body | A flame-resistant lab coat must be worn. For larger quantities or in case of a significant spill risk, a chemical-resistant apron or coveralls are recommended. |
| Respiratory | Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. If vapors or aerosols are likely to be generated, respiratory protection may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to prevent accidental exposure or fire.
Handling:
-
Ventilation: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: This compound is expected to be flammable. Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment.[1]
-
Static Discharge: Take precautionary measures against static discharge.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Temperature: Store in a cool place, away from heat sources.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical Disposal:
-
Dispose of this compound as hazardous waste.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Do not dispose of down the drain or in general waste.
Contaminated Materials Disposal:
-
Labware: Glassware and other equipment that have come into contact with the thioester should be decontaminated. A common procedure for thiols and thioesters involves soaking in a bleach solution overnight.[3]
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
Experimental Protocol: Decontamination of Glassware
This protocol outlines the steps for decontaminating glassware after use with this compound.
Materials:
-
Household bleach (sodium hypochlorite solution)
-
Designated decontamination container (e.g., a plastic tub)
-
Water (deionized or distilled)
-
Standard laboratory detergents
Procedure:
-
Initial Rinse: Immediately after use, rinse the glassware with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood to remove the bulk of the thioester. Collect the rinse solvent as hazardous waste.
-
Bleach Bath: Prepare a bleach bath in a designated container by diluting household bleach with water (a 1:10 dilution is often sufficient, but consult your institution's guidelines).
-
Soaking: Carefully place the rinsed glassware into the bleach bath. Ensure the glassware is completely submerged.
-
Duration: Allow the glassware to soak for at least 12 hours to ensure complete oxidation of the thioester.[3]
-
Final Cleaning: After soaking, remove the glassware from the bleach bath and rinse thoroughly with water. Proceed with standard laboratory washing procedures using detergent and final rinses with deionized or distilled water.
Workflow and Safety Relationships
The following diagram illustrates the key relationships and workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
